Product packaging for Quinolactacin A1(Cat. No.:)

Quinolactacin A1

Cat. No.: B10814155
M. Wt: 270.33 g/mol
InChI Key: FLHQAMWKNPOTDV-TVQRCGJNSA-N
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Description

Quinolactacin A1 is a natural product found in Penicillium spathulatum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N2O2 B10814155 Quinolactacin A1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-[(2S)-butan-2-yl]-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-4-9(2)13-14-12(16(20)17-13)15(19)10-7-5-6-8-11(10)18(14)3/h5-9,13H,4H2,1-3H3,(H,17,20)/t9-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHQAMWKNPOTDV-TVQRCGJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Isolation of Quinolactacin A1 from Penicillium sp.: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolactacin A1, a fungal metabolite belonging to the quinolone class of compounds, has garnered significant interest within the scientific community due to its diverse biological activities, including anti-inflammatory and neuroprotective properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from fungi of the Penicillium genus. It details the experimental protocols for fungal fermentation, compound extraction, and purification, and presents key analytical data for its structural elucidation. Furthermore, this document outlines the elucidated biosynthetic pathway of this compound, offering insights into its natural synthesis. The information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Introduction

Fungi are a prolific source of structurally diverse secondary metabolites with a wide array of biological activities.[1] The genus Penicillium is particularly renowned for producing a rich chemical arsenal, including the groundbreaking antibiotic penicillin. Within this genus, various species have been identified as producers of quinolone alkaloids, a class of N-heterocycles with notable pharmacological potential.[2]

Quinolactacins are a unique subgroup of fungal quinolones characterized by a quinolone-γ-lactam hybrid structure.[3][4] The initial discovery of Quinolactacins A, B, and C was from the cultured broth of Penicillium sp. EPF-6, a fungal strain isolated from the larvae of the mulberry pyralid Margaronia pyloalis.[5] this compound, a stereoisomer of Quinolactacin A2, was later isolated from Penicillium citrinum and identified as an acetylcholinesterase inhibitor.[2][6] This discovery highlighted its potential for the development of therapeutics for neurodegenerative diseases like Alzheimer's.[3] Further studies have also demonstrated that Quinolactacin A exhibits inhibitory activity against the production of tumor necrosis factor (TNF), suggesting its potential as an anti-inflammatory agent.[5][7]

This guide provides a detailed technical overview of the methodologies involved in the discovery and isolation of this compound, compiling data from various key scientific publications to offer a holistic and practical resource.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[8] The key data are summarized below.

PropertyValueReference
Molecular Formula C₁₆H₁₈N₂O₂[8]
Molecular Weight 270.33 g/mol [8]
Appearance White powder[9]
UV λmax (MeOH) 210, 235, 280, 325, 338 nm[8]
¹H NMR (DMSO-d₆) Refer to detailed spectral data[9]
¹³C NMR (DMSO-d₆) Refer to detailed spectral data[9]
Mass Spectrometry FAB-MS, HR-ESI-MS[8][10]

Experimental Protocols

Fungal Strain and Fermentation

The producing organism, Penicillium sp. EPF-6, was isolated from the larvae of the mulberry pyralid.[5] For the production of this compound, the fungus is typically cultured in a suitable liquid or solid medium.

Protocol for Fungal Fermentation:

  • Inoculum Preparation: Aseptically transfer a mycelial plug of Penicillium sp. to a seed medium (e.g., potato dextrose broth). Incubate at 25-28°C for 3-5 days with shaking to obtain a seed culture.

  • Production Culture: Inoculate a production medium (e.g., a nutrient-rich medium containing glucose, peptone, and yeast extract) with the seed culture.[9]

  • Incubation: Incubate the production culture at 25-28°C for 7-14 days under stationary or shaking conditions.[9] The optimal fermentation time should be determined by monitoring the production of this compound via analytical techniques like HPLC.

Extraction and Isolation of this compound

The isolation of this compound from the fermentation broth involves solvent extraction followed by a series of chromatographic purification steps.[5][11]

Protocol for Extraction and Isolation:

  • Extraction: After incubation, separate the mycelia from the culture broth by filtration. Extract the filtrate and the mycelial cake exhaustively with an organic solvent such as ethyl acetate (EtOAc).[12] Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.

  • Initial Fractionation: Subject the crude extract to vacuum liquid chromatography (VLC) on a silica gel column, eluting with a gradient of increasing polarity (e.g., petroleum ether to EtOAc).[12]

  • Purification by Column Chromatography: Further purify the fractions containing this compound using repeated column chromatography on silica gel and Sephadex LH-20.[11]

  • Final Purification by HPLC: Achieve final purification by using reversed-phase high-performance liquid chromatography (RP-HPLC) with a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradient) to yield pure this compound.[13]

Isolation Workflow for this compound

Isolation_Workflow Fermentation Fungal Fermentation (Penicillium sp.) Filtration Filtration Fermentation->Filtration CultureBroth Culture Broth Filtration->CultureBroth Mycelia Mycelia Filtration->Mycelia SolventExtraction Solvent Extraction (e.g., Ethyl Acetate) CultureBroth->SolventExtraction Mycelia->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract VLC Vacuum Liquid Chromatography (Silica Gel) CrudeExtract->VLC Fractions Fractions Containing This compound VLC->Fractions ColumnChromatography Column Chromatography (Silica Gel, Sephadex LH-20) Fractions->ColumnChromatography PartiallyPurified Partially Purified This compound ColumnChromatography->PartiallyPurified RPHPLC Reversed-Phase HPLC PartiallyPurified->RPHPLC PureQuinolactacinA1 Pure this compound RPHPLC->PureQuinolactacinA1

Caption: A flowchart illustrating the general workflow for the isolation and purification of this compound.

Biosynthesis of this compound

The biosynthetic pathway of Quinolactacin A has been elucidated and involves a concise nonribosomal peptide synthetase (NRPS) pathway.[1] The formation of the characteristic 4-quinolone structure originates from kynurenine, which is derived from the primary metabolite L-tryptophan.[3] This differs from the known bacterial and plant biosynthetic routes to similar structures.[1]

The key steps involve the methylation of L-kynurenine, followed by oxidative decarboxylation and amide hydrolysis to form an unusual β-keto acid precursor, N-methyl-2-aminobenzoylacetate.[3][4] Two single-module NRPS enzymes then incorporate this β-keto acid and L-isoleucine, followed by a Dieckmann condensation to form the final quinolone-γ-lactam scaffold.[4]

Biosynthetic Pathway of this compound

Biosynthesis_Pathway Tryptophan L-Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine IDO/TDO Methylation Methylation Kynurenine->Methylation OxidativeDecarboxylation Oxidative Decarboxylation & Amide Hydrolysis Methylation->OxidativeDecarboxylation BetaKetoAcid N-methyl-2-aminobenzoylacetate (β-keto acid precursor) OxidativeDecarboxylation->BetaKetoAcid NRPS_Activation NRPS Activation BetaKetoAcid->NRPS_Activation Isoleucine L-Isoleucine Isoleucine->NRPS_Activation DieckmannCondensation Dieckmann Condensation NRPS_Activation->DieckmannCondensation QuinolactacinA1 This compound DieckmannCondensation->QuinolactacinA1

Caption: A simplified diagram of the key steps in the biosynthetic pathway of this compound.

Biological Activities

This compound and its related compounds have demonstrated a range of interesting biological activities, making them attractive candidates for further drug development.

ActivityTarget/AssayResult (IC₅₀)Reference
Anti-inflammatory Inhibition of TNF production in LPS-stimulated murine macrophages~10 µg/mL[5]
Acetylcholinesterase (AChE) Inhibition Enzymatic assay24.7 µM[6]
Antimicrobial Various bacterial strainsWeak activity[10]
Insecticidal Green peach aphids (Myzus persicae)88% mortality at 250 ppm[2]

Conclusion

This compound represents a promising natural product scaffold with potential applications in the treatment of inflammatory and neurodegenerative diseases. This technical guide has provided a consolidated overview of the discovery, isolation, structural elucidation, and biosynthesis of this fascinating fungal metabolite. The detailed protocols and compiled data serve as a valuable starting point for researchers aiming to work with this compound and explore its therapeutic potential further. The elucidation of its biosynthetic pathway also opens up avenues for bioengineering and the generation of novel analogs with improved pharmacological properties. Future research will likely focus on optimizing the production of this compound, exploring its mechanism of action in more detail, and conducting preclinical studies to evaluate its efficacy and safety.

References

A Technical Guide to the Production of Quinolactacin A1 from Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fungal strains, culture conditions, and experimental protocols for the production of Quinolactacin A1, a quinolone alkaloid with potential therapeutic applications. The information compiled herein is intended to equip researchers with the necessary knowledge to cultivate this compound-producing fungi, extract the target compound, and perform quantitative analysis.

This compound Producing Fungal Strains

This compound and its analogues are primarily produced by various species of the fungal genus Penicillium. The following strains have been identified in the literature as producers of these compounds.

Fungal StrainIsolated FromKey Characteristics
Penicillium sp. EPF-6Larvae of the mulberry pyralid (Margaronia pyloalis Welker)Produces Quinolactacins A, B, and C.[1][2]
Penicillium citrinumSoilProduces Quinolactacins A1 and A2, which are noted as acetylcholinesterase inhibitors.[3][4]
Penicillium sp. ENP701Marine environment (East China Sea)Produces a new analogue, Quinolactacin-H.[5][6]

Culture Conditions for this compound Production

The production of this compound is significantly influenced by the culture conditions, with solid-state fermentation often yielding higher quantities compared to liquid cultures.[7]

Seed Culture Preparation

A two-stage seed culture is typically prepared to ensure a vigorous inoculum for the production phase.

Table 2.1: Liquid Medium for Seed Culture of Penicillium sp. EPF-6 [7]

ComponentConcentration (g/L)
Glucose10.0
Potato Starch20.0
Polypeptone5.0
Yeast Extract5.0
CaCO₃4.0
pH7.0

Protocol for Seed Culture Preparation:

  • Prepare the liquid medium as detailed in Table 2.1 and sterilize by autoclaving.

  • Inoculate the medium with spores or mycelial fragments of the Penicillium strain.

  • Incubate at 28°C for 4 days on a rotary shaker at 200 rpm.[7]

Solid-State Fermentation for Production

Solid-state fermentation has been shown to be particularly effective for Quinolactacin A production by Penicillium sp. EPF-6.[7]

Table 2.2: SC-1 Solid Medium for Quinolactacin A Production [7]

ComponentConcentration (%)
Brown Rice30.0
Yeast Extract0.07
Sodium Tartrate0.03
K₂HPO₄0.03

Protocol for Solid-State Fermentation:

  • Prepare the SC-1 solid medium and sterilize by autoclaving.

  • Inoculate the solid medium with 6% (v/w) of the seed culture.[7]

  • Incubate the culture at 28°C for 17 days under stationary conditions.[7]

Experimental Protocols

Extraction of this compound

A solvent extraction method is employed to isolate this compound from the solid-state fermentation culture.

Protocol for Extraction:

  • At the end of the fermentation period, the solid culture is harvested.

  • The entire culture (mycelia and solid substrate) is extracted with a solvent system. A common method involves using a Diaion HP-20 resin column, eluting with a water-acetone gradient.[7]

  • Alternatively, the culture can be extracted with a mixture of chloroform and methanol.[7]

  • The crude extract is then concentrated under reduced pressure.

  • Further purification is achieved through silica gel column chromatography using a chloroform-methanol solvent system, followed by Sephadex LH-20 column chromatography.[7]

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound.

Table 3.1: Suggested HPLC Parameters for this compound Analysis

ParameterCondition
Column C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm)
Mobile Phase Acetonitrile and water
Elution Isocratic or gradient elution (e.g., starting with 20:80 acetonitrile:water)
Flow Rate 1.0 mL/min
Detection UV at 210 nm[7]
Injection Volume 20 µL
Column Temp. Ambient or controlled (e.g., 25°C)

Protocol for HPLC Analysis:

  • Standard Preparation: Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration. Prepare a series of calibration standards by diluting the stock solution.[4]

  • Sample Preparation: Dissolve the dried, purified extract in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Generate a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Biosynthetic Pathway and Experimental Workflow

The biosynthesis of Quinolactacin A has been investigated through feeding experiments with labeled precursors.[7][8][9] The proposed pathway involves the condensation of L-isoleucine and L-kynurenine.[8]

This compound Production Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Analysis Fungal Strain Fungal Strain Seed Culture Seed Culture Fungal Strain->Seed Culture Inoculation Solid-State Fermentation Solid-State Fermentation Seed Culture->Solid-State Fermentation Inoculation Solvent Extraction Solvent Extraction Solid-State Fermentation->Solvent Extraction Harvest Chromatographic Purification Chromatographic Purification Solvent Extraction->Chromatographic Purification Crude Extract HPLC Quantification HPLC Quantification Chromatographic Purification->HPLC Quantification Purified Fractions Pure this compound Pure this compound HPLC Quantification->Pure this compound

This compound Production and Analysis Workflow.

Quinolactacin_A_Biosynthesis L-Tryptophan L-Tryptophan L-Kynurenine L-Kynurenine L-Tryptophan->L-Kynurenine Intermediate Proposed Intermediate L-Kynurenine->Intermediate L-Isoleucine L-Isoleucine L-Isoleucine->Intermediate Methionine Methionine N-Methyl_Group N-Methyl Group (from Methionine) Methionine->N-Methyl_Group Quinolactacin_A Quinolactacin A Intermediate->Quinolactacin_A Cyclization & Oxidative Decarboxylation N-Methyl_Group->Quinolactacin_A Methylation

Proposed Biosynthetic Pathway of Quinolactacin A.

References

An In-depth Technical Guide to Quinolactacin A1: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolactacin A1 is a fungal metabolite originally isolated from Penicillium species, notably Penicillium citrinum.[1][2] It belongs to a class of quinolone alkaloids characterized by a unique γ-lactam conjugated ring fused to a quinolone skeleton. This compound has garnered significant interest within the scientific community due to its notable biological activities, including the inhibition of acetylcholinesterase (AChE) and tumor necrosis factor-alpha (TNF-α) production. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols and visual diagrams to support further research and drug development efforts.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. While a specific melting point for this compound has not been definitively reported in the reviewed literature, data for related synthetic intermediates are available. The provided spectral data is based on analyses aimed at elucidating its complex structure.

PropertyValueSource
Molecular Formula C₁₆H₁₈N₂O₂[3]
Molecular Weight 270.3 g/mol [3]
CAS Number 815576-68-2
Appearance White solid[4]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)
¹³C NMR (DMSO-d₆, δ in ppm) See detailed table below[4]

¹³C NMR Spectral Data of Quinolactacin A [4]

Carbon AtomChemical Shift (δ, ppm)
2165.5
358.9
3a68.3
4a139.1
5117.0
6132.4
7123.4
8125.8
8a121.5
9176.7
9a116.3
1'35.5
2'26.2
3'11.5
1'-Me15.9
N-Me36.0

Experimental Protocols

Isolation and Purification of this compound from Penicillium citrinum

This protocol is adapted from established methods for the isolation of fungal metabolites.[5]

Workflow for Isolation and Purification

cluster_0 Fermentation and Extraction cluster_1 Chromatographic Purification A 1. Inoculate Penicillium citrinum culture B 2. Incubate for several days A->B C 3. Extract culture broth with ethyl acetate B->C D 4. Concentrate the organic extract in vacuo C->D E 5. Subject crude extract to silica gel column chromatography D->E F 6. Elute with a chloroform-methanol gradient E->F G 7. Monitor fractions by Thin Layer Chromatography (TLC) F->G H 8. Combine fractions containing this compound G->H I 9. Further purify by preparative High-Performance Liquid Chromatography (HPLC) H->I

Caption: Workflow for the isolation and purification of this compound.

Methodology:

  • Fermentation: Penicillium citrinum is cultured in a suitable liquid medium and incubated for a period sufficient to allow for the production of secondary metabolites.

  • Extraction: The culture broth is partitioned with an organic solvent, typically ethyl acetate, to extract the fungal metabolites.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatography: The crude extract is subjected to a series of chromatographic separations. Initial purification is often achieved using silica gel column chromatography with a gradient elution system (e.g., chloroform-methanol). Fractions are monitored by TLC, and those containing the compound of interest are pooled.

  • Final Purification: Final purification to obtain pure this compound is typically achieved using preparative HPLC.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is a generalized method for determining the inhibitory activity of compounds against AChE.

Workflow for AChE Inhibition Assay

A 1. Prepare solutions of AChE, DTNB, and this compound B 2. Add AChE, DTNB, and this compound (or buffer) to a microplate well A->B C 3. Pre-incubate the mixture B->C D 4. Initiate the reaction by adding acetylthiocholine (substrate) C->D E 5. Measure the absorbance at 412 nm over time D->E F 6. Calculate the percentage of inhibition E->F

Caption: Workflow for the acetylcholinesterase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of acetylcholinesterase, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the substrate acetylthiocholine iodide in a suitable buffer (e.g., Tris-HCl, pH 8.0). Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO).

  • Assay Procedure: In a 96-well microplate, add the buffer, DTNB solution, and the test compound solution (this compound). A control well should contain the solvent instead of the test compound. Add the AChE solution to all wells.

  • Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the acetylthiocholine iodide solution to all wells.

  • Measurement: Immediately measure the change in absorbance at 412 nm over a set period using a microplate reader. The color development is a result of the reaction of thiocholine (a product of acetylcholine hydrolysis) with DTNB.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can then be determined.

Tumor Necrosis Factor-alpha (TNF-α) Production Inhibition Assay

This protocol outlines a general method for assessing the ability of a compound to inhibit the production of TNF-α in macrophages, often stimulated by lipopolysaccharide (LPS).[6]

Workflow for TNF-α Production Inhibition Assay

A 1. Culture macrophage cells (e.g., RAW 264.7) B 2. Pre-treat cells with various concentrations of this compound A->B C 3. Stimulate cells with lipopolysaccharide (LPS) B->C D 4. Incubate for a specified period C->D E 5. Collect the cell supernatant D->E F 6. Quantify TNF-α levels using ELISA E->F G 7. Determine the inhibitory effect F->G

Caption: Workflow for the TNF-α production inhibition assay.

Methodology:

  • Cell Culture: Culture a suitable macrophage cell line (e.g., murine RAW 264.7 cells) in appropriate culture medium.

  • Treatment: Seed the cells in a multi-well plate and allow them to adhere. Pre-treat the cells with varying concentrations of this compound for a short period.

  • Stimulation: Induce TNF-α production by adding LPS to the cell culture medium.

  • Incubation: Incubate the cells for a sufficient time to allow for TNF-α secretion into the medium.

  • Supernatant Collection: Collect the cell culture supernatant, which contains the secreted TNF-α.

  • Quantification: Quantify the amount of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Compare the TNF-α levels in the treated cells to the LPS-stimulated control cells to determine the percentage of inhibition and calculate the IC₅₀ value.

Biological Activity and Signaling Pathways

This compound exhibits at least two key biological activities: the inhibition of acetylcholinesterase and the suppression of TNF-α production.

Acetylcholinesterase Inhibition

Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is the basis for several drugs used to treat Alzheimer's disease.[7][8]

Diagram of Acetylcholinesterase Inhibition

cluster_0 Normal Function cluster_1 Inhibition by this compound ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate QA1 This compound AChE_inhibited Acetylcholinesterase QA1->AChE_inhibited Inhibits

Caption: Inhibition of acetylcholine hydrolysis by this compound.

TNF-α Production Inhibition

Tumor necrosis factor-alpha is a pro-inflammatory cytokine that plays a central role in the inflammatory response.[9] Its overproduction is implicated in a variety of inflammatory diseases. This compound has been shown to inhibit the production of TNF-α in macrophages stimulated with LPS. The signaling pathway initiated by LPS binding to Toll-like receptor 4 (TLR4) on macrophages leads to the activation of transcription factors, such as NF-κB, which in turn upregulate the expression of pro-inflammatory genes, including TNF-α.[10] this compound likely interferes with this pathway, leading to reduced TNF-α production.

Diagram of LPS-Induced TNF-α Production and Inhibition

LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Signaling_Cascade Intracellular Signaling Cascade (MyD88, TRAF6, etc.) TLR4->Signaling_Cascade NFkB NF-κB Activation Signaling_Cascade->NFkB TNF_Gene TNF-α Gene Transcription NFkB->TNF_Gene TNF_Protein TNF-α Protein Synthesis & Secretion TNF_Gene->TNF_Protein Inflammation Inflammatory Response TNF_Protein->Inflammation QA1 This compound QA1->Signaling_Cascade Inhibits

Caption: Putative mechanism of this compound in inhibiting LPS-induced TNF-α production.

Biosynthesis of Quinolactacin A

The biosynthesis of Quinolactacin A has been studied and is proposed to involve the condensation of L-tryptophan and L-isoleucine.

Biosynthetic Pathway of Quinolactacin A

A L-Tryptophan C Intermediate Biosynthetic Steps A->C B L-Isoleucine B->C D Quinolactacin A C->D

Caption: Simplified biosynthetic pathway of Quinolactacin A.

Conclusion

This compound is a promising natural product with well-defined inhibitory activities against key biological targets relevant to neurodegenerative and inflammatory diseases. This technical guide provides a foundational understanding of its physical and chemical properties, along with standardized protocols for its study. Further research is warranted to fully elucidate its therapeutic potential, including more detailed structural analysis, investigation of its precise mechanisms of action, and in vivo efficacy studies. The provided information aims to facilitate these future research endeavors.

References

An In-Depth Technical Guide to the Natural Analogs and Derivatives of Quinolactacin A1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolactacins are a family of fungal alkaloids that have garnered significant interest in the scientific community due to their unique chemical structures and diverse biological activities. First isolated from Penicillium species, these compounds feature a characteristic quinolone skeleton fused with a γ-lactam ring. Quinolactacin A1, a prominent member of this family, has demonstrated a range of biological effects, including the inhibition of tumor necrosis factor-alpha (TNF-α) production and acetylcholinesterase. This technical guide provides a comprehensive overview of the natural analogs and synthetic derivatives of this compound, detailing their biological activities, the experimental protocols used to determine these activities, and the signaling pathways they modulate.

Natural Analogs of this compound

Several natural analogs of this compound have been isolated and characterized, each with variations in their chemical structure that influence their biological activity. These include Quinolactacins A2, B, C, and H.

Biological Activities of Natural Analogs

The natural analogs of this compound exhibit a range of biological activities, with inhibitory effects observed against inflammatory cytokines, enzymes involved in neurotransmission, and microbial biofilms.

Table 1: Biological Activities of Natural Quinolactacin Analogs

CompoundBiological ActivityTarget/AssayQuantitative Data (IC₅₀/DC₅₀)Source
Quinolactacin AInhibition of TNF-α productionLPS-stimulated murine peritoneal macrophages and J774.1 cellsIC₅₀ = 12.2 µg/mL[1]
Quinolactacins A1 & A2Acetylcholinesterase InhibitionData not available in a quantitative format[2]
(S)-Quinolactacin-HInhibition of Pseudomonas aeruginosa PAO1 biofilm formationCrystal violet microtiter plate biofilm assayIC₅₀ = 16.7 µM[3]
(R)-Quinolactacin-HInhibition of Pseudomonas aeruginosa PAO1 biofilm formationCrystal violet microtiter plate biofilm assayIC₅₀ = 24.5 µM[3]
(S)-Quinolactacin-HDispersion of pre-formed Pseudomonas aeruginosa PAO1 biofilmsCrystal violet microtiter plate biofilm assayDC₅₀ = 42.2 µM[4]
(R)-Quinolactacin-HDispersion of pre-formed Pseudomonas aeruginosa PAO1 biofilmsCrystal violet microtiter plate biofilm assayDC₅₀ = 47.1 µM[4]

Synthetic Derivatives of this compound

The unique scaffold of quinolactacins has inspired the synthesis of numerous derivatives to explore their structure-activity relationships and develop compounds with enhanced or novel biological activities. Various synthetic strategies have been employed, including the asymmetric Pictet-Spengler reaction, to generate a library of these compounds.[4][5]

Due to the limited availability of structured quantitative data for a broad range of synthetic derivatives in the public domain, a comprehensive table of their biological activities is not included at this time.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a foundation for the replication and further investigation of the biological activities of quinolactacin analogs and derivatives.

Inhibition of TNF-α Production in J774.1 Macrophage Cells

This protocol is based on the general methodology for assessing the inhibition of lipopolysaccharide (LPS)-induced TNF-α production in macrophage cell lines.[6]

  • Cell Culture: J774.1 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.[7]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10⁵ cells/well and allowed to adhere.[8]

  • Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., Quinolactacin A) for 1 hour.

  • Stimulation: TNF-α production is induced by adding LPS (10 ng/mL) to the cell cultures.[8]

  • Incubation: The plates are incubated for 6 hours to allow for cytokine production.[8]

  • Quantification: The concentration of TNF-α in the cell culture supernatant is determined using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of TNF-α production, is calculated from the dose-response curve.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring acetylcholinesterase (AChE) activity and its inhibition.[9][10]

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing 140 µL of 0.1 M phosphate buffer (pH 8.0), 10 µL of the test compound solution, and 10 µL of AChE enzyme solution (1 U/mL).[9]

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.[9]

  • Color Development: Add 10 µL of 10 mM 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to the mixture.

  • Initiation of Reaction: Start the reaction by adding 10 µL of 14 mM acetylthiocholine iodide (ATCI).[9]

  • Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[11][12][13]

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) is prepared from an overnight culture.

  • Serial Dilutions: The test compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.[11]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-Biofilm Assay (Crystal Violet Method)

This assay is used to quantify the formation of bacterial biofilms and the effect of inhibitory compounds.[14][15]

  • Biofilm Formation: A diluted overnight bacterial culture (e.g., Pseudomonas aeruginosa) is added to the wells of a 96-well microtiter plate containing various concentrations of the test compound in a suitable growth medium (e.g., M63 minimal medium).[15] The plate is incubated for 24 hours at 37°C to allow for biofilm formation.[15]

  • Washing: The planktonic (non-adherent) bacteria are removed by gently washing the wells with phosphate-buffered saline (PBS).

  • Staining: The remaining adherent biofilms are stained with a 0.1% crystal violet solution for 10-15 minutes.[14]

  • Washing: Excess stain is removed by washing with water.

  • Solubilization: The crystal violet retained by the biofilm is solubilized with 30% acetic acid.[14]

  • Quantification: The absorbance of the solubilized stain is measured at 550-570 nm.[14][15] The absorbance is proportional to the amount of biofilm formed.

  • Data Analysis: The IC₅₀ (for inhibition of formation) or DC₅₀ (for dispersion of pre-formed biofilms) is calculated from the dose-response curve.

Signaling Pathways and Logical Relationships

TNF-α Signaling Pathway

Quinolactacin A has been shown to inhibit the production of TNF-α, a key pro-inflammatory cytokine. The binding of TNF-α to its receptor, TNFR1, initiates a signaling cascade that can lead to either cell survival and inflammation through the activation of NF-κB and MAPK pathways, or to apoptosis via the caspase cascade. The exact mechanism by which Quinolactacin A inhibits TNF-α production is still under investigation, but it likely involves interference with the upstream signaling events that lead to the transcription of the TNF-α gene.

TNF_alpha_Signaling_Pathway TNF-α Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 FADD FADD TRADD->FADD NIK NIK TRAF2->NIK Phosphorylates JNK_p38 JNK/p38 MAPK TRAF2->JNK_p38 IKK IKK Complex RIP1->IKK RIP1->JNK_p38 Caspase8 Caspase-8 FADD->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NIK->IKK Phosphorylates I_kappa_B IκB IKK->I_kappa_B Phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Releases Gene_Transcription Gene Transcription NF_kappa_B->Gene_Transcription AP1 AP-1 JNK_p38->AP1 AP1->Gene_Transcription Inflammation Inflammation Cell_Survival Cell Survival Gene_Transcription->Inflammation Gene_Transcription->Cell_Survival Quinolactacin_A1 This compound Quinolactacin_A1->Gene_Transcription Inhibits (presumed)

Caption: A diagram of the TNF-α signaling pathway.

General Experimental Workflow for Biological Activity Screening

The process of identifying and characterizing the biological activity of novel compounds like quinolactacin derivatives typically follows a structured workflow, from initial synthesis or isolation to detailed mechanistic studies.

Experimental_Workflow General Experimental Workflow Start Compound Synthesis or Isolation Primary_Screening Primary Biological Screening (e.g., Cell Viability, Enzyme Inhibition) Start->Primary_Screening Dose_Response Dose-Response Studies (IC₅₀/EC₅₀ Determination) Primary_Screening->Dose_Response Secondary_Assays Secondary Assays (e.g., Specificity, Mechanism of Action) Dose_Response->Secondary_Assays In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Secondary_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: A generalized workflow for drug discovery.

Conclusion

The quinolactacin family of natural products, particularly this compound and its analogs, represent a promising class of compounds with diverse and medically relevant biological activities. Their ability to modulate key signaling pathways, such as the TNF-α pathway, and inhibit microbial biofilm formation highlights their potential as lead structures for the development of new therapeutic agents. This technical guide has provided a foundational overview of their biological activities, the experimental methods used for their evaluation, and the cellular pathways they influence. Further research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will be crucial for translating the therapeutic potential of these fascinating molecules into clinical applications.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolactacins are a class of fungal alkaloids characterized by a unique quinolone-γ-lactam hybrid structure. Since their discovery, these compounds, particularly Quinolactacin A1, have garnered significant attention within the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound and its congeners, focusing on their anti-inflammatory, neuroprotective, and anti-biofilm properties. Detailed methodologies for key experimental assays are provided, alongside a compilation of quantitative bioactivity data. Furthermore, this guide illustrates the proposed signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of their mechanisms of action and experimental assessment.

Introduction

Quinolactacins were first isolated from the fermentation broth of Penicillium sp.[1]. Structurally, they feature a distinctive N-methyl pyrroloquinolone skeleton[2]. This unique chemical architecture is the foundation for their wide spectrum of biological activities, which include the inhibition of tumor necrosis factor-alpha (TNF-α) production, acetylcholinesterase (AChE) inhibition, and the disruption of bacterial biofilms[1][3][4]. These properties position quinolactacins as promising lead compounds in the development of novel therapeutics for a range of diseases, from inflammatory disorders to neurodegenerative conditions and infectious diseases. This guide aims to consolidate the current knowledge on the biological activities of this compound and related compounds, providing a technical resource for researchers in the field.

Key Biological Activities

Anti-inflammatory Activity: Inhibition of TNF-α Production

One of the most significant biological activities of the quinolactacin family is their ability to inhibit the production of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). Quinolactacin A was found to inhibit TNF-α production in murine peritoneal macrophages and the macrophage-like J774.1 cell line when stimulated with lipopolysaccharide (LPS)[1]. This anti-inflammatory effect suggests potential therapeutic applications in autoimmune diseases and other inflammatory conditions where TNF-α plays a critical pathological role.

The overproduction of TNF-α is a hallmark of many inflammatory diseases[5]. Small molecules that can inhibit TNF-α activity are therefore of great therapeutic interest. The mechanism of TNF-α inhibition by small molecules can involve the disruption of the TNF-α trimer, a necessary step for its biological activity[6].

Neuroprotective Activity: Acetylcholinesterase Inhibition

Subsequent studies revealed that quinolactacins also exhibit neuroprotective potential through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine[3]. Quinolactacins A1 and A2 were identified as new acetylcholinesterase inhibitors from Penicillium citrinum[3]. The inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, a therapeutic strategy employed in the management of Alzheimer's disease and other neurodegenerative disorders characterized by cholinergic deficits.

Anti-biofilm Activity

More recently, a related compound, Quinolactacin-H, isolated from a marine-derived Penicillium sp., has been shown to possess potent anti-biofilm activity against Pseudomonas aeruginosa[4]. This activity includes both the inhibition of biofilm formation and the dispersion of pre-formed biofilms[4]. Bacterial biofilms are notoriously resistant to conventional antibiotics, making the discovery of new anti-biofilm agents a critical area of research in combating chronic and persistent infections.

Quantitative Bioactivity Data

The following tables summarize the reported quantitative data for the biological activities of this compound and related compounds.

CompoundBiological ActivityAssay SystemIC50 / ActivityReference
Quinolactacin A TNF-α Production InhibitionLPS-stimulated J774.1 cells-[1]
(S)-Quinolactacin-H Biofilm InhibitionPseudomonas aeruginosa PAO1IC50 = 16.7 μM[4]
(R)-Quinolactacin-H Biofilm InhibitionPseudomonas aeruginosa PAO1IC50 = 24.5 μM[4]
(S)-Quinolactacin-H Biofilm DispersionPseudomonas aeruginosa PAO1DC50 = 42.2 μM[4]
(R)-Quinolactacin-H Biofilm DispersionPseudomonas aeruginosa PAO1DC50 = 47.1 μM[4]

Note: Specific IC50 value for Quinolactacin A's TNF-α inhibition was not available in the reviewed literature abstracts.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature for the biological evaluation of quinolactacins. These protocols are based on standard and widely accepted methods in the field.

Inhibition of LPS-Induced TNF-α Production in Macrophages

This protocol is a standard method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of TNF-α in macrophages stimulated with LPS.

Cell Line:

  • Murine macrophage-like cell line, J774.1.

Reagents:

  • This compound (or related compound)

  • Lipopolysaccharide (LPS) from E. coli

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Mouse TNF-α ELISA Kit

Procedure:

  • Cell Culture: Culture J774.1 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compound (this compound). Incubate for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial mouse TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that inhibits TNF-α production by 50%.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Ellman's method is a widely used colorimetric assay to determine AChE activity and to screen for AChE inhibitors.

Reagents:

  • This compound (or related compound)

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, DTNB solution, and the test compound (this compound) at various concentrations.

  • Enzyme Addition: Add the AChE solution to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Substrate Addition: Initiate the reaction by adding the substrate, ATCI, to all wells.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings at regular intervals (e.g., every minute) for a specific duration (e.g., 5-10 minutes). The yellow color produced from the reaction of thiocholine (product of ATCI hydrolysis) with DTNB is proportional to the AChE activity.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then calculated.

Pseudomonas aeruginosa Biofilm Inhibition and Dispersion Assay (Crystal Violet Method)

This protocol describes a standard method for quantifying biofilm formation and its inhibition or dispersion by test compounds using crystal violet staining.

Bacterial Strain:

  • Pseudomonas aeruginosa PAO1

Reagents:

  • Quinolactacin-H (or related compound)

  • Luria-Bertani (LB) broth

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) or Acetic Acid (30%)

Procedure for Biofilm Inhibition:

  • Bacterial Culture: Grow an overnight culture of P. aeruginosa PAO1 in LB broth.

  • Inoculum Preparation: Dilute the overnight culture 1:100 in fresh LB broth.

  • Treatment and Inoculation: In a 96-well microtiter plate, add the test compound (Quinolactacin-H) at various concentrations to the wells. Then, add the diluted bacterial culture to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.

  • Washing: After incubation, carefully discard the planktonic cells and wash the wells gently with PBS to remove any non-adherent bacteria.

  • Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Discard the crystal violet solution and wash the wells with water to remove excess stain.

  • Solubilization: Add 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition for each compound concentration and determine the IC50 value.

Procedure for Biofilm Dispersion:

  • Biofilm Formation: First, form the biofilm by incubating P. aeruginosa PAO1 in a 96-well plate for 24 hours as described in the inhibition assay (without the test compound).

  • Washing: After 24 hours, remove the planktonic cells and wash the wells with PBS.

  • Compound Treatment: Add fresh LB broth containing various concentrations of the test compound (Quinolactacin-H) to the wells with the pre-formed biofilms.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C.

  • Quantification: Follow steps 5-10 from the biofilm inhibition protocol to stain and quantify the remaining biofilm.

  • Data Analysis: Calculate the percentage of biofilm dispersion and determine the DC50 (Dispersal Concentration 50%).

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms by which quinolactacins exert their biological effects are still under investigation. However, based on their known activities, we can propose potential signaling pathways that are likely involved.

Inhibition of TNF-α Production Signaling Pathway

The production of TNF-α in macrophages upon LPS stimulation is primarily mediated by the activation of the Toll-like receptor 4 (TLR4), which triggers downstream signaling cascades involving NF-κB and MAPK pathways. This compound likely interferes with one or more steps in this pathway.

TNF_alpha_inhibition cluster_inhibition Potential Inhibition Points LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates to TNF_mRNA TNF-α mRNA Nucleus->TNF_mRNA transcription TNF_protein TNF-α Protein TNF_mRNA->TNF_protein translation QuinolactacinA1 This compound QuinolactacinA1->TAK1 ? QuinolactacinA1->IKK ? QuinolactacinA1->NFkappaB ?

Caption: Proposed mechanism of this compound in inhibiting LPS-induced TNF-α production.

Acetylcholinesterase Inhibition Mechanism

Acetylcholinesterase inhibitors act by preventing the breakdown of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This compound likely binds to the active site of the AChE enzyme, blocking the access of its substrate, acetylcholine.

AChE_Inhibition cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh_release Acetylcholine (ACh) Release Presynaptic->ACh_release Postsynaptic Postsynaptic Neuron Signal Signal Transduction Postsynaptic->Signal ACh_receptor ACh Receptor ACh_release->ACh_receptor binds to AChE Acetylcholinesterase (AChE) ACh_release->AChE substrate for ACh_receptor->Postsynaptic Choline_Acetate Choline + Acetate AChE->Choline_Acetate hydrolyzes to QuinolactacinA1 This compound QuinolactacinA1->AChE inhibits

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the initial screening and characterization of the biological activities of quinolactacin compounds.

Bioactivity_Workflow Start Start: Isolate/Synthesize Quinolactacin Compound PrimaryScreening Primary Bioactivity Screening Start->PrimaryScreening TNF_Assay TNF-α Inhibition Assay PrimaryScreening->TNF_Assay Anti-inflammatory AChE_Assay AChE Inhibition Assay PrimaryScreening->AChE_Assay Neuroprotective Biofilm_Assay Anti-biofilm Assay PrimaryScreening->Biofilm_Assay Anti-infective DoseResponse Dose-Response & IC50/DC50 Determination TNF_Assay->DoseResponse AChE_Assay->DoseResponse Biofilm_Assay->DoseResponse Active Active Compound DoseResponse->Active Activity Confirmed Inactive Inactive Compound DoseResponse->Inactive No Activity Mechanism Mechanism of Action Studies Active->Mechanism Signaling Signaling Pathway Analysis Mechanism->Signaling InVivo In Vivo Efficacy & Toxicity Studies Signaling->InVivo End End: Lead Compound for Drug Development InVivo->End

Caption: General experimental workflow for evaluating the biological activities of quinolactacins.

Conclusion and Future Directions

This compound and its related compounds have demonstrated a remarkable range of biological activities, positioning them as valuable scaffolds for the development of new therapeutic agents. Their ability to modulate key pathological processes such as inflammation, neurodegeneration, and bacterial biofilm formation underscores their potential in addressing significant unmet medical needs.

Future research should focus on several key areas. Firstly, a more in-depth elucidation of the precise molecular targets and signaling pathways affected by quinolactacins is crucial for understanding their mechanism of action and for rational drug design. Structure-activity relationship (SAR) studies will be instrumental in optimizing the potency and selectivity of these compounds. Furthermore, comprehensive preclinical studies, including in vivo efficacy and safety assessments in relevant animal models, are necessary to translate the promising in vitro findings into potential clinical applications. The continued exploration of the chemical diversity of naturally occurring and synthetic quinolactacins is likely to yield new compounds with enhanced and novel biological activities.

References

Quinolactacin A1: A Fungal Metabolite with Tumor Necrosis Factor (TNF) Inhibitory Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tumor Necrosis Factor (TNF), a pleiotropic cytokine, is a key mediator of inflammation and plays a central role in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, the inhibition of TNF has emerged as a major therapeutic strategy. This technical guide provides a comprehensive overview of Quinolactacin A1, a novel quinolone antibiotic isolated from Penicillium sp., and its potential as a TNF inhibitor. This document details the current understanding of its biological activity, and while direct mechanistic studies on this compound are limited, it outlines the likely signaling pathways involved in its inhibitory action based on established inflammatory signaling cascades. Detailed experimental protocols for assays relevant to the evaluation of TNF inhibitors are also provided to facilitate further research in this area.

Introduction to Tumor Necrosis Factor (TNF)

Tumor Necrosis Factor (TNF-α) is a potent pro-inflammatory cytokine primarily produced by activated macrophages and monocytes.[1] It exists in two forms: a transmembrane form (tmTNF) and a soluble form (sTNF), both of which are biologically active homotrimers. TNF exerts its effects by binding to two distinct receptors, TNF receptor 1 (TNFR1) and TNF receptor 2 (TNFR2), initiating a cascade of intracellular signaling events.[1]

The binding of TNF to its receptors can trigger a variety of cellular responses, including the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[2][3] This signaling leads to the production of other pro-inflammatory cytokines, chemokines, and adhesion molecules, amplifying the inflammatory response.[1] While essential for normal immune function and host defense, dysregulated or excessive TNF production is a hallmark of many chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[1] Therefore, agents that can inhibit TNF production or activity hold significant therapeutic promise.

This compound: A Novel TNF Inhibitor

Quinolactacins are a class of novel quinolone antibiotics. This compound, along with its congeners, was first isolated from the cultured broth of the fungal strain Penicillium sp. EPF-6.[4] Structurally, this compound possesses a unique quinolone skeleton with a γ-lactam ring.[5]

Initial biological screening revealed that this compound exhibits inhibitory activity against the production of TNF.[4] Specifically, it was shown to inhibit TNF production in murine peritoneal macrophages and the macrophage-like cell line J774.1 when stimulated with lipopolysaccharide (LPS).[4]

Quantitative Data on TNF Inhibition

While the foundational study by Kakinuma et al. (2000) demonstrated the TNF inhibitory activity of this compound, specific quantitative data such as the half-maximal inhibitory concentration (IC50) were not reported.[4] To provide a reference for the potency of natural product-based TNF inhibitors, the IC50 values for other compounds are presented in the table below.

CompoundCell LineStimulantIC50Reference
This compound J774.1, Murine Peritoneal Macrophages LPS Data Not Available [4]
Ginsenoside Rb1RAW264.7LPS56.5 µM[6]
Ginsenoside Rb2RAW264.7LPS27.5 µM[6]
Ginsenoside Rb1U937LPS51.3 µM[6]
Ginsenoside Rb2U937LPS26.8 µM[6]

Postulated Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

The precise molecular mechanism by which this compound inhibits TNF production has not yet been elucidated. However, based on the known signaling pathways that lead to TNF expression in response to LPS, a plausible mechanism involves the modulation of the NF-κB and MAPK signaling cascades.

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of TNF production in macrophages.[7] It primarily signals through Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling pathways that converge on the activation of transcription factors necessary for TNF gene expression.[2][3]

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[2] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus and induce the transcription of target genes, including TNF-α.[3][8] It is hypothesized that this compound may interfere with one or more steps in this pathway, thereby preventing TNF-α gene expression.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (p50/p65) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Releases DNA DNA (κB site) NFkB->DNA Translocates & Binds QuinolactacinA1 This compound (Hypothesized Inhibition) QuinolactacinA1->IKK TNF_mRNA TNF-α mRNA DNA->TNF_mRNA Transcription

Figure 1. Hypothesized inhibition of the NF-κB pathway by this compound.
The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, JNK, and ERK, are also activated by LPS and play crucial roles in the regulation of TNF-α production.[9][10][11] These kinases can regulate TNF-α expression at both the transcriptional and post-transcriptional levels.[7] Activation of these pathways leads to the phosphorylation of various transcription factors that contribute to TNF-α gene expression. It is possible that this compound exerts its inhibitory effects by modulating the activity of one or more of these MAPK pathways.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors Activates QuinolactacinA1 This compound (Hypothesized Inhibition) QuinolactacinA1->MAPKK TNF_mRNA TNF-α mRNA TranscriptionFactors->TNF_mRNA Transcription

Figure 2. Hypothesized inhibition of the MAPK pathway by this compound.

Detailed Experimental Protocols

To facilitate further investigation into the TNF-inhibitory properties of this compound, detailed protocols for key experiments are provided below. These protocols are based on standard methodologies used for assessing TNF-α production in macrophage cell lines.

Cell Culture and Maintenance

The murine macrophage-like cell line J774A.1 is a suitable model for these studies.

  • Cell Line: J774A.1 (ATCC® TIB-67™)

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Adherent cells should be scraped and passaged every 2-3 days to maintain logarithmic growth.

TNF-α Production Inhibition Assay in J774.1 Cells

This assay measures the ability of a test compound to inhibit the production of TNF-α in LPS-stimulated J774.1 cells.

  • Cell Seeding: Seed J774A.1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the culture medium and pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 4-6 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.

  • TNF-α Measurement: Quantify the concentration of TNF-α in the supernatant using a commercially available Mouse TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the LPS-only control.

Experimental_Workflow node_seed Seed J774.1 cells (1x10^5 cells/well) node_pretreat Pre-treat with This compound node_seed->node_pretreat node_stimulate Stimulate with LPS (100 ng/mL) node_pretreat->node_stimulate node_incubate Incubate (4-6 hours) node_stimulate->node_incubate node_collect Collect Supernatant node_incubate->node_collect node_elisa Measure TNF-α (ELISA) node_collect->node_elisa node_analyze Data Analysis (% Inhibition) node_elisa->node_analyze

Figure 3. Workflow for TNF-α production inhibition assay.
Western Blot Analysis for NF-κB and MAPK Pathway Activation

This protocol allows for the assessment of the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

  • Cell Treatment: Seed J774A.1 cells in 6-well plates and treat with this compound and/or LPS as described in the inhibition assay.

  • Cell Lysis: After the desired treatment time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated and total forms of p65 (NF-κB), p38, JNK, and ERK.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) detection system to visualize the protein bands.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion and Future Directions

This compound, a fungal-derived natural product, has been identified as an inhibitor of TNF production. While the initial discovery is promising, further research is imperative to fully characterize its therapeutic potential. Key areas for future investigation include:

  • Determination of IC50: Quantifying the potency of this compound in inhibiting TNF production is a critical next step.

  • Elucidation of the Mechanism of Action: Detailed studies are needed to confirm the involvement of the NF-κB and MAPK pathways and to identify the specific molecular targets of this compound.

  • In Vivo Efficacy: Preclinical studies in animal models of inflammatory diseases are necessary to evaluate the in vivo efficacy and safety of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the development of more potent and selective TNF inhibitors.

References

Quinolactacin A1 and its Acetylcholinesterase Inhibitory Activity: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolactacin A1 is a fungal metabolite isolated from Penicillium citrinum. It belongs to a class of compounds known as quinolactacins, which are characterized by a quinolone core fused to a γ-lactam ring. While various biological activities have been attributed to quinolactacins, this document focuses specifically on the acetylcholinesterase (AChE) inhibitory activity of this compound. Inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. This technical guide provides a comprehensive overview of the available data, experimental methodologies, and mechanistic insights into the interaction of this compound with acetylcholinesterase.

Quantitative Data on Acetylcholinesterase Inhibition

The inhibitory potency of this compound and its stereoisomer, Quinolactacin A2, against acetylcholinesterase has been reported. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below. It is important to note that the primary research article detailing these findings was not accessible; therefore, the data presented here is based on a secondary citation.

CompoundIC50 (µM)Source of Data
This compound280[1]
Quinolactacin A219.8[1]

Table 1: IC50 values of this compound and A2 against acetylcholinesterase.

The data indicates that Quinolactacin A2 is a significantly more potent inhibitor of acetylcholinesterase than this compound.

Experimental Protocols

The following section details the likely experimental methodology used to determine the acetylcholinesterase inhibitory activity of this compound, based on the widely accepted Ellman's method.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The determination of acetylcholinesterase activity is commonly performed using the spectrophotometric method developed by Ellman and colleagues. This assay relies on the hydrolysis of the substrate acetylthiocholine (ATC) by AChE to produce thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from a specified source (e.g., electric eel, human recombinant)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (typically 0.1 M, pH 8.0)

  • This compound (test compound)

  • A known acetylcholinesterase inhibitor as a positive control (e.g., physostigmine or donepezil)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents: All reagents are prepared in the phosphate buffer (pH 8.0). Stock solutions of this compound and the positive control are typically prepared in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in the assay buffer.

  • Assay in 96-Well Plate:

    • To each well, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of 0.1 M phosphate buffer (pH 8.0).

    • Add 25 µL of AChE solution.

    • The plate is then incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • To initiate the reaction, 25 µL of 15 mM ATCI and 125 µL of 3 mM DTNB are added to each well.

  • Measurement: The absorbance is measured at 412 nm at regular intervals (e.g., every minute) for a defined period (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis: The rate of the reaction (change in absorbance per minute) is calculated. The percentage of inhibition is determined using the following formula:

    % Inhibition = [ (Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction ] x 100

    The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinetic Analysis of Inhibition

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), kinetic studies are performed. This involves measuring the initial reaction velocities at various substrate (ATCI) concentrations in the presence and absence of different concentrations of the inhibitor (this compound).

Procedure:

  • The assay is performed as described above, but with varying concentrations of both the substrate (ATCI) and the inhibitor (this compound).

  • The initial reaction velocities (V) are recorded for each combination of substrate and inhibitor concentration.

  • The data is then plotted using a Lineweaver-Burk plot (1/V vs. 1/[S]), where [S] is the substrate concentration.

  • The type of inhibition is determined by analyzing the changes in the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence of the inhibitor.[2][3][4][5]

Visualizations

Signaling Pathway: Acetylcholinesterase Action and Inhibition

The following diagram illustrates the catalytic action of acetylcholinesterase on its substrate, acetylcholine, and the inhibitory effect of a competitive inhibitor like this compound.

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to active site Products Choline + Acetate AChE->Products Hydrolysis QuinolactacinA1 This compound QuinolactacinA1->AChE Competitive Inhibition

Caption: Mechanism of Acetylcholinesterase Inhibition.

Experimental Workflow: Acetylcholinesterase Inhibition Assay

This diagram outlines the key steps involved in the experimental workflow for determining the acetylcholinesterase inhibitory activity of a test compound.

AChE_Assay_Workflow start Start reagent_prep Prepare Reagents (AChE, ATCI, DTNB, Buffer, Test Compound) start->reagent_prep plate_setup Plate Setup (96-well) - Add Test Compound - Add Buffer - Add AChE reagent_prep->plate_setup incubation1 Pre-incubation (e.g., 15 min at 37°C) plate_setup->incubation1 reaction_init Initiate Reaction (Add ATCI and DTNB) incubation1->reaction_init measurement Measure Absorbance at 412 nm (Kinetic Reading) reaction_init->measurement data_analysis Data Analysis - Calculate % Inhibition - Determine IC50 measurement->data_analysis end End data_analysis->end

Caption: Workflow for AChE Inhibition Assay.

Conclusion

The available data, although from a secondary source, suggests that this compound possesses acetylcholinesterase inhibitory activity, albeit significantly weaker than its stereoisomer, Quinolactacin A2. The likely experimental methodology for determining this activity is the well-established Ellman's assay. Further research, including detailed kinetic studies and in vivo evaluations, would be necessary to fully elucidate the therapeutic potential of this compound and its analogues as acetylcholinesterase inhibitors. Access to the primary research would be invaluable for a more in-depth analysis of the experimental specifics and a direct confirmation of the reported inhibitory values.

References

Quinolactacin A1: A Technical Whitepaper on its Antibacterial and Antimalarial Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolactacin A1, a fungal metabolite isolated from Penicillium species, belongs to the quinolactacin class of natural products. While the broader family of quinolone compounds has well-documented antibacterial and antimalarial properties, specific data on the efficacy and mechanisms of action of this compound remain largely unexplored in publicly available scientific literature. This technical guide synthesizes the current understanding of quinolones, outlines detailed experimental protocols to evaluate the potential of this compound as an antibacterial and antimalarial agent, and provides a framework for future research and development.

Introduction

Quinolactacins are a group of alkaloids characterized by a novel quinolone skeleton fused to a γ-lactam ring. Quinolactacin A, along with its congeners, was first isolated from the cultured broth of a Penicillium species.[1][2] Initial studies on quinolactacins revealed activities such as the inhibition of tumor necrosis factor (TNF) production.[1] Another study identified this compound and A2 as acetylcholinesterase inhibitors.[3] While the "quinolone" core suggests potential antimicrobial activity, dedicated studies to quantify the antibacterial and antimalarial efficacy of this compound are not extensively reported. This document aims to bridge this knowledge gap by providing a comprehensive overview of the potential of this compound and a detailed roadmap for its investigation.

Antibacterial Potential of this compound

The antibacterial activity of quinolone compounds is well-established, with synthetic fluoroquinolones being a cornerstone of antibacterial therapy. These agents typically exert their effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination.

Quantitative Data

As of the latest literature review, specific Minimum Inhibitory Concentration (MIC) values for this compound against a comprehensive panel of bacterial pathogens are not publicly available. Research on a related compound, Quinolactacin-H, indicated weak antimicrobial activity.[4][5] However, other novel quinolone derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antibacterial Activity of this compound (Hypothetical Data)

Bacterial Strain Gram Stain MIC (µg/mL)
Staphylococcus aureus ATCC 29213 Positive Data not available
Methicillin-resistant Staphylococcus aureus (MRSA) USA300 Positive Data not available
Streptococcus pneumoniae ATCC 49619 Positive Data not available
Enterococcus faecalis ATCC 29212 Positive Data not available
Escherichia coli ATCC 25922 Negative Data not available
Pseudomonas aeruginosa ATCC 27853 Negative Data not available
Klebsiella pneumoniae ATCC 13883 Negative Data not available

| Acinetobacter baumannii ATCC 19606 | Negative | Data not available |

Note: This table is for illustrative purposes. No specific MIC values for this compound have been found in the reviewed literature.

Proposed Mechanism of Action

The proposed antibacterial mechanism of this compound, based on its quinolone core, is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.

cluster_bacterial_cell Bacterial Cell Quinolactacin_A1 This compound DNA_Gyrase DNA Gyrase Quinolactacin_A1->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV Quinolactacin_A1->Topoisomerase_IV Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Proposed Antibacterial Mechanism of this compound.
Experimental Protocols

This protocol outlines the broth microdilution method to determine the MIC of this compound against various bacterial strains.

Start Start Prepare_QA1 Prepare this compound stock solution Start->Prepare_QA1 Serial_Dilute Perform 2-fold serial dilutions of this compound in a 96-well plate Prepare_QA1->Serial_Dilute Inoculate_Plate Inoculate wells with bacterial suspension Serial_Dilute->Inoculate_Plate Prepare_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually inspect for turbidity and determine MIC Incubate->Read_Results End End Read_Results->End

Workflow for MIC Determination.

Materials:

  • This compound

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution with CAMHB to achieve a range of desired concentrations.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend colonies in saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

This protocol describes a murine model of systemic infection to evaluate the in vivo efficacy of this compound.

Start Start Infect_Mice Induce systemic infection in mice (e.g., intraperitoneal injection of bacteria) Start->Infect_Mice Administer_QA1 Administer this compound at various doses (e.g., oral, IV) Infect_Mice->Administer_QA1 Monitor_Mice Monitor mice for survival and clinical signs Administer_QA1->Monitor_Mice Determine_Bacterial_Load Determine bacterial load in blood and organs at specific time points Monitor_Mice->Determine_Bacterial_Load Analyze_Data Analyze survival curves and bacterial clearance Determine_Bacterial_Load->Analyze_Data End End Analyze_Data->End

Workflow for In Vivo Antibacterial Efficacy Testing.

Materials:

  • Laboratory mice (e.g., BALB/c)

  • Pathogenic bacterial strain (e.g., MRSA)

  • This compound formulated for in vivo administration

  • Standard antibiotic for positive control (e.g., vancomycin)

  • Vehicle control

Procedure:

  • Infection: Induce a systemic infection in mice by intraperitoneal injection of a lethal or sub-lethal dose of the bacterial pathogen.

  • Treatment: At a specified time post-infection, administer this compound at various doses via a relevant route (e.g., oral gavage, intravenous injection). Include a vehicle control group and a positive control group receiving a standard antibiotic.

  • Monitoring: Monitor the mice for a defined period (e.g., 7 days) for survival and clinical signs of illness.

  • Bacterial Load Determination: At selected time points, euthanize a subset of mice from each group to determine the bacterial load in blood and key organs (e.g., spleen, liver, kidneys) by plating serial dilutions of tissue homogenates on appropriate agar media.

  • Data Analysis: Compare the survival rates and bacterial loads between the treatment groups, vehicle control, and positive control to determine the in vivo efficacy of this compound.

Antimalarial Potential of this compound

Several quinolone derivatives have demonstrated potent antimalarial activity, primarily by targeting the mitochondrial respiratory chain of the Plasmodium parasite. This disruption of mitochondrial function leads to parasite death.

Quantitative Data

There is a lack of published data on the in vitro antiplasmodial activity (IC₅₀ values) of this compound against Plasmodium falciparum strains.

Table 2: Antiplasmodial Activity of this compound (Hypothetical Data)

Plasmodium falciparum Strain Chloroquine Sensitivity IC₅₀ (nM)
3D7 Sensitive Data not available
Dd2 Resistant Data not available
W2 Resistant Data not available

| K1 | Resistant | Data not available |

Note: This table is for illustrative purposes. No specific IC₅₀ values for this compound have been found in the reviewed literature.

Proposed Mechanism of Action

Based on the activity of other quinolones, this compound is hypothesized to target the parasite's mitochondrial electron transport chain, specifically the cytochrome bc₁ complex (Complex III) and/or NADH:ubiquinone oxidoreductase (PfNDH2). Inhibition of these complexes disrupts the mitochondrial membrane potential, leading to impaired ATP synthesis and pyrimidine biosynthesis, ultimately causing parasite death.

cluster_plasmodium Plasmodium falciparum cluster_etc Electron Transport Chain Quinolactacin_A1 This compound Mitochondrion Mitochondrion Quinolactacin_A1->Mitochondrion Complex_III Cytochrome bc1 (Complex III) Quinolactacin_A1->Complex_III Inhibition PfNDH2 PfNDH2 Quinolactacin_A1->PfNDH2 Inhibition Mitochondrion->Complex_III Mitochondrion->PfNDH2 Mitochondrial_Dysfunction Mitochondrial Dysfunction Complex_III->Mitochondrial_Dysfunction PfNDH2->Mitochondrial_Dysfunction Parasite_Death Parasite Death Mitochondrial_Dysfunction->Parasite_Death Start Start Prepare_QA1 Prepare this compound stock solution Start->Prepare_QA1 Serial_Dilute Perform serial dilutions of this compound in a 96-well plate Prepare_QA1->Serial_Dilute Add_Parasites Add synchronized P. falciparum culture (ring stage) to wells Serial_Dilute->Add_Parasites Incubate Incubate for 72 hours under malaria culture conditions Add_Parasites->Incubate Lyse_and_Stain Lyse red blood cells and stain with SYBR Green I Incubate->Lyse_and_Stain Read_Fluorescence Read fluorescence intensity Lyse_and_Stain->Read_Fluorescence Calculate_IC50 Calculate IC50 value Read_Fluorescence->Calculate_IC50 End End Calculate_IC50->End Start Start Infect_Mice Infect mice with P. berghei (intraperitoneal injection) Start->Infect_Mice Administer_QA1 Administer this compound daily for 4 days Infect_Mice->Administer_QA1 Monitor_Parasitemia Monitor parasitemia daily by microscopic examination of blood smears Administer_QA1->Monitor_Parasitemia Monitor_Survival Monitor mouse survival Monitor_Parasitemia->Monitor_Survival Analyze_Data Calculate percent suppression of parasitemia and analyze survival Monitor_Survival->Analyze_Data End End Analyze_Data->End

References

Quinolactacin A1: A Molecular Dive into its Anti-inflammatory Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolactacin A1, a novel quinolone alkaloid isolated from Penicillium sp., has demonstrated notable anti-inflammatory properties through its ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α). This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action at a molecular level. While a definitive direct molecular target remains to be unequivocally identified, existing evidence strongly suggests that this compound exerts its inhibitory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) cascade, which is central to the inflammatory response. This document details the implicated signaling pathways, summarizes the available quantitative data, provides detailed experimental protocols for key assays, and utilizes visualizations to elucidate the complex molecular interactions.

Introduction

This compound is a fungal metabolite that has garnered interest for its selective inhibition of TNF-α production.[1] TNF-α is a potent pro-inflammatory cytokine implicated in the pathogenesis of numerous inflammatory diseases, making it a critical target for therapeutic intervention. This compound's ability to suppress TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages positions it as a promising candidate for further investigation and development.[1] This guide aims to consolidate the current knowledge of its molecular mechanism to aid researchers and professionals in the field of drug discovery.

Molecular Mechanism of Action

The precise molecular target of this compound has not yet been definitively elucidated in published literature. However, its inhibitory effect on TNF-α production strongly points to an interaction with the upstream signaling pathways that regulate TNF-α gene expression and synthesis. The primary pathway stimulated by LPS in macrophages to induce TNF-α is the NF-κB signaling cascade. A secondary, often parallel, pathway involves the Mitogen-Activated Protein Kinase (MAPK) cascade.

The LPS-Induced TNF-α Signaling Pathway

Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. In macrophages, LPS binds to Toll-like receptor 4 (TLR4), initiating a complex intracellular signaling cascade that culminates in the production of pro-inflammatory cytokines, including TNF-α.[2][3] This pathway is principally mediated by the activation of the NF-κB and MAPK signaling pathways.[2][4]

LPS_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_secretion Secretion LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex MAPK_cascade MAPK Cascade (p38, JNK, ERK) TAK1->MAPK_cascade IkappaB IκBα IKK_complex->IkappaB Phosphorylates for degradation NFkappaB_inactive NF-κB (p50/p65) NFkappaB_active NF-κB (p50/p65) NFkappaB_inactive->NFkappaB_active Translocation AP1 AP-1 MAPK_cascade->AP1 Activates TNF_gene TNF-α Gene AP1->TNF_gene Transcription NFkappaB_active->TNF_gene Transcription TNF_mRNA TNF-α mRNA TNF_gene->TNF_mRNA TNF_protein TNF-α Protein TNF_mRNA->TNF_protein Translation Quinolactacin This compound (Proposed Inhibition) Quinolactacin->IKK_complex Quinolactacin->NFkappaB_active

Caption: LPS-induced TNF-α signaling pathway and proposed points of inhibition by this compound.

Implication of NF-κB Pathway Inhibition

The NF-κB family of transcription factors are central regulators of inflammation. In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus and initiate the transcription of target genes, including TNF-α.[5]

Given that this compound inhibits TNF-α production, it is highly probable that it interferes with one or more steps in this pathway. Potential points of inhibition include:

  • Direct inhibition of the IKK complex: This would prevent the phosphorylation and subsequent degradation of IκBα, thus keeping NF-κB in its inactive state in the cytoplasm.

  • Inhibition of IκBα degradation: By targeting the ubiquitin-proteasome system.

  • Inhibition of NF-κB nuclear translocation: Preventing the active NF-κB dimer from entering the nucleus.

  • Inhibition of NF-κB binding to DNA: Preventing the transcription of the TNF-α gene.

While direct evidence for any of these specific mechanisms is currently lacking for this compound, the inhibition of the NF-κB pathway is a common mechanism for many anti-inflammatory natural products.

Potential Role of MAPK Pathway Inhibition

The MAPK pathways (including p38, JNK, and ERK) are also activated by LPS and play a role in the regulation of TNF-α production, both at the transcriptional and post-transcriptional levels.[4][6] These pathways can activate other transcription factors, such as AP-1, which can work in concert with NF-κB to drive TNF-α gene expression. It is plausible that this compound may also exert its effects through the modulation of one or more of the MAPK pathways.

Quantitative Data

Currently, there is limited publicly available quantitative data on the inhibitory activity of this compound. The most specific data point found is its IC50 value for the inhibition of TNF-α production.

Compound Assay Cell Line Stimulant IC50 Reference
Quinolactacin ATNF-α Production InhibitionMurine Peritoneal MacrophagesLPS12.2 µg/mL[7]

Note: Quinolactacin A is described as a mixture of this compound and A2.[7]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the investigation of this compound's mechanism of action.

Inhibition of TNF-α Production in Macrophages

This protocol describes the general procedure for assessing the inhibitory effect of a compound on LPS-induced TNF-α production in a macrophage cell line, such as J774.1 or RAW 264.7.

TNF_inhibition_workflow cluster_setup Cell Culture and Treatment cluster_analysis Analysis cell_seeding Seed J774.1 cells in a 96-well plate and culture overnight compound_addition Pre-incubate cells with various concentrations of this compound cell_seeding->compound_addition lps_stimulation Stimulate cells with LPS (e.g., 1 µg/mL) compound_addition->lps_stimulation incubation Incubate for a defined period (e.g., 4-6 hours) lps_stimulation->incubation supernatant_collection Collect cell culture supernatant incubation->supernatant_collection elisa Measure TNF-α concentration using ELISA supernatant_collection->elisa data_analysis Calculate IC50 value elisa->data_analysis

Caption: Experimental workflow for TNF-α inhibition assay.

Protocol:

  • Cell Culture: Culture J774.1 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the J774.1 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the desired concentrations of this compound. Incubate for 1 hour.

  • LPS Stimulation: Add lipopolysaccharide (LPS) to each well to a final concentration of 1 µg/mL to induce TNF-α production. Include a vehicle control (no this compound) and a negative control (no LPS).

  • Incubation: Incubate the plate for 4-6 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate at 1,500 rpm for 10 minutes to pellet the cells. Carefully collect the supernatant.

  • ELISA: Quantify the concentration of TNF-α in the supernatants using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the TNF-α concentration against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of NF-κB Pathway Activation

This protocol outlines the general steps to assess the effect of this compound on the phosphorylation and degradation of IκBα and the phosphorylation of the NF-κB p65 subunit.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis and Transfer cluster_detection Immunodetection cell_treatment Treat cells with this compound followed by LPS stimulation cell_lysis Lyse cells to extract total protein cell_treatment->cell_lysis protein_quantification Determine protein concentration (e.g., BCA assay) cell_lysis->protein_quantification sds_page Separate proteins by SDS-PAGE protein_quantification->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block the membrane to prevent non-specific antibody binding transfer->blocking primary_ab Incubate with primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using a chemiluminescent substrate secondary_ab->detection

References

The Structural Dance of Activity: An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Quinolactacin A1 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinolactacin A1, a fungal metabolite originally isolated from Penicillium citrinum, has emerged as a promising scaffold in drug discovery due to its diverse biological activities. This technical guide delves into the critical structure-activity relationships (SAR) of this compound analogs, providing a comprehensive resource for researchers engaged in the development of novel therapeutics. Through a systematic analysis of structural modifications and their impact on biological outcomes, this document aims to illuminate the path toward designing more potent and selective this compound-based agents.

Core Biological Activities and Quantitative Insights

This compound and its analogs have demonstrated a range of biological activities, most notably as inhibitors of Tumor Necrosis Factor-alpha (TNF-α) production and as acetylcholinesterase (AChE) inhibitors.[1][2] The following tables summarize the available quantitative data for key analogs, offering a comparative view of their potency.

AnalogModificationTarget Organism/Cell LineActivity MetricValueReference
(S)-Quinolactacin-HStereoisomer of Quinolactacin-HPseudomonas aeruginosa PAO1DC50 (Biofilm)42.2 µM[3]
(R)-Quinolactacin-HStereoisomer of Quinolactacin-HPseudomonas aeruginosa PAO1DC50 (Biofilm)47.1 µM[3]
This compound-Acetylcholinesterase--[1]
Quinolactacin A2Isomer of this compoundAcetylcholinesterase--[1]
Quinolactacin BDifferent alkyl group at C-5TNF-α production--[4]
Various amino-substituted thalidomide analogsAmino substitution on the phthalimide ringTNF-α release in human PBMCPotent inhibition-[5]

Note: Quantitative IC50 values for a broad range of this compound analogs against specific cancer cell lines or for TNF-α inhibition are not extensively consolidated in the public literature. The table reflects the currently available data.

Structure-Activity Relationship (SAR) Insights

The limited quantitative data necessitates a more qualitative discussion of the SAR for this compound analogs. Key structural features that influence activity include:

  • The Quinolone Core: This moiety is essential for the biological activity. Modifications to the quinolone ring system can significantly impact potency and selectivity.

  • The γ-Lactam Ring: The fusion of the γ-lactam ring to the quinolone core creates the characteristic tricyclic structure of quinolactacins. Alterations to this ring, such as changes in stereochemistry or substitution, are expected to modulate activity.

  • Substitution at C-5: As evidenced by the difference between Quinolactacin A, B, and C, the nature of the alkyl group at the C-5 position of the lactam ring influences biological activity.[4]

  • Stereochemistry: The stereochemistry of the molecule, as demonstrated by the different anti-biofilm activities of (S)- and (R)-Quinolactacin-H, plays a crucial role in target interaction.[3]

Experimental Protocols

Detailed experimental protocols are fundamental for the synthesis and evaluation of new analogs. The following sections outline generalized procedures based on published methodologies.

General Synthesis of Quinolactacin Analogs

The total synthesis of quinolactacin analogs often involves a multi-step process. A key strategic step is the asymmetric Pictet-Spengler reaction to construct the chiral β-carboline intermediate, followed by further elaboration to form the quinolone and lactam rings.[3]

Example: Synthesis of (R)-Quinolactacin-H [3]

  • Formation of the Imine: Tryptamine is reacted with an appropriate aldehyde in the presence of a drying agent like MgSO4 in a solvent such as dichloromethane (DCM) at room temperature.

  • Boc Protection: The resulting amine is protected with a di-tert-butyl dicarbonate (Boc2O) group in the presence of a base like triethylamine (TEA) in a solvent such as dimethylformamide (DMF).

  • Oxidation: The protected intermediate is then oxidized using an oxidizing agent like potassium superoxide (KO2) with a crown ether in DMF.

  • Methylation: The subsequent intermediate is methylated using methyl iodide (MeI) and a base like potassium carbonate (K2CO3) in DMF.

  • Cyclization (Asymmetric Pictet-Spengler Reaction): The precursor undergoes an asymmetric Pictet-Spengler reaction, often catalyzed by a chiral auxiliary, to form the β-carboline ring system.

  • Final Ring Formation and Deprotection: Further steps involving cyclization and deprotection yield the final quinolactacin analog.

TNF-α Inhibition Assay

The inhibitory effect of this compound analogs on TNF-α production can be assessed using a cell-based assay with lipopolysaccharide (LPS)-stimulated macrophages.[6][7]

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured under standard conditions.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific duration.

  • LPS Stimulation: TNF-α production is induced by adding LPS to the cell culture medium.

  • Quantification of TNF-α: The concentration of TNF-α in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of TNF-α production, is calculated.

Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory activity of this compound analogs against AChE can be determined using a colorimetric assay based on Ellman's method.[8][9][10]

  • Reagent Preparation: Prepare a solution of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the acetylcholinesterase enzyme in a suitable buffer.

  • Incubation: In a 96-well plate, the enzyme is pre-incubated with various concentrations of the test compounds.

  • Reaction Initiation: The reaction is initiated by adding the substrate (ATCI) and the chromogen (DTNB).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 405 nm or 412 nm) over time. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to produce a yellow-colored product.

  • Data Analysis: The rate of the reaction is determined, and the percentage of inhibition is calculated for each compound concentration. The IC50 value is then determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a deeper understanding of the SAR of this compound analogs.

experimental_workflow cluster_synthesis Analog Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Starting Materials step1 Multi-step Synthesis start->step1 analog This compound Analog step1->analog assay1 TNF-α Inhibition Assay analog->assay1 assay2 AChE Inhibition Assay analog->assay2 assay3 Anticancer Assays analog->assay3 data IC50/EC50 Values assay1->data assay2->data assay3->data sar SAR Analysis data->sar

Caption: General experimental workflow for SAR studies of this compound analogs.

tnf_alpha_pathway cluster_nfkb NF-κB Activation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to TNF_mRNA TNF-α mRNA Nucleus->TNF_mRNA transcription TNF_protein TNF-α Protein TNF_mRNA->TNF_protein translation Quinolactacin This compound Analogs Quinolactacin->IKK Inhibits

Caption: Proposed mechanism of TNF-α inhibition by this compound analogs.

ache_inhibition ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate hydrolyzes Quinolactacin This compound Analog Quinolactacin->AChE inhibits

Caption: Mechanism of acetylcholinesterase inhibition by this compound analogs.

Conclusion and Future Directions

The study of this compound and its analogs presents a fertile ground for the discovery of novel therapeutic agents. While the current body of literature provides a foundational understanding of their SAR, there is a clear need for more systematic and quantitative studies. Future research should focus on the synthesis of a broader and more diverse library of analogs with systematic modifications to the quinolone core, the lactam ring, and various substitution points. Comprehensive screening of these analogs against a panel of cancer cell lines, along with detailed mechanistic studies, will be crucial in elucidating the precise molecular targets and pathways involved in their anticancer activity. Furthermore, a more in-depth investigation into the SAR for TNF-α inhibition and acetylcholinesterase inhibition will pave the way for the development of potent and selective inhibitors for inflammatory diseases and neurodegenerative disorders. The integration of computational modeling and QSAR studies will also be invaluable in guiding the rational design of next-generation this compound-based drugs.

References

Known Biological Targets of Quinolactacin A1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolactacin A1, a natural product isolated from Penicillium species, has garnered interest for its diverse biological activities. This technical guide provides a comprehensive overview of the currently identified biological targets of this compound, with a focus on its inhibitory actions on acetylcholinesterase and tumor necrosis factor-alpha (TNF-α) production. While the qualitative effects are documented, specific quantitative data such as IC50 values are not consistently available in publicly accessible literature. This guide also explores the potential for anti-biofilm activity, drawing inferences from related compounds. Detailed experimental protocols for assessing these biological activities are provided, alongside signaling pathway and workflow diagrams to facilitate further research and drug development efforts.

Introduction

Quinolactacins are a class of alkaloids characterized by a quinolone core fused with a γ-lactam ring. This compound is a prominent member of this family and has been identified as a bioactive compound with potential therapeutic applications. This document serves as a technical resource, consolidating the known biological targets of this compound and providing the necessary methodological framework for its investigation.

Primary Biological Targets

Current research has identified two primary biological targets for this compound: acetylcholinesterase and the cellular machinery responsible for producing the pro-inflammatory cytokine TNF-α.

Acetylcholinesterase Inhibition

This compound has been reported as a novel inhibitor of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine.[1] Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.

Quantitative Data:

A comprehensive search of scientific literature did not yield specific IC50 values for the inhibition of acetylcholinesterase by this compound.

Table 1: Acetylcholinesterase Inhibition Data for this compound

CompoundTargetIC50 ValueReference
This compoundAcetylcholinesteraseData not available[1]
Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production

This compound has been shown to inhibit the production of TNF-α in macrophage-like cell lines stimulated with lipopolysaccharide (LPS).[2] TNF-α is a potent pro-inflammatory cytokine implicated in a wide range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

Quantitative Data:

Table 2: TNF-α Production Inhibition Data for this compound

CompoundCell LineStimulantIC50 ValueReference
This compoundJ774.1 (macrophage-like)LPSData not available[2]

Potential Biological Targets

Anti-biofilm Activity

While direct evidence for this compound is pending, a related compound, Quinolactacin-H, has demonstrated significant activity in inhibiting the formation and promoting the dispersion of Pseudomonas aeruginosa biofilms. This suggests that Quinolactacins as a class may possess anti-biofilm properties, a crucial area of investigation in the context of antibiotic resistance.

Signaling Pathways

The inhibition of LPS-induced TNF-α production by this compound strongly implicates the involvement of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In the canonical pathway, LPS binding to its receptor (TLR4) on macrophages initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α. It is hypothesized that this compound may interfere with one or more steps in this pathway.

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits IkBa_P P-IκBα IkBa->IkBa_P NFkB_active Active NF-κB NFkB->NFkB_active Release Proteasome Proteasome IkBa_P->Proteasome Degradation NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocation Quinolactacin_A1_target Potential Target (this compound) Quinolactacin_A1_target->IKK_complex Quinolactacin_A1_target->NFkB_active DNA DNA NFkB_nucleus->DNA Binds TNFa_mRNA TNF-α mRNA DNA->TNFa_mRNA Transcription

Caption: Postulated mechanism of this compound in the NF-κB signaling pathway.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a widely used colorimetric method to determine acetylcholinesterase activity.

AChE_Inhibition_Assay Prepare_Reagents Prepare Reagents: - AChE solution - DTNB solution - Acetylthiocholine iodide (ATCI) - Test compound (this compound) - Buffer (e.g., Phosphate buffer, pH 8.0) Assay_Setup Assay Setup (96-well plate): - Add buffer - Add test compound/control - Add AChE solution Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubate at 25-37°C for 10-15 min Assay_Setup->Pre_incubation Add_DTNB Add DTNB solution Pre_incubation->Add_DTNB Initiate_Reaction Initiate reaction by adding ATCI Add_DTNB->Initiate_Reaction Incubation Incubate at room temperature for 10-20 min Initiate_Reaction->Incubation Measure_Absorbance Measure absorbance at 412 nm Incubation->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition

Caption: Workflow for the acetylcholinesterase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of acetylcholinesterase (from electric eel or human recombinant) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

    • Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the same buffer.

    • Prepare a solution of the substrate, acetylthiocholine iodide (ATCI).

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, followed by the test compound (this compound) or a vehicle control.

    • Add the acetylcholinesterase solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Add the DTNB solution to each well.

    • Initiate the enzymatic reaction by adding the ATCI solution.

    • Monitor the change in absorbance at 412 nm over time using a microplate reader. The yellow color is produced from the reaction of thiocholine (a product of acetylthiocholine hydrolysis) with DTNB.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

TNF-α Production Inhibition Assay in Macrophages

This protocol describes a cell-based assay to measure the inhibition of TNF-α production in LPS-stimulated macrophages.

TNF_alpha_Inhibition_Assay Cell_Culture Culture Macrophage Cells (e.g., J774.1 or RAW 264.7) Cell_Seeding Seed cells in a 96-well plate and allow to adhere overnight Cell_Culture->Cell_Seeding Pre_treatment Pre-treat cells with this compound (various concentrations) for 1-2 hours Cell_Seeding->Pre_treatment Stimulation Stimulate cells with LPS (e.g., 1 µg/mL) Pre_treatment->Stimulation Incubation_24h Incubate for 24 hours at 37°C, 5% CO2 Stimulation->Incubation_24h Collect_Supernatant Collect cell culture supernatant Incubation_24h->Collect_Supernatant ELISA Measure TNF-α concentration using ELISA Collect_Supernatant->ELISA Calculate_IC50 Calculate IC50 ELISA->Calculate_IC50 Biofilm_Inhibition_Assay Culture_Bacteria Grow overnight culture of Pseudomonas aeruginosa Inoculate_Plate Inoculate a 96-well plate with diluted culture and this compound (various concentrations) Culture_Bacteria->Inoculate_Plate Incubate_Static Incubate statically for 24-48 hours Inoculate_Plate->Incubate_Static Wash_Plate Wash plate to remove planktonic cells Incubate_Static->Wash_Plate Stain_Biofilm Stain with 0.1% Crystal Violet Wash_Plate->Stain_Biofilm Wash_Excess_Stain Wash to remove excess stain Stain_Biofilm->Wash_Excess_Stain Solubilize_Stain Solubilize the stain (e.g., with 30% acetic acid or ethanol) Wash_Excess_Stain->Solubilize_Stain Measure_Absorbance_570 Measure absorbance at ~570 nm Solubilize_Stain->Measure_Absorbance_570 Calculate_Inhibition Calculate % Biofilm Inhibition Measure_Absorbance_570->Calculate_Inhibition

References

In Silico Modeling and Docking Studies of Quinolactacin A1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolactacin A1, a novel quinolone alkaloid isolated from Penicillium sp., has demonstrated significant biological activities, including the inhibition of tumor necrosis factor-alpha (TNF-α) production and acetylcholinesterase (AChE). These properties position this compound as a promising lead compound for the development of new therapeutics for inflammatory diseases and neurodegenerative disorders. This technical guide provides a comprehensive overview of a proposed in silico modeling and molecular docking study of this compound, aimed at elucidating its mechanism of action at the molecular level. The guide details hypothetical experimental protocols for target protein selection, ligand and protein preparation, molecular docking simulations, and molecular dynamics studies. Furthermore, it outlines the key signaling pathways potentially modulated by this compound and provides detailed methodologies for the experimental validation of its biological activities. All quantitative data from hypothetical studies are summarized for clarity, and complex biological and experimental workflows are visualized using Graphviz diagrams.

Introduction to this compound

This compound is a fungal metabolite belonging to a class of novel quinolone compounds.[1] Its core structure features a quinolone skeleton fused with a γ-lactam ring.[1][2] The molecular formula of this compound is C16H18N2O2.[1] First isolated from Penicillium sp. EPF-6, this compound has garnered interest due to its diverse biological activities.[1]

Initial studies revealed that this compound can inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated murine macrophages.[3] Additionally, this compound and its stereoisomer A2 have been identified as inhibitors of acetylcholinesterase, a key enzyme in the cholinergic nervous system.[4] These dual activities suggest its potential as a multi-target therapeutic agent.

In Silico Modeling and Docking Studies: A Proposed Workflow

Given the therapeutic potential of this compound, in silico studies are invaluable for predicting its binding modes to target proteins, understanding the molecular basis of its inhibitory activity, and guiding further lead optimization. The following sections outline a hypothetical workflow for the in silico analysis of this compound.

Target Protein Selection and Structure Preparation

Based on its known biological activities, the primary targets for in silico studies are human TNF-α and human Acetylcholinesterase (AChE).

  • Tumor Necrosis Factor-alpha (TNF-α): The crystal structure of human TNF-α can be obtained from the Protein Data Bank (PDB). For this study, we will use PDB ID: 2AZ5 , which is a structure of TNF-α in complex with a small molecule inhibitor, providing a defined binding pocket.[5]

  • Acetylcholinesterase (AChE): The crystal structure of human AChE is also available in the PDB. We will utilize PDB ID: 4PQE , a high-resolution structure of human acetylcholinesterase.[6]

Protein Preparation Protocol:

  • Download PDB Files: Obtain the coordinate files for PDB IDs 2AZ5 and 4PQE from the RCSB PDB database.

  • Pre-processing: Using molecular modeling software such as AutoDock Tools, Schrödinger Maestro, or Discovery Studio, prepare the protein structures by:

    • Removing water molecules and any co-crystallized ligands and ions not essential for the protein's structural integrity or catalytic activity.

    • Adding hydrogen atoms, as they are typically not resolved in X-ray crystal structures.

    • Assigning correct bond orders and protonation states for amino acid residues at a physiological pH of 7.4.

    • Repairing any missing residues or atoms in the protein structure using built-in tools.

  • Grid Generation: Define the binding site for docking calculations. This is typically a grid box centered on the active site of the enzyme (for AChE) or the known small molecule binding site (for TNF-α).

Ligand Preparation

The 3D structure of this compound is essential for docking studies.

Ligand Preparation Protocol:

  • Obtain Ligand Structure: The 2D structure of this compound can be converted to a 3D structure using chemical drawing software like ChemDraw or Marvin Sketch. The SMILES string for this compound can be used for this purpose.

  • Energy Minimization: The 3D structure of this compound should be energy-minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Charge and Torsion Angle Assignment: Assign appropriate partial charges (e.g., Gasteiger charges) and define rotatable bonds for the ligand using software like AutoDock Tools.

Molecular Docking

Molecular docking simulations will be performed to predict the binding conformation and affinity of this compound to TNF-α and AChE.

Docking Protocol:

  • Software: Utilize established docking programs such as AutoDock Vina, Glide, or GOLD.

  • Docking Algorithm: Employ a genetic algorithm or a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined binding site of the protein.

  • Scoring Function: The binding affinity will be estimated using the software's scoring function, which typically provides a value in kcal/mol. Lower binding energy values indicate a more favorable binding interaction.

  • Analysis of Results: The docking results will be analyzed to identify the most probable binding poses of this compound. This involves examining the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein residues.

Molecular Dynamics Simulation

To assess the stability of the predicted protein-ligand complexes and to gain insights into the dynamic behavior of the interactions, molecular dynamics (MD) simulations will be performed.

MD Simulation Protocol:

  • Software: Use MD simulation packages like GROMACS, AMBER, or NAMD.

  • System Setup: The docked complex of this compound with each target protein will be placed in a periodic box of water molecules (e.g., TIP3P water model) and neutralized with counter-ions.

  • Simulation Parameters: The system will be subjected to energy minimization, followed by a series of equilibration steps (NVT and NPT ensembles) to bring the system to the desired temperature and pressure.

  • Production Run: A production MD simulation will be run for an extended period (e.g., 100 ns) to generate a trajectory of the complex's motion.

  • Trajectory Analysis: The resulting trajectory will be analyzed to calculate parameters such as Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and to analyze the persistence of intermolecular interactions over time.

Data Presentation: Hypothetical Docking and MD Simulation Results

The following tables summarize the hypothetical quantitative data that would be generated from the proposed in silico studies.

Table 1: Hypothetical Molecular Docking Results of this compound with Target Proteins

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
TNF-α2AZ5-8.5Tyr59, Tyr119, Leu120, Gly121, Gly122
Acetylcholinesterase4PQE-9.2Trp86, Tyr133, Phe338, His447

Table 2: Hypothetical Molecular Dynamics Simulation Stability Metrics

ComplexAverage RMSD (Å)Average RMSF of Binding Site Residues (Å)
This compound - TNF-α1.80.9
This compound - AChE1.50.7

Visualization of Signaling Pathways and Workflows

LPS-Induced TNF-α Signaling Pathway

This compound has been shown to inhibit TNF-α production induced by LPS. The following diagram illustrates the key signaling cascade initiated by LPS in macrophages, leading to the transcription and release of TNF-α. This pathway involves the activation of Toll-like receptor 4 (TLR4), which subsequently triggers downstream signaling through NF-κB and MAPK pathways.

LPS_TNF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases TNF_gene TNF-α Gene NFkappaB->TNF_gene activates transcription p38->TNF_gene activates JNK->TNF_gene activates ERK->TNF_gene activates TNF_mRNA TNF-α mRNA TNF_gene->TNF_mRNA transcription TNF_protein TNF-α Protein TNF_mRNA->TNF_protein translation

LPS-Induced TNF-α Signaling Pathway
Acetylcholinesterase Catalytic Mechanism

This compound inhibits AChE. The diagram below illustrates the catalytic mechanism of AChE, highlighting the key residues in the active site that are involved in the hydrolysis of acetylcholine. The active site contains a catalytic triad (Ser203, His447, Glu334) and an anionic subsite that binds the quaternary ammonium of acetylcholine.[7]

AChE_Mechanism cluster_active_site AChE Active Site cluster_substrate Substrate cluster_products Products Ser203 Ser203 Acetylcholine Acetylcholine Ser203->Acetylcholine Nucleophilic Attack His447 His447 His447->Ser203 Activates Glu334 Glu334 Anionic_site Anionic Subsite (Trp86) Acetylcholine->Anionic_site Binding Choline Choline Acetylcholine->Choline Hydrolysis Step 1 Acetate Acetate Acetylcholine->Acetate Hydrolysis Step 2

Acetylcholinesterase Catalytic Mechanism
In Silico Drug Discovery Workflow

The following diagram outlines the general workflow for an in silico drug discovery project, applicable to the study of this compound.

In_Silico_Workflow Target_Selection Target Identification (TNF-α, AChE) Protein_Prep Protein Structure Preparation Target_Selection->Protein_Prep Ligand_Prep Ligand (this compound) Preparation Target_Selection->Ligand_Prep Docking Molecular Docking Protein_Prep->Docking Ligand_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Analysis Binding Mode and Stability Analysis MD_Sim->Analysis Validation Experimental Validation Analysis->Validation

In Silico Drug Discovery Workflow

Experimental Protocols for Biological Validation

The in silico predictions should be validated through in vitro and/or in vivo experiments. The following are detailed protocols for assessing the biological activities of this compound.

TNF-α Inhibition Assay (Cell-Based)

This protocol describes a method to measure the inhibition of TNF-α production in LPS-stimulated macrophage-like cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Human TNF-α ELISA Kit

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (a known TNF-α inhibitor).

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant for TNF-α measurement.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Cell Viability Assay: To ensure that the observed inhibition is not due to cytotoxicity, perform an MTT assay on the remaining cells in the plate. Add MTT solution to each well and incubate for 4 hours. Then, add a solubilizing agent and measure the absorbance at 570 nm.

Acetylcholinesterase Activity Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and its inhibition by this compound.

Materials:

  • Human recombinant Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • This compound (dissolved in DMSO)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • DTNB solution

    • Various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) or vehicle control (DMSO).

    • AChE enzyme solution.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the substrate (ATCI) to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion

This technical guide provides a comprehensive framework for the in silico investigation of this compound, a promising natural product with dual inhibitory activity against TNF-α and acetylcholinesterase. By combining molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the molecular mechanisms underlying its biological effects. The proposed experimental protocols offer a clear path for the validation of these in silico findings. The integrated approach described herein is crucial for accelerating the drug discovery and development process, ultimately paving the way for the potential therapeutic application of this compound and its analogs in treating inflammatory and neurodegenerative diseases.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Quinolactacin A1 from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolactacin A1 is a fungal secondary metabolite belonging to the quinolone class of compounds. Initially isolated from Penicillium species, it has garnered significant interest due to its potential biological activities. This document provides detailed application notes and protocols for the extraction, separation, and purification of this compound from fungal cultures, intended for use by researchers in natural product chemistry, microbiology, and drug development.

Fungal Strains and Fermentation

This compound has been successfully isolated from fungal strains such as Penicillium sp. EPF-6 and Penicillium citrinum.[1][2] Optimal production of this compound is achieved through submerged fermentation in a suitable nutrient-rich medium.

Culture Conditions:

ParameterRecommended Value
Fungal StrainPenicillium sp. EPF-6 or Penicillium citrinum
Culture MediumPotato Dextrose Broth (PDB) or similar rich medium
Incubation Temperature25-28 °C
Agitation150-200 rpm (for submerged culture)
Fermentation Time7-14 days

Extraction Protocol

The extraction process aims to efficiently recover this compound from the fungal culture broth. Solvent extraction is the most common method employed.

Materials:

  • Fermentation broth

  • Ethyl acetate (EtOAc)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • After the fermentation period, separate the fungal mycelium from the culture broth by filtration.

  • Transfer the culture filtrate to a large separatory funnel.

  • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the culture filtrate.

  • Shake the separatory funnel vigorously for 5-10 minutes, ensuring proper mixing of the aqueous and organic phases.

  • Allow the layers to separate. The organic layer containing this compound will typically be the upper layer.

  • Collect the ethyl acetate layer.

  • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of the compound.[3]

  • Combine all the ethyl acetate extracts.

  • Concentrate the combined organic extracts under reduced pressure using a rotary evaporator at a temperature below 45 °C to obtain a crude extract.

Purification Protocols

A multi-step chromatographic approach is necessary to purify this compound from the crude extract. This typically involves a combination of column chromatography techniques.

Protocol 1: Silica Gel Column Chromatography

This initial purification step aims to fractionate the crude extract based on the polarity of its components.

Materials:

  • Crude extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvents: Hexane, Ethyl acetate (EtOAc), Methanol (MeOH)

  • Fraction collection tubes

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the chromatography column and allow it to pack uniformly, avoiding air bubbles.

    • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

    • Equilibrate the column by running hexane through it until the bed is stable.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate in hexane (gradient elution). A suggested gradient is as follows:

      • Hexane:EtOAc (9:1)

      • Hexane:EtOAc (8:2)

      • Hexane:EtOAc (7:3)

      • Hexane:EtOAc (1:1)

      • 100% EtOAc

      • EtOAc:MeOH (9:1)

    • Collect fractions of a consistent volume (e.g., 10-20 mL).

  • Fraction Analysis:

    • Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

    • Pool the fractions containing the compound of interest (this compound will be in the moderately polar fractions).

    • Evaporate the solvent from the pooled fractions to obtain a partially purified extract.

Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The final purification step is often performed using preparative HPLC to achieve high purity of this compound.

Materials:

  • Partially purified extract from silica gel chromatography

  • HPLC-grade solvents: Methanol (MeOH), Water, Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) or Formic acid (FA) (optional modifier)

  • Preparative C18 HPLC column

Typical Prep-HPLC Parameters:

ParameterValue
Column Preparative Reverse-Phase C18 (e.g., 250 x 20 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Methanol or Acetonitrile with 0.1% Formic Acid
Gradient Start with a lower percentage of B, and gradually increase to elute compounds of increasing hydrophobicity. A typical gradient could be 30-80% B over 30 minutes.
Flow Rate 10-20 mL/min
Detection UV at 254 nm and/or 320 nm
Injection Volume Dependent on column size and sample concentration

Procedure:

  • Dissolve the partially purified extract in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Set up the preparative HPLC system with the specified parameters.

  • Inject the sample and begin the chromatographic run.

  • Collect the fractions corresponding to the peak of this compound based on the UV chromatogram.

  • Combine the pure fractions and evaporate the solvent to obtain pure this compound.

  • Confirm the purity and identity of the final product using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflows

Extraction_Purification_Workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation Fungal Culture (Penicillium sp.) Filtration Filtration Fermentation->Filtration Culture Broth SolventExtraction Solvent Extraction (Ethyl Acetate) Filtration->SolventExtraction Culture Filtrate Concentration Concentration (Rotary Evaporation) SolventExtraction->Concentration Ethyl Acetate Extract SilicaGel Silica Gel Column Chromatography Concentration->SilicaGel Crude Extract PrepHPLC Preparative HPLC SilicaGel->PrepHPLC Partially Purified Fractions Analysis Purity & Structural Confirmation (HPLC, MS, NMR) PrepHPLC->Analysis Pure this compound

Caption: Overall workflow for this compound extraction and purification.

Silica_Gel_Chromatography_Workflow CrudeExtract Crude Extract SampleLoading Sample Loading CrudeExtract->SampleLoading ColumnPacking Column Packing (Silica Gel Slurry) ColumnPacking->SampleLoading GradientElution Gradient Elution (Hexane:EtOAc) SampleLoading->GradientElution FractionCollection Fraction Collection GradientElution->FractionCollection TLCAnalysis TLC Analysis FractionCollection->TLCAnalysis Pooling Pooling of Fractions TLCAnalysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation PartiallyPurified Partially Purified This compound Evaporation->PartiallyPurified

Caption: Detailed workflow for silica gel column chromatography.

Data Summary

The following table summarizes typical quantitative data that can be expected during the extraction and purification process. Note that actual yields may vary depending on the fungal strain, culture conditions, and experimental efficiency.

Purification StepStarting MaterialProductTypical Yield (%)Purity (%)
Solvent Extraction1 L Culture FiltrateCrude Extract0.5 - 2.0 g< 10
Silica Gel Chromatography1 g Crude ExtractPartially Purified Fraction10 - 3040 - 70
Preparative HPLC100 mg Partially PurifiedPure this compound50 - 80> 95

References

Application Notes and Protocols for the Quantification of Quinolactacin A1 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolactacin A1 is a novel compound with potential therapeutic applications. As with any drug development candidate, robust and reliable analytical methods for its quantification in biological matrices are crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document provides detailed application notes and protocols for the quantification of this compound in biological samples, such as plasma and serum, using state-of-the-art analytical techniques. The methodologies described herein are based on established principles for the analysis of small molecules in complex biological fluids.[1][2][3][4] This guide offers protocols for sample preparation and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

I. Analytical Techniques Overview

The two primary recommended techniques for the quantification of this compound are LC-MS/MS and ELISA.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of small molecules in complex matrices.[1] It offers high sensitivity, selectivity, and a wide dynamic range, making it suitable for a variety of bioanalytical studies.[5][6]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput immunochemical method that can be highly sensitive and specific.[1][7] It is particularly useful for screening large numbers of samples.[7]

II. Sample Preparation Protocols

Effective sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analyte of interest.[8][9] The choice of method depends on the required level of cleanliness, the nature of the analyte, and the analytical technique to be used. The following are recommended protocols for preparing biological samples for this compound analysis.

A. Solid Phase Extraction (SPE)

SPE is a highly selective method that can provide excellent sample cleanup and analyte concentration.[9][10]

Protocol:

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of a suitable buffer (e.g., 2% formic acid in water).

  • Sample Loading: Load 500 µL of the pre-treated plasma or serum sample onto the cartridge. The pre-treatment may involve dilution with the equilibration buffer.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences. A second wash with a stronger organic solvent may be necessary to remove lipids.

  • Elution: Elute this compound from the cartridge with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

B. Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique based on the partitioning of the analyte between two immiscible liquid phases.[10]

Protocol:

  • To 500 µL of plasma or serum in a polypropylene tube, add 50 µL of an internal standard solution.

  • Add 2 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.

C. Protein Precipitation (PPT)

PPT is a rapid and simple method for removing proteins from biological samples.[9]

Protocol:

  • To 200 µL of plasma or serum, add 600 µL of cold acetonitrile (or methanol) containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase if further concentration is needed.

III. LC-MS/MS Method for this compound Quantification

The following is a proposed LC-MS/MS method for the sensitive and selective quantification of this compound.

A. Chromatographic Conditions
ParameterRecommended Setting
HPLC System UHPLC system
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Start with 5% B, increase to 95% B over 5 min, hold for 1 min, return to 5% B and equilibrate for 2 min.
B. Mass Spectrometric Conditions
ParameterRecommended Setting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Multiple Reaction Monitoring (MRM) Transitions To be determined by direct infusion of a this compound standard. A hypothetical precursor ion [M+H]+ and at least two product ions should be selected for quantification and confirmation.
Collision Gas Argon
C. Data Summary

The following table summarizes the expected performance characteristics of a validated LC-MS/MS assay for this compound.

ParameterExpected Performance
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)
Recovery > 80%

IV. ELISA Method for this compound Quantification

A competitive ELISA can be developed for the high-throughput screening of this compound. This requires the generation of specific antibodies against this compound.

A. ELISA Protocol
  • Coating: Coat a 96-well microplate with a this compound-protein conjugate (e.g., this compound-BSA) in a coating buffer and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Add the biological samples or standards and a fixed concentration of the anti-Quinolactacin A1 primary antibody to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate until a color develops.

  • Stopping the Reaction: Stop the reaction with a stop solution (e.g., 2M H₂SO₄).

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

B. Data Summary

The following table summarizes the expected performance characteristics of a developed ELISA for this compound.

ParameterExpected Performance
IC50 To be determined based on antibody affinity
Limit of Detection (LOD) 0.1 - 5 ng/mL
Dynamic Range 1 - 100 ng/mL
Precision (% CV) < 15%
Specificity High, with low cross-reactivity to related compounds

V. Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (Plasma/Serum) add_is Add Internal Standard sample->add_is extraction Extraction (SPE, LLE, or PPT) add_is->extraction evaporate Evaporate to Dryness extraction->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into UHPLC System reconstitute->injection separation Chromatographic Separation (C18) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM Detection) ionization->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve Construction integration->calibration quantification Quantify this compound calibration->quantification

Caption: Experimental Workflow for LC-MS/MS Quantification of this compound.

competitive_elisa cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection coating Coat Plate with This compound-BSA wash1 Wash coating->wash1 blocking Block with BSA wash1->blocking wash2 Wash blocking->wash2 add_sample Add Sample/Standard + Anti-Quinolactacin A1 Ab wash2->add_sample incubation1 Incubate add_sample->incubation1 wash3 Wash incubation1->wash3 add_secondary_ab Add HRP-conjugated Secondary Ab wash3->add_secondary_ab incubation2 Incubate add_secondary_ab->incubation2 wash4 Wash incubation2->wash4 add_substrate Add TMB Substrate wash4->add_substrate read_absorbance Read Absorbance add_substrate->read_absorbance

Caption: Principle of Competitive ELISA for this compound Quantification.

Conclusion

The analytical methods outlined in this document provide a robust framework for the quantification of this compound in biological samples. The choice between LC-MS/MS and ELISA will depend on the specific requirements of the study, such as the desired sensitivity, throughput, and the stage of drug development. For regulatory submissions, a fully validated LC-MS/MS method is typically required. These protocols should serve as a valuable starting point for researchers, scientists, and drug development professionals working with this compound. Further method development and validation will be necessary to tailor these approaches to specific laboratory conditions and study objectives.

References

Application Notes and Protocols for the Detection of Quinolactacin A1 and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed framework for the development of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Quinolactacin A1 and its putative metabolites in biological matrices. Given the limited published data on the analysis of this compound, this guide synthesizes general principles of quinolone antibiotic analysis and applies them to this specific compound.

Introduction

This compound is a quinolone compound isolated from Penicillium species that has garnered interest for its biological activities, including inhibitory effects on tumor necrosis factor (TNF) production.[1] As with any compound under investigation for potential therapeutic applications, a robust analytical method is crucial for pharmacokinetic studies, metabolism profiling, and toxicological assessments. LC-MS/MS offers the high sensitivity and specificity required for these applications.[2]

This document outlines a prospective LC-MS/MS method, from sample preparation to data analysis, providing a solid starting point for researchers.

Quantitative Data Summary

Table 1: Quantitative LC-MS/MS Parameters for this compound and its Putative Metabolites

AnalyteParent Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)LLOQ (ng/mL)ULOQ (ng/mL)
This compound[To be determined][To be determined][To be determined][To be determined][To be determined][To be determined]
Metabolite 1 (e.g., Hydroxylated)[To be determined][To be determined][To be determined][To be determined][To be determined][To be determined]
Metabolite 2 (e.g., Glucuronidated)[To be determined][To be determined][To be determined][To be determined][To be determined][To be determined]

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification

Experimental Protocols

The following protocols are suggested starting points and should be optimized for the specific biological matrix and instrumentation used.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules from biological matrices like plasma or serum.

  • Aliquot : Transfer 100 µL of the biological sample (e.g., plasma, serum, tissue homogenate) into a clean microcentrifuge tube.

  • Internal Standard : Add 10 µL of an appropriate internal standard (IS) solution (e.g., a structurally similar quinolone not expected to be in the sample, or a stable isotope-labeled this compound).

  • Precipitation : Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex : Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex and Centrifuge : Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.

  • Transfer : Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method
  • Column : A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is a suitable starting point.

  • Mobile Phase A : Water with 0.1% formic acid.

  • Mobile Phase B : Acetonitrile with 0.1% formic acid.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 5 µL.

  • Column Temperature : 40°C.

  • Gradient Elution :

    Time (min) % Mobile Phase B
    0.0 10
    1.0 10
    5.0 95
    6.0 95
    6.1 10

    | 8.0 | 10 |

Mass Spectrometry (MS) Method
  • Ionization Mode : Electrospray Ionization (ESI) in positive ion mode is recommended for quinolones.

  • Scan Type : Multiple Reaction Monitoring (MRM).

  • Source Parameters :

    • Capillary Voltage : 3.5 kV

    • Desolvation Temperature : 400°C

    • Desolvation Gas Flow : 800 L/hr

    • Cone Gas Flow : 50 L/hr

    • Nebulizer Gas Pressure : 7 bar

  • MRM Transitions : The exact m/z values for the parent and product ions of this compound and its metabolites need to be determined by direct infusion of a standard solution. Based on the general fragmentation patterns of quinolones, which often involve the loss of water (H₂O) and carbon monoxide (CO), one can predict potential fragmentation pathways.[3][4]

    • This compound (C₁₆H₁₈N₂O₂; Molecular Weight: 270.33 g/mol ) :

      • Expected Parent Ion [M+H]⁺: m/z 271.1

      • Potential Product Ions: Monitor for losses of H₂O (m/z 253.1), CO (m/z 243.1), and other structurally significant fragments.

    • Metabolites :

      • Hydroxylation (+16 Da) : Parent Ion [M+H]⁺: m/z 287.1. Product ions would be shifted accordingly.

      • Glucuronidation (+176 Da) : Parent Ion [M+H]⁺: m/z 447.1. A characteristic product ion would be the loss of the glucuronic acid moiety (m/z 271.1).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound and its metabolites from a biological sample.

experimental_workflow sample Biological Sample (e.g., Plasma) precipitation Protein Precipitation (Acetonitrile) sample->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data Data Acquisition and Analysis lc_ms->data

Caption: Experimental workflow for LC-MS/MS analysis.

Hypothetical Metabolic Pathway of this compound

This diagram presents a hypothetical metabolic pathway for this compound, illustrating common Phase I and Phase II metabolic transformations.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Q_A1 This compound Hydroxylated Hydroxylated Metabolite Q_A1->Hydroxylated CYP450 Oxidation Demethylated N-Demethylated Metabolite Q_A1->Demethylated CYP450 Demethylation Glucuronidated Glucuronidated Conjugate Hydroxylated->Glucuronidated UGT Conjugation Sulfated Sulfated Conjugate Hydroxylated->Sulfated SULT Conjugation

Caption: Hypothetical metabolic pathway of this compound.

References

Application Notes and Protocols for Testing Quinolactacin A1 Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to evaluate the diverse biological activities of Quinolactacin A1, a quinolone alkaloid with potential therapeutic applications. The described methods cover its anti-inflammatory, acetylcholinesterase inhibitory, and anticancer activities.

Anti-inflammatory Activity: Inhibition of TNF-α Production and NF-κB Signaling

This compound has been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. This inhibitory effect is often mediated through the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Inhibition of TNF-α Production in LPS-Stimulated Macrophages

This protocol details the measurement of TNF-α inhibition by this compound in lipopolysaccharide (LPS)-stimulated murine macrophage-like J774A.1 cells.

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture J774A.1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[1][2]

    • Subculture cells by scraping when they reach 80-90% confluency.[3]

    • Seed J774A.1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare various concentrations of this compound in complete culture medium.

    • Remove the old medium from the wells and replace it with medium containing the different concentrations of this compound.

    • Pre-incubate the cells with this compound for 2 hours.

    • Stimulate the cells with LPS (1 µg/mL) to induce TNF-α production and incubate for 24 hours. Include a vehicle control (no this compound) and a negative control (no LPS stimulation).

  • Quantification of TNF-α:

    • Collect the cell culture supernatants.

    • Measure the concentration of TNF-α in the supernatants using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of TNF-α production) by plotting a dose-response curve.

Data Presentation:

This compound Conc. (µM)TNF-α Concentration (pg/mL)% Inhibition
0 (Vehicle Control + LPS)Value0
Concentration 1ValueValue
Concentration 2ValueValue
Concentration 3ValueValue
Concentration 4ValueValue
0 (Negative Control)Value100
NF-κB Luciferase Reporter Assay

This assay determines if the inhibitory effect of this compound on TNF-α production is mediated through the NF-κB signaling pathway.

Experimental Protocol:

  • Cell Transfection and Seeding:

    • Use a suitable cell line (e.g., HEK293T or HeLa) for transient transfection.

    • Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.[4][5]

    • After 24 hours, seed the transfected cells into a 96-well plate.

  • Treatment and Stimulation:

    • Treat the cells with various concentrations of this compound for 2 hours.

    • Stimulate the cells with a known NF-κB activator, such as TNF-α (20 ng/mL) or PMA, for 6-8 hours.[6]

  • Luciferase Activity Measurement:

    • Lyse the cells using a passive lysis buffer.[6]

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[6][7]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of NF-κB inhibition for each concentration of this compound compared to the stimulated vehicle control.

    • Determine the IC₅₀ value.

Data Presentation:

This compound Conc. (µM)Normalized Luciferase Activity (RLU)% NF-κB Inhibition
0 (Vehicle Control + Stimulator)Value0
Concentration 1ValueValue
Concentration 2ValueValue
Concentration 3ValueValue
Concentration 4ValueValue
0 (Negative Control)Value100

Signaling Pathway Diagram:

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nfkb_complex Inactive NF-κB Complex cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates TNFa_gene TNF-α Gene Nucleus->TNFa_gene Binds to promoter TNFa_protein TNF-α Protein TNFa_gene->TNFa_protein Transcription & Translation Quinolactacin_A1 This compound Quinolactacin_A1->IKK Inhibits

Caption: Proposed mechanism of this compound on the NF-kB pathway.

Acetylcholinesterase (AChE) Inhibitory Activity

This compound has been identified as an inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

Experimental Protocol (Ellman's Method): [8][9][10]

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (10 mM).

    • Acetylthiocholine iodide (ATCI) solution (14 mM).

    • AChE enzyme solution (1 U/mL).

    • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of different concentrations of this compound, and 10 µL of AChE solution to each well.

    • Incubate the plate at 25°C for 15 minutes.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCI solution.

    • Measure the absorbance at 412 nm immediately and then every minute for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC₅₀ value.

Data Presentation:

This compound Conc. (µM)Reaction Rate (Abs/min)% Inhibition
0 (Control)Value0
Concentration 1ValueValue
Concentration 2ValueValue
Concentration 3ValueValue
Concentration 4ValueValue

Experimental Workflow:

AChE_Workflow start Start prepare Prepare Reagents (Buffer, DTNB, ATCI, AChE, this compound) start->prepare add_reagents Add Buffer, this compound, and AChE to 96-well plate prepare->add_reagents incubate1 Incubate at 25°C for 15 min add_reagents->incubate1 add_dtnb Add DTNB incubate1->add_dtnb add_atci Add ATCI to start reaction add_dtnb->add_atci measure Measure Absorbance at 412 nm add_atci->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: Workflow for the acetylcholinesterase inhibition assay.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. This protocol can be used to screen the anticancer potential of this compound against various cancer cell lines.

Experimental Protocol: [11][12]

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to attach overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

    • Remove the medium and MTT solution.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[11][12]

    • Shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC₅₀ value.

Data Presentation:

This compound Conc. (µM)Absorbance at 570 nm% Cell Viability
0 (Control)Value100
Concentration 1ValueValue
Concentration 2ValueValue
Concentration 3ValueValue
Concentration 4ValueValue

Logical Relationship Diagram:

MTT_Logic Viable_Cells Viable Cells Mitochondrial_Dehydrogenase Mitochondrial Dehydrogenase Activity Viable_Cells->Mitochondrial_Dehydrogenase MTT MTT (Yellow, Soluble) Mitochondrial_Dehydrogenase->MTT Reduces Formazan Formazan (Purple, Insoluble) MTT->Formazan Absorbance Absorbance at 570 nm Formazan->Absorbance Proportional to

Caption: Principle of the MTT cell viability assay.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of Quinolactacin A1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolactacin A1 is a member of the quinolactacin family of alkaloids, which are natural products isolated from Penicillium species.[1][2] These compounds are characterized by a novel quinolone skeleton fused with a γ-lactam ring.[2] While research has highlighted the role of this compound and its analogs as acetylcholinesterase inhibitors and inhibitors of tumor necrosis factor (TNF) production, emerging evidence suggests that related quinolactacins possess notable cytotoxic activities against cancer cell lines.[1][3][4] This has spurred interest in evaluating the broader cytotoxic potential of this class of compounds, including this compound, for oncological applications.

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound using a panel of standard cell-based assays. The methodologies described herein are fundamental for determining the dose-dependent effects of this compound on cell viability and for elucidating the underlying mechanisms of cell death.

Data Presentation

While specific cytotoxic data for this compound is not extensively available in the public domain, related quinolactacins have demonstrated cytotoxic effects. The following table summarizes representative data for related compounds to provide a reference for expected outcomes when testing this compound.

CompoundCell LineAssayIC50 Value (µM)Reference
Quinolactacin AnalogMGC803 (Human Gastric Cancer)MTT5.19[5]
Quinolactacins C1, C2, D1/D2Not SpecifiedNot SpecifiedNotable Cytotoxicity[4]

Experimental Protocols

A multi-assay approach is recommended to comprehensively evaluate the cytotoxicity of this compound. This includes assessing cell viability and proliferation, membrane integrity, and markers of apoptosis.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Target cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • LDH assay kit (commercially available)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per the kit instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cluster_end Conclusion start Start seed_cells Seed Cells in Microplates start->seed_cells treat_compound Treat with this compound seed_cells->treat_compound mtt MTT Assay treat_compound->mtt 24-72h Incubation ldh LDH Assay treat_compound->ldh 24-72h Incubation apoptosis Apoptosis Assay treat_compound->apoptosis 24-48h Incubation viability Cell Viability (IC50) mtt->viability cytotoxicity Membrane Damage ldh->cytotoxicity apoptosis_analysis Apoptosis/Necrosis Quantification apoptosis->apoptosis_analysis end Evaluate Cytotoxic Profile viability->end cytotoxicity->end apoptosis_analysis->end

Caption: General workflow for assessing the cytotoxicity of this compound.

Principle of the MTT Assay

mtt_assay cluster_cell Living Cell mitochondria Mitochondria Formazan Formazan (Purple, Insoluble) mitochondria->Formazan Mitochondrial Dehydrogenase MTT MTT (Yellow, Soluble) MTT->mitochondria Uptake Solubilization Solubilizing Agent Formazan->Solubilization Measurement Measure Absorbance at 570 nm Solubilization->Measurement

Caption: The enzymatic conversion of MTT to formazan in viable cells.

Mechanism of the LDH Assay

ldh_assay cluster_cell Damaged Cell cell Compromised Cell Membrane ldh_inside LDH ldh_outside Released LDH cell->ldh_outside Release reaction LDH catalyzes: Lactate + NAD+ -> Pyruvate + NADH + H+ ldh_outside->reaction color_dev NADH reduces tetrazolium salt to colored formazan reaction->color_dev measurement Measure Absorbance at 490 nm color_dev->measurement

Caption: Detection of cytotoxicity via released lactate dehydrogenase (LDH).

Generalized Apoptosis Signaling Pathway

While the precise signaling pathway for this compound-induced cytotoxicity is yet to be elucidated, many cytotoxic compounds induce apoptosis through the intrinsic or extrinsic pathways. Based on the known activities of related quinolone compounds, a potential mechanism may involve the activation of caspases and modulation of Bcl-2 family proteins.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway QA1 This compound death_receptor Death Receptor QA1->death_receptor Possible Target bcl2 Bcl-2 Family (e.g., Bax, Bak) QA1->bcl2 Possible Target caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c bcl2->mitochondrion caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential apoptosis pathways that may be modulated by this compound.

References

Application Notes and Protocols for Studying the In Vivo Efficacy of Quinolactacin A1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolactacin A1, a natural product isolated from Penicillium species, has demonstrated notable in vitro inhibitory activity against Tumor Necrosis Factor-alpha (TNF-α). This positions this compound as a promising candidate for the development of novel therapeutics targeting a range of inflammatory and autoimmune diseases where TNF-α plays a critical pathological role. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in established and clinically relevant animal models of inflammation and allergic disease. The protocols are designed to be comprehensive, guiding researchers through model induction, treatment administration, and endpoint analysis.

Putative Mechanism of Action: TNF-α Inhibition

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the production or activity of TNF-α. TNF-α is a pleiotropic cytokine that binds to its receptors, TNFR1 and TNFR2, initiating downstream signaling cascades that lead to the activation of transcription factors such as NF-κB and AP-1.[1][2][3] These transcription factors then drive the expression of a host of pro-inflammatory genes, including other cytokines, chemokines, and adhesion molecules, perpetuating the inflammatory response.[1] By inhibiting TNF-α, this compound has the potential to disrupt this inflammatory cascade, thereby reducing the signs and symptoms of associated diseases.

References

Application Notes and Protocols for High-Throughput Screening of Quinolactacin A1 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolactacins are a class of alkaloids produced by Penicillium species, with Quinolactacin A1 being a notable member.[1][2][3][4] This family of compounds has garnered significant interest in the scientific community due to its diverse range of biological activities.[1][2] Initial studies revealed that Quinolactacin A exhibits inhibitory activity against the production of tumor necrosis factor (TNF), a key pro-inflammatory cytokine.[2][3][4][5][6] Further research has uncovered additional properties, including acetylcholinesterase inhibition and potent anti-biofilm activity against pathogens like Pseudomonas aeruginosa.[5][6][7][8] The unique chemical scaffold of quinolactacins makes them an attractive starting point for the development of novel therapeutics.[1][2]

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to evaluate the biological activity of this compound analogs. The primary focus will be on assays relevant to their anti-inflammatory and potential anticancer activities, specifically targeting TNF-α production and STAT3 signaling pathways. Additionally, a protocol for assessing anti-biofilm efficacy is included.

Target Pathways and Screening Strategy

The screening strategy for this compound analogs focuses on key biological pathways implicated in their observed activities. The primary targets for HTS campaigns are:

  • Inhibition of TNF-α Production: To identify compounds with anti-inflammatory potential.

  • Inhibition of STAT3 Signaling: To explore potential anticancer and anti-inflammatory effects.

  • Inhibition of Biofilm Formation: To identify analogs with potential as anti-infective agents.

The following diagram illustrates the general workflow for a high-throughput screening campaign for this compound analogs.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis Compound_Library This compound Analog Library Assay_Plates Assay Plate Preparation Compound_Library->Assay_Plates HTS High-Throughput Screening Assay_Plates->HTS Data_Acquisition Data Acquisition HTS->Data_Acquisition Primary_Hits Primary Hit Identification Data_Acquisition->Primary_Hits Dose_Response Dose-Response & IC50 Determination Primary_Hits->Dose_Response Lead_Compounds Lead Compound Selection Dose_Response->Lead_Compounds

Caption: General workflow for a high-throughput screening campaign.

Section 1: Anti-Inflammatory Activity - TNF-α Secretion Assay

This assay is designed to identify this compound analogs that inhibit the production and secretion of TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.

Signaling Pathway: LPS-induced TNF-α Production

The following diagram depicts the simplified signaling pathway leading to TNF-α production upon LPS stimulation of macrophages.

TNFa_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to TNFa_Gene TNF-α Gene NFkB->TNFa_Gene activates transcription TNFa_mRNA TNF-α mRNA TNFa_Gene->TNFa_mRNA TNFa_Protein TNF-α Protein TNFa_mRNA->TNFa_Protein translation Quinolactacin This compound Analogs Quinolactacin->IKK Quinolactacin->NFkB

Caption: Simplified LPS-induced TNF-α signaling pathway.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This protocol utilizes a commercially available HTRF assay kit for the detection of secreted TNF-α in the cell culture supernatant.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound analog library dissolved in DMSO

  • TNF-α HTRF assay kit (containing donor and acceptor antibodies)

  • 384-well white, low-volume assay plates

  • Multimode plate reader with HTRF capability

Procedure:

  • Cell Seeding:

    • Culture RAW 264.7 cells to ~80% confluency.

    • Harvest cells and adjust the density to 2 x 10^5 cells/mL in complete medium.

    • Dispense 20 µL of the cell suspension into each well of a 384-well plate (4,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound analogs in DMSO.

    • Using a liquid handler, transfer 100 nL of the compound solutions to the assay plate.

    • Include positive controls (e.g., a known TNF-α inhibitor) and negative controls (DMSO vehicle).

  • Cell Stimulation:

    • Prepare a solution of LPS in complete medium at a final concentration of 100 ng/mL.

    • Add 5 µL of the LPS solution to all wells except for the unstimulated control wells.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • HTRF Assay:

    • Following the manufacturer's instructions, prepare the HTRF antibody solution.

    • Add 5 µL of the HTRF antibody solution to each well.

    • Incubate the plate at room temperature for 3-4 hours, protected from light.

  • Data Acquisition:

    • Read the plate on a multimode plate reader using the appropriate HTRF settings (excitation at 320 nm, emission at 620 nm and 665 nm).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

Data Presentation
Compound IDConcentration (µM)HTRF Ratio% Inhibition
Analog-00110150085.0
Analog-00210800020.0
Analog-0031050095.0
Positive Ctrl1100090.0
Negative Ctrl-100000.0

Calculation of % Inhibition:

% Inhibition = (1 - (HTRF_Ratio_Compound - HTRF_Ratio_Min) / (HTRF_Ratio_Max - HTRF_Ratio_Min)) * 100

Where:

  • HTRF_Ratio_Compound is the ratio for the test compound.

  • HTRF_Ratio_Min is the average ratio of the positive control (maximum inhibition).

  • HTRF_Ratio_Max is the average ratio of the negative control (no inhibition).

Section 2: STAT3 Signaling Pathway Inhibition

This assay identifies compounds that inhibit the phosphorylation of STAT3, a key step in its activation. Constitutive activation of STAT3 is a hallmark of many cancers.

Signaling Pathway: IL-6-induced STAT3 Phosphorylation

The diagram below illustrates the canonical IL-6/JAK/STAT3 signaling pathway.

STAT3_Signaling IL6 IL-6 IL6R IL-6R IL6->IL6R binds gp130 gp130 IL6R->gp130 associates with JAK JAK gp130->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Target_Genes Target Gene Expression Dimer->Target_Genes induces Quinolactacin This compound Analogs Quinolactacin->JAK Quinolactacin->STAT3 inhibits dimerization

Caption: IL-6/JAK/STAT3 signaling pathway.
Experimental Protocol: AlphaScreen SureFire STAT3 Phosphorylation Assay

This protocol uses the AlphaScreen SureFire technology to measure endogenous p-STAT3 (Tyr705) levels in cell lysates.

Materials:

  • Human cancer cell line with responsive IL-6 signaling (e.g., HeLa, HepG2)

  • Appropriate cell culture medium

  • Recombinant human IL-6

  • This compound analog library dissolved in DMSO

  • AlphaScreen SureFire p-STAT3 (Tyr705) assay kit

  • 384-well white, opaque assay plates

  • Plate reader capable of AlphaLISA detection

Procedure:

  • Cell Seeding:

    • Seed cells in a 384-well plate at a density of 10,000 cells/well in 20 µL of serum-free medium.

    • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Add 100 nL of this compound analog solutions to the assay plate.

    • Incubate for 1 hour at 37°C.

  • Cell Stimulation:

    • Prepare a solution of IL-6 in serum-free medium at a final concentration of 100 ng/mL.

    • Add 5 µL of the IL-6 solution to all wells except the unstimulated controls.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis:

    • Add 5 µL of the lysis buffer provided in the kit to each well.

    • Agitate the plate on an orbital shaker for 10 minutes at room temperature.

  • AlphaScreen Assay:

    • Transfer 5 µL of the cell lysate to a 384-well white, opaque assay plate.

    • Add the acceptor bead mix and incubate for 2 hours at room temperature in the dark.

    • Add the donor bead mix and incubate for a further 2 hours at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaLISA-compatible plate reader.

Data Presentation
Compound IDConcentration (µM)AlphaScreen Signal% Inhibition
Analog-001108000015.0
Analog-002101500090.0
Analog-00310500097.0
Positive Ctrl11000094.0
Negative Ctrl-1500000.0

Calculation of % Inhibition:

% Inhibition = (1 - (Alpha_Signal_Compound - Alpha_Signal_Min) / (Alpha_Signal_Max - Alpha_Signal_Min)) * 100

Where:

  • Alpha_Signal_Compound is the signal for the test compound.

  • Alpha_Signal_Min is the average signal of the positive control.

  • Alpha_Signal_Max is the average signal of the negative control.

Section 3: Anti-Biofilm Activity Assay

This assay is designed to identify this compound analogs that inhibit the formation of Pseudomonas aeruginosa biofilms.[5][6][8]

Experimental Protocol: Crystal Violet Biofilm Assay

This is a simple and robust method for quantifying biofilm formation in a microtiter plate format.

Materials:

  • Pseudomonas aeruginosa PAO1 strain

  • Luria-Bertani (LB) broth

  • This compound analog library dissolved in DMSO

  • 96-well flat-bottomed polystyrene microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Grow an overnight culture of P. aeruginosa PAO1 in LB broth at 37°C with shaking.

    • Dilute the overnight culture 1:100 in fresh LB broth.

  • Compound Treatment:

    • Add 2 µL of the this compound analog solutions to the wells of a 96-well plate.

    • Include positive controls (e.g., a known biofilm inhibitor) and negative controls (DMSO vehicle).

  • Inoculation:

    • Add 198 µL of the diluted bacterial culture to each well.

    • Incubate the plate statically for 24 hours at 37°C.

  • Biofilm Staining:

    • Carefully discard the culture medium from the wells.

    • Gently wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic cells.

    • Air-dry the plate for 30 minutes.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells three times with PBS.

  • Quantification:

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 595 nm using a microplate reader.

Data Presentation
Compound IDConcentration (µM)Absorbance (595 nm)% Biofilm Inhibition
Analog-001500.820.0
Analog-002500.190.0
Analog-003500.0595.0
Positive Ctrl250.0892.0
Negative Ctrl-1.00.0

Calculation of % Biofilm Inhibition:

% Inhibition = (1 - (Abs_Compound - Abs_Min) / (Abs_Max - Abs_Min)) * 100

Where:

  • Abs_Compound is the absorbance for the test compound.

  • Abs_Min is the average absorbance of the positive control.

  • Abs_Max is the average absorbance of the negative control.

Conclusion

The protocols outlined in these application notes provide a robust framework for the high-throughput screening of this compound analogs. These assays are designed to identify and characterize compounds with potential therapeutic applications in inflammatory diseases, cancer, and infectious diseases. The data generated from these screens will enable the selection of promising lead candidates for further optimization and preclinical development.

References

Designing and Synthesizing Novel Quinolactacin A1 Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolactacins are a family of fungal alkaloids first isolated from Penicillium species.[1][2] These natural products feature a unique γ-lactam fused quinolone skeleton, which has attracted significant interest from the medicinal chemistry community.[1] The lead compound, Quinolactacin A1, has demonstrated a range of biological activities, including the inhibition of tumor necrosis factor-alpha (TNF-α) production and acetylcholinesterase (AChE) inhibition.[3][4] TNF-α is a key pro-inflammatory cytokine implicated in a variety of inflammatory diseases, while AChE is a critical enzyme in the cholinergic nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease. The diverse biological activities of quinolactacins make them promising scaffolds for the development of new therapeutic agents.[5][6]

This document provides detailed application notes and protocols for the design, synthesis, and evaluation of novel this compound derivatives. The aim is to guide researchers in exploring the structure-activity relationships (SAR) of this fascinating natural product and developing new analogs with enhanced potency and selectivity.

Design Strategy for Novel this compound Derivatives

The design of novel this compound derivatives can be approached by considering modifications at several key positions of the molecule. The core structure consists of a quinolone moiety and a γ-lactam ring. Strategic modifications to these components can lead to derivatives with improved biological activity, selectivity, and pharmacokinetic properties.

A general design workflow is outlined below:

G cluster_0 Design Phase cluster_1 Synthesis Phase cluster_2 Evaluation Phase Scaffold_Selection Select this compound Scaffold SAR_Analysis Analyze Existing SAR Data Scaffold_Selection->SAR_Analysis Modification_Sites Identify Key Modification Sites SAR_Analysis->Modification_Sites Virtual_Screening In Silico Screening (Optional) Modification_Sites->Virtual_Screening Route_Design Design Synthetic Route Modification_Sites->Route_Design Virtual_Screening->Route_Design Synthesis_Execution Synthesize Derivatives Route_Design->Synthesis_Execution Purification Purify Compounds Synthesis_Execution->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Screening Primary Biological Screening (e.g., TNF-α assay) Characterization->Biological_Screening Secondary_Screening Secondary Assays (e.g., AChE inhibition) Biological_Screening->Secondary_Screening Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization

Caption: Workflow for the design and development of novel this compound derivatives.

Key areas for modification include:

  • The Quinolone Core: Modifications to the aromatic ring of the quinolone, such as the introduction of halogen atoms or other substituents, can influence potency and pharmacokinetic properties.[7][8]

  • The N-Methyl Group: The methyl group on the quinolone nitrogen can be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of the binding pocket.

  • The γ-Lactam Ring: Alterations to the substituents on the γ-lactam ring can impact the biological activity and selectivity of the derivatives.

Synthetic Approaches

Several synthetic strategies can be employed to generate novel this compound derivatives. These include multicomponent reactions, Diels-Alder reactions, and acyl migration reactions.[1][9] A generalized synthetic workflow is presented below:

G Starting_Materials Select Starting Materials (e.g., substituted anilines, ketoesters) Core_Formation Construct Quinolone Core Starting_Materials->Core_Formation Lactam_Annulation Form γ-Lactam Ring Core_Formation->Lactam_Annulation Derivatization Introduce Diversity at Key Positions Lactam_Annulation->Derivatization Final_Product Novel this compound Derivative Derivatization->Final_Product

Caption: A generalized synthetic workflow for producing this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of a Pyrrolidine-2,4-dione Intermediate

This protocol describes the synthesis of a key intermediate, a pyrrolidine-2,4-dione, which serves as a building block for the γ-lactam portion of quinolactacin derivatives.[1]

Materials:

  • D-Valine

  • Dioxane

  • Water

  • 1 M Sodium Hydroxide (NaOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Ethyl acetate

  • Anhydrous Tetrahydrofuran (THF)

  • 4-Dimethylaminopyridine (DMAP)

Procedure:

  • Dissolve D-valine (1.00 g, 8.51 mmol) in a 2:1 mixture of dioxane/water (40 mL) and 1 M NaOH (8 mL) with stirring.

  • Once a homogenous mixture is formed, cool the reaction mixture in an ice-water bath.

  • Add Boc₂O (3.73 g, 17.07 mmol) to the cooled mixture.

  • Allow the reaction to stir overnight at room temperature. Monitor the progress using Thin Layer Chromatography (TLC).

  • After completion, filter any undissolved materials and partially evaporate the filtrate.

  • Cool the residue in an ice-water bath and dilute with ethyl acetate.

  • To a solution of the resulting N-Boc-D-valine derivative (e.g., tert-butyl (S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoate) in anhydrous THF (35 mL), add DMAP (2.43 g, 19.91 mmol) and Boc₂O (4.34 g, 19.91 mmol).

  • Stir the resulting mixture for 48 hours at room temperature.

  • Remove the THF under reduced pressure to yield the pyrrolidine-2,4-dione intermediate.

Protocol 2: General Procedure for the Synthesis of Quinolactacin Derivatives via Acylation and Cyclization

This protocol outlines a general method to construct the quinolone core fused to the lactam ring.[1]

Materials:

  • Pyrrolidine-2,4-dione intermediate (from Protocol 1)

  • 2-Nitrobenzoyl chloride

  • Anhydrous solvent (e.g., Dichloromethane)

  • Base (e.g., Triethylamine)

  • Reducing agent (e.g., Hydrogen gas with a catalyst like Palladium on carbon)

Procedure:

  • Dissolve the pyrrolidine-2,4-dione intermediate in an anhydrous solvent.

  • Add a base followed by the dropwise addition of 2-nitrobenzoyl chloride.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction to isolate the acylated tetramic acid derivative.

  • Subject the acylated intermediate to a reduction reaction (e.g., hydrogenation) to reduce the nitro group to an amine.

  • The resulting amine will undergo spontaneous cyclization to form the quinolone ring system, yielding the final quinolactacin derivative.

Biological Evaluation Protocols

Protocol 3: TNF-α Inhibition Assay

This protocol describes a method to evaluate the inhibitory activity of synthesized derivatives on TNF-α production in macrophage-like cells.[3]

Materials:

  • Murine macrophage-like J774.1 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Synthesized this compound derivatives

  • TNF-α ELISA kit

Procedure:

  • Seed J774.1 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the synthesized derivatives for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

  • Incubate the cells for a specified period (e.g., 4-6 hours).

  • Collect the cell culture supernatant.

  • Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the IC₅₀ value for each derivative.

Data Presentation

The quantitative data from the biological assays should be summarized in a clear and structured table to facilitate comparison between the synthesized derivatives.

CompoundR¹ SubstituentR² SubstituentTNF-α Inhibition IC₅₀ (µM)[10]AChE Inhibition IC₅₀ (µM)
This compoundHCH₃Data not available in provided search resultsData not available in provided search results
Derivative 1FCH₃
Derivative 2ClCH₃
Derivative 3HC₂H₅
(S)-quinolactacin-H--16.7 (against P. aeruginosa biofilm)Not Assayed
(R)-quinolactacin-H--24.5 (against P. aeruginosa biofilm)Not Assayed

Note: The IC₅₀ values for this compound and its derivatives against TNF-α and AChE were not explicitly found in the provided search results. The table serves as a template for presenting experimentally determined data. The data for (S)- and (R)-quinolactacin-H is for anti-biofilm activity.[10]

Signaling Pathway

The inhibitory effect of this compound derivatives on TNF-α production suggests an interaction with the inflammatory signaling pathway. A simplified representation of the LPS-induced TNF-α production pathway is shown below.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB Signaling MyD88->NF_kB TNF_alpha_Gene TNF-α Gene Transcription NF_kB->TNF_alpha_Gene TNF_alpha_Protein TNF-α Protein Production TNF_alpha_Gene->TNF_alpha_Protein Quinolactacin_Derivative This compound Derivative Quinolactacin_Derivative->NF_kB Inhibition

Caption: Simplified signaling pathway of LPS-induced TNF-α production and the potential point of inhibition by this compound derivatives.

Conclusion

The unique structure and promising biological activities of this compound make it an excellent starting point for the development of novel therapeutic agents. The protocols and design strategies outlined in this document provide a framework for researchers to synthesize and evaluate new derivatives with the goal of improving their pharmacological profiles. Further exploration of the structure-activity relationships will be crucial for optimizing the potency, selectivity, and drug-like properties of this interesting class of natural products.

References

Application Notes and Protocols: Quinolactacin A1 as a Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolactacin A1 is a natural product isolated from Penicillium species that has garnered interest for its diverse biological activities, including the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production and acetylcholinesterase (AChE) activity.[1] These properties suggest its potential as a lead compound in the development of therapeutics for inflammatory diseases and neurodegenerative disorders. To fully exploit the potential of this compound and understand its mechanism of action at a molecular level, it is crucial to identify its direct protein targets. This document provides detailed application notes and protocols for utilizing this compound as a chemical probe for target identification.

The strategies outlined herein encompass both traditional biochemical assays to characterize its known activities and advanced chemical proteomics approaches to discover novel binding partners. These protocols are intended to serve as a comprehensive guide for researchers aiming to elucidate the molecular targets of this compound and unravel its mechanism of action.

Quantitative Data Summary

While specific binding affinities (Kd) and comprehensive IC50 values for this compound against a wide range of targets are not extensively documented in publicly available literature, its known biological activities provide a basis for quantitative characterization. The following tables summarize the type of quantitative data that should be obtained and provide examples with related compounds.

Table 1: this compound - Known Biological Activities and Desired Quantitative Data

Biological ActivityKnown Target/ProcessKey Quantitative ParametersReported Values for this compound/Related Compounds
Anti-inflammatoryInhibition of TNF-α productionIC50Specific IC50 values for this compound are not readily available. For comparison, other natural product inhibitors of TNF-α have IC50 values in the micromolar range.
NeuromodulatoryAcetylcholinesterase (AChE) InhibitionIC50, KiThis compound is a known AChE inhibitor, though specific IC50 values are not consistently reported. Other natural product AChE inhibitors exhibit IC50 values from nanomolar to micromolar ranges.[2]

Table 2: Example IC50 Values for Known TNF-α and Acetylcholinesterase Inhibitors

Compound ClassTargetExample CompoundIC50 ValueReference
Natural ProductTNF-αForsythoside BMicromolar range[3]
SyntheticTNF-αLenalidomide13 nM[3]
Natural ProductAcetylcholinesteraseGalantamine~1 µM[4]
SyntheticAcetylcholinesteraseDonepezilNanomolar range[4]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay

This protocol describes a colorimetric method to determine the AChE inhibitory activity of this compound based on the Ellman's method.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • This compound

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in phosphate buffer.

    • Prepare AChE solution in phosphate buffer.

    • Prepare ATCI solution in deionized water.

    • Prepare DTNB solution in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of each concentration of this compound dilution.

    • Add 50 µL of AChE solution to each well.

    • Incubate at 37°C for 15 minutes.

    • Add 50 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition for each this compound concentration compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.

TNF-α Production Inhibition Assay in Macrophages

This protocol outlines a cell-based ELISA to measure the inhibition of TNF-α production by this compound in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Human TNF-α ELISA kit

  • 24-well cell culture plates

Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 6 hours.

  • Sample Collection:

    • Collect the cell culture supernatants and centrifuge to remove cell debris.

  • ELISA Assay:

    • Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the provided TNF-α standards.

    • Determine the concentration of TNF-α in each sample from the standard curve.

    • Calculate the percentage of TNF-α production inhibition for each this compound concentration compared to the LPS-only control.

    • Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.

Target Identification using Affinity Chromatography (Strategic Protocol)

Note: This protocol is strategic as the synthesis of a this compound affinity probe has not been reported. The successful implementation of this protocol is contingent on the chemical synthesis of a functionalized this compound analog (e.g., biotinylated or linked to a resin).

Objective: To isolate and identify proteins from a cell lysate that bind to this compound.

Conceptual Workflow:

Affinity_Chromatography_Workflow cluster_synthesis Probe Synthesis cluster_preparation Sample Preparation cluster_affinity Affinity Purification cluster_analysis Protein Identification QA1 This compound Linker Linker Arm QA1->Linker Tag Affinity Tag (e.g., Biotin) Linker->Tag Probe This compound Probe Tag->Probe Incubate Incubation Probe->Incubate Cells Cells/Tissue Lysate Cell Lysate Cells->Lysate Lysate->Incubate Beads Affinity Resin (e.g., Streptavidin) Beads->Incubate Wash Washing Incubate->Wash Elute Elution Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE MS Mass Spectrometry SDS_PAGE->MS Data_Analysis Data Analysis MS->Data_Analysis NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Release DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription TNFa TNF-α Transcription->TNFa QA1 This compound QA1->IKK Inhibits? QA1->NFkB_nuc Inhibits? Cholinergic_Signaling cluster_synapse Cholinergic Synapse ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh_synapse->Postsynaptic_Receptor Binds Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Signal Neuronal Signal Postsynaptic_Receptor->Signal QA1 This compound QA1->AChE Inhibits

References

Application Notes and Protocols for Quinolactacin A1 in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of Quinolactacin A1 in the field of neurodegenerative disease research. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this natural compound.

Introduction

This compound is a natural product isolated from Penicillium citrinum.[1] It has been identified as an acetylcholinesterase (AChE) inhibitor, a class of compounds used in the symptomatic treatment of Alzheimer's disease. The inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function. While the primary known mechanism of this compound is AChE inhibition, its broader potential in neurodegenerative disease research, particularly concerning hallmark pathologies like amyloid-beta (Aβ) aggregation and tau hyperphosphorylation, remains an active area of investigation.

Mechanism of Action

The primary established mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE).[1][2] By blocking the enzymatic activity of AChE, this compound prevents the breakdown of acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission. This mechanism is central to the therapeutic effect of currently approved drugs for Alzheimer's disease.

The potential of this compound to modulate other key pathological pathways in neurodegenerative diseases, such as amyloid-beta plaque formation and neurofibrillary tangles composed of hyperphosphorylated tau protein, warrants further investigation.

Quantitative Data Summary

Currently, publicly available quantitative data on the direct effects of this compound on amyloid-beta aggregation, tau phosphorylation, and neuroprotection is limited. The primary reported activity is its inhibition of acetylcholinesterase.

ParameterTargetMethodResultReference
IC50 Acetylcholinesterase (AChE)Ellman's MethodData not publicly available in cited abstracts.[1]

Note: The precise IC50 value for this compound's inhibition of AChE is not available in the abstracts of the primary literature. Access to the full-text article is required to obtain this specific quantitative data. The following sections provide detailed protocols for experiments that can be conducted to generate such data and further characterize the neuroprotective potential of this compound.

Experimental Protocols

Acetylcholinesterase Inhibition Assay

This protocol is adapted from the well-established Ellman's method to determine the in vitro inhibitory activity of this compound against acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound

  • Donepezil or Galantamine (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of various concentrations of this compound (e.g., 0.1 to 100 µM).

  • Add 140 µL of phosphate buffer (0.1 M, pH 8.0).

  • Add 20 µL of AChE solution (e.g., 0.5 U/mL).

  • Incubate the mixture at 37°C for 15 minutes.

  • Add 10 µL of DTNB solution (10 mM).

  • Initiate the reaction by adding 10 µL of ATCI solution (14 mM).

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5 minutes) using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of this compound compared to the control (without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for Acetylcholinesterase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_qa Prepare this compound dilutions add_qa Add this compound to 96-well plate prep_qa->add_qa prep_reagents Prepare Assay Reagents (Buffer, AChE, DTNB, ATCI) add_buffer_ache Add Buffer and AChE prep_reagents->add_buffer_ache add_qa->add_buffer_ache incubate1 Incubate (15 min, 37°C) add_buffer_ache->incubate1 add_dtnb Add DTNB incubate1->add_dtnb add_atci Add ATCI (Start Reaction) add_dtnb->add_atci read_absorbance Measure Absorbance at 412 nm add_atci->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_data Plot Inhibition vs. Concentration calc_inhibition->plot_data det_ic50 Determine IC50 plot_data->det_ic50

Caption: Workflow for determining the IC50 of this compound for AChE inhibition.

Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)

This protocol utilizes Thioflavin T (ThT), a fluorescent dye that binds to β-sheet-rich structures like Aβ fibrils, to assess the inhibitory effect of this compound on Aβ aggregation.

Materials:

  • Amyloid-beta (1-42) peptide (Aβ42)

  • Hexafluoroisopropanol (HFIP)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Thioflavin T (ThT)

  • This compound

  • Known Aβ aggregation inhibitor (e.g., Curcumin) as a positive control

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare monomeric Aβ42 by dissolving the peptide in HFIP, incubating, and then removing the solvent under a stream of nitrogen gas. Resuspend the resulting peptide film in a suitable buffer (e.g., DMSO) and then dilute to the final working concentration in phosphate buffer.

  • In a 96-well black plate, mix Aβ42 (e.g., 10 µM final concentration) with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM).

  • Add ThT to each well to a final concentration of e.g., 20 µM.

  • Incubate the plate at 37°C with continuous or intermittent shaking.

  • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular time intervals (e.g., every 30 minutes for 24-48 hours).

  • Plot the fluorescence intensity against time to generate aggregation curves.

  • Analyze the lag time and the maximum fluorescence intensity to determine the effect of this compound on Aβ42 aggregation kinetics.

Workflow for Thioflavin T Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_ab Prepare Monomeric Aβ42 mix_reagents Mix Aβ42, this compound, and ThT in 96-well plate prep_ab->mix_reagents prep_qa Prepare this compound dilutions prep_qa->mix_reagents prep_tht Prepare ThT solution prep_tht->mix_reagents incubate Incubate (37°C, with shaking) mix_reagents->incubate read_fluorescence Measure Fluorescence (Ex: 440nm, Em: 485nm) incubate->read_fluorescence plot_kinetics Plot Fluorescence vs. Time read_fluorescence->plot_kinetics analyze_curves Analyze Aggregation Kinetics plot_kinetics->analyze_curves

Caption: Workflow for assessing Aβ aggregation inhibition using the Thioflavin T assay.

Neuroprotection Assay in SH-SY5Y Cells (MTT Assay)

This protocol uses the MTT assay to evaluate the potential of this compound to protect neuronal cells (SH-SY5Y neuroblastoma cell line) from Aβ-induced toxicity.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)

  • Aβ42 oligomers (pre-aggregated)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare Aβ42 oligomers by incubating monomeric Aβ42 at 4°C for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Add the pre-aggregated Aβ42 oligomers to the cells to induce toxicity (e.g., 5-10 µM final concentration).

  • Incubate for 24-48 hours.

  • After incubation, remove the medium and add fresh medium containing MTT solution (0.5 mg/mL final concentration).

  • Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at ~570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Workflow for Neuroprotection MTT Assay

G cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed SH-SY5Y cells pretreat_qa Pre-treat with this compound seed_cells->pretreat_qa add_ab Add Aβ42 Oligomers pretreat_qa->add_ab incubate_cells Incubate (24-48h) add_ab->incubate_cells add_mtt Add MTT solution incubate_cells->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability

Caption: Workflow for evaluating the neuroprotective effect of this compound.

Tau Protein Phosphorylation Assay (Western Blot)

This protocol describes the use of Western blotting to determine if this compound can inhibit the hyperphosphorylation of tau protein in a cellular model.

Materials:

  • SH-SY5Y cells or primary neurons

  • Inducer of tau hyperphosphorylation (e.g., Okadaic acid)

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against total tau and phosphorylated tau (e.g., AT8, PHF-1)

  • Secondary antibody (HRP-conjugated)

  • SDS-PAGE gels and Western blotting apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture SH-SY5Y cells and differentiate them into a neuronal phenotype if desired.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induce tau hyperphosphorylation by treating the cells with Okadaic acid (e.g., 20 nM for 6 hours).

  • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against total tau and specific phosphorylated tau epitopes overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated tau levels to the total tau levels.

Signaling Pathway of Tau Phosphorylation

G cluster_pathway Tau Phosphorylation Cascade cluster_intervention Potential Intervention inducer Okadaic Acid (Phosphatase Inhibitor) phosphatases Phosphatases (e.g., PP2A) inducer->phosphatases Inhibits kinases Kinases (e.g., GSK-3β) tau Tau Protein kinases->tau Phosphorylates p_tau Hyperphosphorylated Tau phosphatases->p_tau Dephosphorylates tau->p_tau aggregation Tau Aggregation (Neurofibrillary Tangles) p_tau->aggregation qa1 This compound qa1->kinases Inhibits? qa1->phosphatases Activates?

Caption: Potential points of intervention for this compound in the tau phosphorylation pathway.

Conclusion and Future Directions

This compound presents a promising starting point for neurodegenerative disease research due to its confirmed activity as an acetylcholinesterase inhibitor. The provided protocols offer a clear roadmap for researchers to systematically evaluate its potential beyond symptomatic relief. Future research should focus on:

  • Determining the IC50 of this compound for AChE inhibition.

  • Investigating its ability to inhibit Aβ aggregation and disaggregate pre-formed fibrils.

  • Assessing its neuroprotective effects against various neurotoxic insults in relevant neuronal cell models.

  • Elucidating its impact on tau protein hyperphosphorylation and the associated signaling pathways.

  • Exploring the structure-activity relationship of this compound derivatives to optimize its therapeutic properties.

By undertaking these investigations, the scientific community can gain a comprehensive understanding of the therapeutic potential of this compound and its derivatives for the treatment of Alzheimer's disease and other related neurodegenerative disorders.

References

Quinolactacin A1 as a potential lead compound for drug discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Quinolactacin A1, a member of the quinolone-γ-lactam hybrid family of natural products, has emerged as a significant lead compound in the search for new therapeutic agents. Isolated from fungi of the Penicillium genus, this small molecule has demonstrated a range of biological activities, including the inhibition of acetylcholinesterase (AChE) and tumor necrosis factor-alpha (TNF-α) production.[1][2][3][4] Its unique chemical architecture and multifaceted bioactivity make it a compelling starting point for medicinal chemistry campaigns targeting neurodegenerative diseases, inflammatory disorders, and microbial infections.

Biological Activities and Potential Therapeutic Applications

This compound and its analogs have been shown to modulate key biological pathways implicated in various diseases:

  • Acetylcholinesterase (AChE) Inhibition: Quinolactacins A1 and A2 have been identified as inhibitors of AChE, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3] This activity suggests their potential for the development of therapeutics for Alzheimer's disease and other neurological conditions characterized by cholinergic deficits.

  • TNF-α Inhibition: Quinolactacin A is a known inhibitor of TNF-α production.[2][5] TNF-α is a pro-inflammatory cytokine that plays a central role in a host of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. By suppressing TNF-α, this compound could serve as a scaffold for novel anti-inflammatory drugs.

  • Anti-Biofilm Activity: The related compound, quinolactacin-H, has demonstrated potent activity against the formation of Pseudomonas aeruginosa biofilms.[5][6] This bacterium is a notorious opportunistic pathogen, and its ability to form biofilms contributes significantly to its resistance to conventional antibiotics. The anti-biofilm properties of the quinolactacin scaffold highlight its potential in combating chronic and recurrent bacterial infections.

  • Other Activities: Various quinolactacins have also exhibited insecticidal, anti-plasmodial, and cytotoxic activities, indicating a broad spectrum of biological effects that warrant further investigation.[1][4]

Quantitative Data Summary

The following table summarizes the reported quantitative data for this compound and its related compounds.

CompoundActivityAssayResultReference
(S)-quinolactacin-H Anti-biofilmP. aeruginosa biofilm growthIC50: 16.7 μM[5][7]
(R)-quinolactacin-H Anti-biofilmP. aeruginosa biofilm growthIC50: 24.5 μM[5][7]
Quinolactacide InsecticidalGreen peach aphid mortality88% at 250 ppm[1]
Quinolactacide InsecticidalGreen peach aphid mortality100% at 500 ppm[1]
Quinolactacide InsecticidalDiamondback moth mortality42% at 500 ppm[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research on this compound.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method for determining acetylcholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound (test compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB in buffer, and 50 µL of buffer.

  • Add 25 µL of the test compound solution at various concentrations.

  • Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.

  • The final reaction mixture should contain 1.5 mM ATCI, 0.3 mM DTNB, 0.02 U/mL AChE, and the test compound at the desired concentrations.

  • Incubate the plate at 37°C and measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • The rate of reaction is determined by the change in absorbance per minute.

  • Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

TNF-α Inhibition Assay in Macrophages

This protocol describes the measurement of TNF-α production in lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages or macrophage-like cell lines (e.g., J774.1).

Materials:

  • Murine peritoneal macrophages or J774.1 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (test compound)

  • TNF-α ELISA kit

  • 24-well cell culture plates

Procedure:

  • Seed the macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Prepare various concentrations of this compound in the culture medium.

  • Pre-treat the cells with the different concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS at a final concentration of 1 µg/mL for 4-6 hours.

  • Collect the cell culture supernatants.

  • Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Determine the cell viability using an appropriate assay (e.g., MTT assay) to exclude cytotoxic effects of the compound.

  • Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the LPS-stimulated control without the compound.

  • Determine the IC50 value from the dose-response curve.

Pseudomonas aeruginosa Biofilm Inhibition Assay

This protocol utilizes the crystal violet staining method to quantify biofilm formation.

Materials:

  • Pseudomonas aeruginosa (e.g., PAO1 strain)

  • Luria-Bertani (LB) broth

  • This compound (test compound)

  • 96-well flat-bottomed polystyrene microtiter plates

  • Crystal violet solution (0.1% w/v)

  • Ethanol (95%)

  • Microplate reader

Procedure:

  • Grow an overnight culture of P. aeruginosa in LB broth.

  • Dilute the overnight culture 1:100 in fresh LB broth.

  • Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate.

  • Add 100 µL of this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a growth control (no compound).

  • Incubate the plate at 37°C for 24 hours without shaking.

  • After incubation, carefully discard the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS).

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Dry the plate completely.

  • Solubilize the bound crystal violet by adding 200 µL of 95% ethanol to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of biofilm inhibition and determine the IC50 value.

Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate key concepts related to the study of this compound.

TNF_alpha_inhibition_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus translocates TNF_mRNA TNF-α mRNA Nucleus->TNF_mRNA induces transcription TNF_protein TNF-α Protein TNF_mRNA->TNF_protein translation Quinolactacin_A1 This compound Quinolactacin_A1->IKK inhibits?

Caption: Putative TNF-α signaling pathway and potential inhibition by this compound.

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (ATCI, DTNB, AChE, Buffer) plate Add reagents and compound to 96-well plate reagents->plate compound Prepare this compound dilutions compound->plate reaction Initiate reaction with AChE plate->reaction measure Measure absorbance at 412 nm reaction->measure inhibition Calculate % Inhibition measure->inhibition ic50 Determine IC50 value inhibition->ic50

Caption: Experimental workflow for the acetylcholinesterase (AChE) inhibition assay.

Biofilm_Inhibition_Workflow cluster_culture Bacterial Culture and Treatment cluster_staining Staining and Quantification cluster_analysis Data Analysis inoculate Inoculate P. aeruginosa in 96-well plate treat Add this compound dilutions inoculate->treat incubate Incubate for 24 hours treat->incubate wash1 Wash to remove planktonic cells incubate->wash1 stain Stain with Crystal Violet wash1->stain wash2 Wash to remove excess stain stain->wash2 solubilize Solubilize bound stain with ethanol wash2->solubilize measure Measure absorbance at 570 nm solubilize->measure inhibition Calculate % Biofilm Inhibition measure->inhibition ic50 Determine IC50 value inhibition->ic50

References

Application Notes and Protocols for Quinolactacin A1: Formulation and Delivery Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolactacin A1 is a fungal metabolite originally isolated from Penicillium species, demonstrating notable biological activity as an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1] TNF-α is a key pro-inflammatory cytokine implicated in a range of inflammatory diseases, making this compound a promising candidate for further investigation and therapeutic development. However, like many natural products, this compound is anticipated to have poor aqueous solubility, a significant hurdle for its effective delivery and bioavailability.

These application notes provide a comprehensive overview of potential formulation and delivery strategies to enhance the therapeutic potential of this compound. The protocols outlined below are designed to guide researchers in the development of stable and effective formulations for preclinical and research applications.

Physicochemical Properties of this compound

PropertyValue/InformationSource
Molecular Formula C₁₆H₁₈N₂O₂[2]
Molecular Weight 270.3 g/mol [3]
Appearance Solid[3]
Solubility Soluble in DMSO, Methanol, and Ethanol (1 mg/ml). Insoluble in water is inferred.[3]
Stability Stable for ≥ 4 years at -20°C.[3]

It is highly recommended that users independently verify these properties and conduct further characterization, including determination of aqueous solubility, logP, and stability under various pH and temperature conditions.

Formulation Strategies for Poorly Water-Soluble Drugs

Given the presumed low aqueous solubility of this compound, several established formulation strategies can be employed to improve its dissolution and bioavailability. The choice of a suitable approach will depend on the desired route of administration, dosage requirements, and stability considerations.

1. Lipid-Based Formulations:

  • Nanoemulsions: Oil-in-water nanoemulsions can encapsulate hydrophobic drugs like this compound within the oil phase, presenting it as a fine dispersion in an aqueous medium. This increases the surface area for drug release and absorption.

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can entrap hydrophobic drugs within the bilayer. Liposomes can protect the drug from degradation and facilitate its transport across biological membranes.

2. Solid Dispersions:

  • This strategy involves dispersing the drug in an inert carrier matrix at the molecular level. Upon administration, the carrier dissolves rapidly, releasing the drug as fine particles with an increased surface area, thereby enhancing dissolution.

3. Cyclodextrin Complexation:

  • Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their apparent water solubility.

Experimental Protocols

The following are detailed protocols for the preparation of different formulations of this compound, adapted from established methods for hydrophobic compounds.

Protocol 1: Preparation of this compound Loaded Nanoemulsion

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a high-pressure homogenization technique.

Materials:

  • This compound

  • Oil phase (e.g., Medium Chain Triglycerides - MCT oil)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol P)

  • Purified water

  • Magnetic stirrer

  • High-pressure homogenizer

  • Particle size analyzer

Methodology:

  • Preparation of the Oil Phase:

    • Dissolve a known amount of this compound in the selected oil (e.g., 1 mg/mL in MCT oil).

    • Gently heat and stir the mixture until the drug is completely dissolved.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve the surfactant (e.g., Tween 80) and co-surfactant (e.g., Transcutol P) in purified water.

    • Stir the mixture until a clear solution is obtained. The ratio of oil:surfactant:co-surfactant will need to be optimized, a common starting point is 10:20:10 w/w.

  • Formation of the Pre-emulsion:

    • Slowly add the oil phase to the aqueous phase while continuously stirring at a moderate speed.

    • Continue stirring for 30 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer.

    • Homogenize at a pressure of approximately 15,000 psi for 5-10 cycles. The optimal number of cycles should be determined experimentally.

    • Maintain the temperature of the system using a cooling bath to prevent drug degradation.

  • Characterization:

    • Measure the mean droplet size and polydispersity index (PDI) of the nanoemulsion using a dynamic light scattering (DLS) particle size analyzer.

    • Determine the encapsulation efficiency by separating the free drug from the nanoemulsion (e.g., by ultracentrifugation) and quantifying the drug in the supernatant.

Protocol 2: Preparation of this compound Loaded Liposomes

This protocol details the thin-film hydration method followed by extrusion for the preparation of unilamellar liposomes.

Materials:

  • This compound

  • Phospholipids (e.g., Dipalmitoylphosphatidylcholine - DPPC)

  • Cholesterol

  • Chloroform and Methanol (as organic solvents)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

Methodology:

  • Preparation of the Lipid Film:

    • Dissolve this compound, phospholipids (e.g., DPPC), and cholesterol in a mixture of chloroform and methanol (typically 2:1 v/v) in a round-bottom flask. A common molar ratio of phospholipid to cholesterol is 2:1.

    • The amount of drug to be incorporated should be optimized; a starting point could be a drug-to-lipid ratio of 1:20 (w/w).[4]

    • Attach the flask to a rotary evaporator and evaporate the organic solvents under vacuum at a temperature above the lipid transition temperature (for DPPC, Tc is 41°C) to form a thin, uniform lipid film on the inner wall of the flask.[5]

  • Hydration of the Lipid Film:

    • Hydrate the lipid film by adding PBS (pH 7.4) to the flask.

    • Rotate the flask gently in a water bath maintained at a temperature above the lipid's Tc for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Vesicle Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion.

    • Load the suspension into a liposome extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Extrude the liposome suspension through the membrane multiple times (e.g., 11-21 passes) to achieve a homogenous population of liposomes.[4]

  • Characterization:

    • Determine the particle size, PDI, and zeta potential of the liposomes using a DLS instrument.

    • Measure the encapsulation efficiency by separating the unencapsulated drug from the liposomes using methods like dialysis or size exclusion chromatography.

Protocol 3: Preparation of this compound Solid Dispersion

This protocol describes the solvent evaporation method for preparing a solid dispersion of this compound.

Materials:

  • This compound

  • A hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30)

  • A suitable organic solvent (e.g., Methanol)

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Methodology:

  • Dissolution of Drug and Carrier:

    • Dissolve a specific amount of this compound and the polymer carrier (e.g., PVP K30) in a common solvent like methanol. The drug-to-carrier ratio needs to be optimized (e.g., starting with 1:1, 1:2, and 1:4 w/w).

    • Stir the solution until both components are completely dissolved.

  • Solvent Evaporation:

    • Pour the solution into a petri dish and place it in a vacuum oven.

    • Evaporate the solvent at a controlled temperature (e.g., 40-50°C) under vacuum until a solid mass is formed.

  • Pulverization and Sieving:

    • Scrape the solid mass from the petri dish.

    • Pulverize the solid dispersion using a mortar and pestle to obtain a fine powder.

    • Pass the powder through a sieve of a specific mesh size to ensure uniformity.

  • Characterization:

    • In vitro Dissolution Studies: Perform dissolution testing in a suitable medium (e.g., simulated gastric or intestinal fluid) and compare the dissolution profile of the solid dispersion with that of the pure drug.

    • Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug within the dispersion. Fourier-Transform Infrared Spectroscopy (FTIR) can be used to check for any drug-carrier interactions.

Visualizations

G cluster_0 TNF-α Signaling Inhibition by this compound TNFa TNF-α TNFR TNF Receptor TNFa->TNFR Binds TRAF2 TRAF2 TNFR->TRAF2 Recruits IKK IKK Complex TRAF2->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Induces QuinolactacinA1 This compound QuinolactacinA1->IKK Inhibits

Caption: Proposed mechanism of action for this compound in inhibiting the TNF-α signaling pathway.

G cluster_1 Workflow for Nanoemulsion Formulation of this compound Start Start DissolveDrug Dissolve this compound in Oil Phase Start->DissolveDrug PrepareAqueous Prepare Aqueous Phase (Water + Surfactants) Start->PrepareAqueous PreEmulsion Mix Oil and Aqueous Phases to form Pre-emulsion DissolveDrug->PreEmulsion PrepareAqueous->PreEmulsion Homogenize High-Pressure Homogenization PreEmulsion->Homogenize Characterize Characterization (Size, PDI, EE%) Homogenize->Characterize End End Characterize->End

Caption: Experimental workflow for the preparation of a this compound loaded nanoemulsion.

G cluster_2 Logical Relationship of Formulation Strategies PoorSolubility Poor Aqueous Solubility of this compound Goal Goal: Enhance Bioavailability & Delivery PoorSolubility->Goal LipidBased Lipid-Based Systems Goal->LipidBased SolidDispersion Solid Dispersions Goal->SolidDispersion Cyclodextrin Cyclodextrin Complexation Goal->Cyclodextrin Nanoemulsion Nanoemulsions LipidBased->Nanoemulsion Liposomes Liposomes LipidBased->Liposomes

References

Application Notes and Protocols: Unveiling Quinolactacin A1 Targets Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolactacin A1, a natural product isolated from Penicillium citrinum, has demonstrated intriguing biological activities, including acetylcholinesterase inhibition and modulation of tumor necrosis factor (TNF) production.[1][2][3] While its biosynthetic pathway is partially understood, the precise molecular targets mediating its cellular effects remain largely uncharacterized.[4][5] This knowledge gap hinders the full realization of its therapeutic potential. This document provides a detailed guide on leveraging the power of CRISPR-Cas9 technology for the systematic identification and validation of this compound's molecular targets, thereby accelerating drug development efforts.

CRISPR-Cas9 has revolutionized functional genomics, offering a robust platform for genome-wide screening and precise gene editing to elucidate drug mechanisms of action.[6][7][8] By creating loss-of-function mutations across the genome, researchers can identify genes that confer sensitivity or resistance to a compound, thus pinpointing its direct or indirect targets.[9][10]

These application notes and protocols describe a comprehensive workflow, from initial genome-wide screening to subsequent target validation and pathway analysis, designed to systematically deconvolve the mechanism of action of this compound.

Experimental Workflows and Signaling Pathways

To visualize the experimental logic and the potential molecular interactions, the following diagrams illustrate the key processes.

G cluster_0 CRISPR-Cas9 Genome-Wide Knockout Screen A Lentiviral sgRNA Library Transduction C Pooled Cell Population with Genome-Wide Gene Knockouts A->C B Cas9-Expressing Human Cell Line (e.g., THP-1 monocytes) B->A D Treatment with this compound (Sub-lethal Dose) C->D E Control (DMSO) C->E F Cell Viability-Based Selection D->F E->F G Genomic DNA Extraction F->G H sgRNA Sequencing and Analysis G->H I Identification of Enriched (Resistance) and Depleted (Sensitization) sgRNAs H->I

Figure 1: CRISPR-Cas9 Screening Workflow. A genome-wide knockout screen to identify genes modulating sensitivity to this compound.

G cluster_1 Target Validation Workflow J Top Candidate Genes from Screen K Individual Gene Knockout using CRISPR-Cas9 (Multiple sgRNAs) J->K L Generation of Monoclonal Knockout Cell Lines K->L M Validation of Knockout (Western Blot, Sanger Sequencing) L->M N Phenotypic Assays: - Cell Viability - TNF-alpha Secretion (ELISA) - Acetylcholinesterase Activity M->N O Confirmation of Target Engagement N->O

Figure 2: Target Validation Workflow. A stepwise process to confirm the role of candidate genes identified in the primary screen.

G cluster_2 Hypothetical Signaling Pathway for this compound Q This compound R Hypothetical Target Protein (e.g., a kinase or phosphatase) Q->R Inhibition S Downstream Effector 1 (e.g., NF-kB Pathway Component) R->S T Downstream Effector 2 (e.g., MAPK Pathway Component) R->T U Transcription Factors (e.g., AP-1, NF-kB) S->U T->U V Gene Expression U->V W Reduced TNF-alpha Production V->W

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Fermentation of Quinolactacin A1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the large-scale fermentation of Quinolactacin A1.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for Penicillium citrinum growth and this compound production?

A1: The optimal temperature for the growth of Penicillium citrinum is approximately 30°C. For secondary metabolite production, including this compound, a temperature of around 28°C has been shown to be effective. It is crucial to maintain a stable temperature during the fermentation process, as fluctuations can negatively impact yield.

Q2: What is the ideal pH range for the fermentation medium?

A2: While the optimal pH for this compound production has not been definitively established in the literature, a starting pH of around 7.0 is recommended for the fermentation of Penicillium citrinum for secondary metabolite production. It is advisable to monitor and control the pH throughout the fermentation, as the metabolic activity of the fungus can cause it to shift.

Q3: What are the most suitable carbon and nitrogen sources for the fermentation medium?

A3: For optimal production of secondary metabolites by Penicillium citrinum, a combination of a complex carbohydrate and a rich nitrogen source is recommended. An effective medium composition includes potato juice (as a source of carbohydrates and nutrients), mannitol (as a primary carbon source), and soybean powder (as a nitrogen source). Another suitable medium for the selective production of related compounds consists of brown rice, yeast extract, sodium tartrate, and dipotassium phosphate.

Q4: How can I improve the yield of this compound?

A4: To improve the yield, consider implementing a fed-batch fermentation strategy. This involves feeding nutrients, particularly the carbon source, incrementally throughout the fermentation process. This approach can help to avoid substrate inhibition and maintain optimal conditions for secondary metabolite production for a longer period compared to a batch process.

Q5: What are the main challenges in the downstream processing of this compound?

A5: The primary challenges in downstream processing include the efficient extraction of the compound from the fermentation broth and subsequent purification. Quinolone alkaloids can be sensitive to pH and temperature, so careful control of these parameters during extraction and purification is essential to prevent degradation. The use of appropriate chromatographic techniques is crucial for obtaining a high-purity product.

Troubleshooting Guides

Low Yield of this compound
Potential Cause Troubleshooting Steps
Suboptimal Medium Composition - Ensure the medium contains a balanced ratio of carbon and nitrogen sources. - Experiment with different concentrations of potato juice, mannitol, and soybean powder. - Consider adding precursors of the this compound biosynthetic pathway if known and commercially available.
Incorrect Fermentation Temperature - Verify that the temperature is maintained consistently at 28°C. - Calibrate temperature probes regularly.
Inadequate Aeration and Agitation - In large-scale fermenters, ensure sufficient dissolved oxygen levels (above 20% saturation). - Optimize the agitation speed to ensure proper mixing without causing excessive shear stress on the mycelia. Start with a lower agitation speed (e.g., 150 rpm) and gradually increase if needed, while monitoring cell viability and morphology.
pH Drift - Monitor the pH of the medium throughout the fermentation. - Implement a pH control system to maintain the pH within the optimal range (around 7.0).
Substrate Inhibition - Switch from a batch to a fed-batch fermentation strategy to maintain a low but steady concentration of the carbon source.
Contamination of the Fermentation Culture
Potential Cause Troubleshooting Steps
Inadequate Sterilization - Ensure all equipment, media, and reagents are properly sterilized before use. - Validate the sterilization cycle of the autoclave.
Contaminated Inoculum - Use a pure and well-characterized culture of Penicillium citrinum. - Perform quality control checks on the inoculum before use.
Leaks in the Fermentation System - Regularly inspect all seals, gaskets, and connections of the fermenter for any signs of leakage. - Perform a pressure hold test before starting the fermentation.
Instability or Degradation of this compound
Potential Cause Troubleshooting Steps
Extreme pH during Extraction/Purification - Maintain the pH of the solutions used for extraction and purification within a neutral to slightly acidic range. - Avoid strong acids or bases.
High Temperatures - Perform all downstream processing steps at low temperatures (e.g., 4°C) to minimize thermal degradation.
Presence of Degrading Enzymes - Consider the use of enzyme inhibitors during the initial extraction steps if enzymatic degradation is suspected.

Data Presentation

Optimized Fermentation Parameters for Penicillium citrinum
ParameterRecommended Value/Range
Temperature 28 - 30°C
Initial pH 7.0
Agitation 150 - 300 rpm (in stirred-tank bioreactors)
Aeration > 1 vvm (volume of air per volume of medium per minute)
Inoculum Concentration 3.5% (v/v)
Fermentation Duration 12 days
Recommended Medium Composition for this compound Production
ComponentConcentration (g/L)
Potato Juice 219.91
Mannitol 34.11
Soybean Powder 6.25

Note: Potato juice can be prepared by boiling potatoes in water and using the filtered liquid.

Experimental Protocols

Protocol 1: Large-Scale Fed-Batch Fermentation of Penicillium citrinum
  • Medium Preparation: Prepare the basal fermentation medium containing potato juice and soybean powder as per the concentrations listed in the table above. Sterilize the medium in the bioreactor. Prepare a concentrated, sterile solution of mannitol as the feed.

  • Inoculation: Inoculate the sterile medium with a 3.5% (v/v) seed culture of Penicillium citrinum.

  • Initial Batch Phase: Run the fermentation in batch mode for the first 48-72 hours to allow for initial biomass accumulation. Maintain the temperature at 28°C, pH at 7.0, and agitation at 150 rpm.

  • Fed-Batch Phase: After the initial batch phase, start the continuous feeding of the sterile mannitol solution at a controlled rate. The feed rate should be adjusted to maintain a low but non-limiting concentration of mannitol in the bioreactor.

  • Process Monitoring: Throughout the fermentation, monitor key parameters such as temperature, pH, dissolved oxygen, and biomass concentration.

  • Harvesting: After 12 days of fermentation, harvest the broth for downstream processing.

Protocol 2: Extraction and Partial Purification of this compound
  • Biomass Separation: Separate the fungal biomass from the fermentation broth by centrifugation or filtration.

  • Solvent Extraction: Extract the supernatant with an equal volume of ethyl acetate. Repeat the extraction three times to maximize the recovery of this compound.

  • Concentration: Pool the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator.

  • Silica Gel Chromatography: Resuspend the concentrated extract in a minimal amount of a suitable solvent and load it onto a silica gel column.

  • Elution: Elute the column with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to separate the different components.

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Pooling and Concentration: Pool the fractions containing pure this compound and concentrate them to obtain the purified compound.

Visualizations

Quinolactacin_A1_Biosynthesis_Regulation Environmental_Signals Environmental Signals (e.g., Carbon/Nitrogen source, pH, Temperature) Global_Regulators Global Regulators (e.g., CreA, PacC, LaeA) Environmental_Signals->Global_Regulators influence Cluster_Specific_Regulator This compound Cluster-Specific Regulator Global_Regulators->Cluster_Specific_Regulator activate/repress Biosynthesis_Genes This compound Biosynthesis Genes Cluster_Specific_Regulator->Biosynthesis_Genes activate Quinolactacin_A1 This compound Biosynthesis_Genes->Quinolactacin_A1 produce Precursors Precursors (L-tryptophan, L-isoleucine) Precursors->Biosynthesis_Genes are converted by

Caption: Regulation of this compound biosynthesis in Penicillium citrinum.

Fermentation_Troubleshooting_Workflow Start Low this compound Yield Check_Medium Check Medium Composition and Sterility Start->Check_Medium Check_Parameters Verify Fermentation Parameters (Temp, pH, DO) Start->Check_Parameters Check_Inoculum Assess Inoculum Quality and Viability Start->Check_Inoculum Medium_OK Medium OK? Check_Medium->Medium_OK Parameters_OK Parameters in Range? Check_Parameters->Parameters_OK Inoculum_OK Inoculum Viable? Check_Inoculum->Inoculum_OK Optimize_Medium Optimize Medium Components or Switch to Fed-Batch Medium_OK->Optimize_Medium No End Yield Improved Medium_OK->End Yes Calibrate_Probes Calibrate Sensors and Adjust Control Loops Parameters_OK->Calibrate_Probes No Parameters_OK->End Yes Prepare_New_Inoculum Prepare Fresh Inoculum Inoculum_OK->Prepare_New_Inoculum No Inoculum_OK->End Yes Optimize_Medium->End Calibrate_Probes->End Prepare_New_Inoculum->End

Caption: Troubleshooting workflow for low this compound yield.

Improving the yield of Quinolactacin A1 from Penicillium cultures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information, frequently asked questions (FAQs), and experimental protocols to optimize the yield of Quinolactacin A1 from Penicillium cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which fungal species produce it? A1: this compound is a novel quinolone antibiotic belonging to a family of pyrroloquinoline-type natural products. It has been isolated from Penicillium species, notably Penicillium citrinum.[1][2] Quinolactacins have potential applications as inhibitors of acetylcholinesterase and tumor necrosis factor (TNF) production.[1][2]

Q2: What is the general biosynthetic origin of this compound? A2: The biosynthesis of this compound is complex, involving a non-ribosomal peptide synthetase (NRPS) pathway. The quinolone-γ-lactam hybrid structure is formed through a Dieckmann condensation. Key precursors derived from primary metabolism include L-kynurenine and L-isoleucine.[3]

Q3: What are the major challenges in optimizing this compound yield? A3: The primary challenges include the inherently low yields of the natural product in wild-type strains and difficulties in maintaining optimal and homogenous culture conditions during submerged fermentation.[4] Fungal morphology, particularly the formation of dense pellets, can lead to nutrient and oxygen limitations, negatively impacting production.[4]

Q4: Is solid-state or submerged fermentation better for this compound production? A4: Both solid-state and submerged fermentations have been used to produce quinolactacins.[5][6] One study reported a specific yield of 64 mg/L using a solid medium based on brown rice.[5] While submerged fermentation allows for better control of environmental parameters and is often more scalable, solid-state fermentation can sometimes trigger the production of secondary metabolites more effectively. The optimal method may be strain-dependent.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Issue 1: Low or No Yield of this compound

Potential Cause Recommended Action
Suboptimal Medium Composition The carbon and nitrogen sources are critical for secondary metabolism.[7] Ensure your medium is not causing repression of the biosynthetic pathway. A medium found to be suitable for production consists of brown rice (30%), yeast extract (0.07%), sodium tartrate (0.03%), and K2HPO4 (0.03%).[5]
Incorrect pH The pH of the culture medium significantly influences enzyme activity and nutrient uptake. While the optimal pH for this compound is not definitively published, secondary metabolite production in Penicillium is known to be pH-sensitive.[7] Start with a neutral pH (~7.0) and monitor it throughout the fermentation. Adjust as needed based on optimization experiments.
Incorrect Incubation Temperature Temperature affects fungal growth and enzyme kinetics. For many Penicillium species, optimal temperatures for secondary metabolite production are between 25-30°C.[8] Extreme temperatures can inhibit growth or product formation.
Inadequate Aeration / Agitation In submerged cultures, poor mixing can lead to localized nutrient depletion and oxygen limitation, especially with mycelial growth.[4] Optimize the shaker speed (e.g., start at 150-200 rpm) to ensure homogenous mixing without causing excessive shear stress.
Incorrect Fermentation Duration Secondary metabolites are typically produced during the stationary phase of growth.[4] Harvest time is critical. For a related Penicillium secondary metabolite, peak production was observed between 22 and 30 days.[9] Perform a time-course experiment to determine the optimal harvest point for your specific strain and conditions.
Precursor Limitation The biosynthesis of this compound depends on precursors like L-isoleucine.[3] Consider precursor feeding experiments by supplementing the medium with DL-[1-13C]-isoleucine to potentially boost the yield.[5]

Issue 2: Poor Fungal Growth or Formation of Dense Pellets

Potential Cause Recommended Action
Inoculum Quality An old or low-viability inoculum will result in a long lag phase and poor growth. Use a fresh, actively growing culture for inoculation.
Unfavorable Culture Conditions Review and optimize temperature, pH, and medium composition as described above.
Pellet Formation Dense mycelial pellets can limit the productivity of the culture due to mass transfer limitations (oxygen and nutrients).[4] This can sometimes be controlled by adjusting agitation speed, inoculum concentration, or adding microparticles to encourage dispersed growth.

Issue 3: Difficulty in Extracting or Purifying this compound

Potential Cause Recommended Action
Inefficient Solvent Extraction Ensure the chosen solvent (e.g., ethyl acetate, methanol) is appropriate for this compound's polarity. The entire culture broth (mycelia and supernatant) should be extracted to recover both intracellular and extracellular product.[1]
Product Degradation Quinolactacins can be unstable, undergoing epimerization or oxidation.[10] Perform extraction and purification steps at low temperatures and avoid prolonged exposure to harsh pH conditions.
Co-elution of Impurities The crude extract will contain numerous other metabolites. Use a multi-step chromatographic approach (e.g., column chromatography followed by HPLC) for effective purification.[1]

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// Edges start -> check_growth; check_growth -> growth_no [label=" No"]; growth_no -> troubleshoot_growth;

check_growth -> growth_yes [label=" Yes"]; growth_yes -> check_extraction;

check_extraction -> extraction_no [label=" No"]; extraction_no -> troubleshoot_extraction;

check_extraction -> extraction_yes [label=" Yes"]; extraction_yes -> troubleshoot_production; } caption [label="Fig 1. Troubleshooting Decision Tree for Low this compound Yield.", shape=plaintext, fontname="Arial", fontsize=12];

References

Stability of Quinolactacin A1 under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Quinolactacin A1 under various storage conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for solid this compound?

There is currently no specific long-term stability data available for solid this compound in the public domain. However, based on general guidelines for the storage of bioactive small molecules and related quinolone compounds, it is recommended to store solid this compound at -20°C for long-term storage.[1] For short-term storage, 4°C is acceptable. To prevent degradation from moisture, the compound should be stored in a tightly sealed container with a desiccant.

Q2: How should I store this compound in solution?

Stock solutions of this compound should be prepared in a suitable solvent, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.[1][2] The stability of quinolones in solution can be affected by the solvent and pH. It is advisable to use a buffer system if the experimental conditions require a specific pH. For many bioactive compounds, storage at -80°C provides better long-term stability.[2]

Q3: Is this compound sensitive to light?

Many quinolone compounds are known to be photosensitive and can degrade upon exposure to light.[3][4] Therefore, it is recommended to protect this compound, both in solid form and in solution, from light by using amber vials or by wrapping the container in aluminum foil.

Q4: What is the stability of this compound at different pH values?

Q5: How can I check for degradation of my this compound sample?

Degradation of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7][8] A stability-indicating HPLC method can be developed to separate the intact this compound from its potential degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks over time would indicate degradation.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Loss of biological activity of this compound in my experiments. Improper storage conditions leading to degradation.Review your storage procedures. Ensure the compound is stored at the recommended temperature, protected from light, and aliquoted to minimize freeze-thaw cycles. Run an analytical check (e.g., HPLC) to assess the purity of your sample.
Repeated freeze-thaw cycles of the stock solution.Prepare single-use aliquots of your stock solution to avoid the degradation that can be caused by repeated changes in temperature.
Incompatibility with the experimental buffer or medium.Perform a short-term stability test of this compound in your experimental buffer or medium. Analyze the sample at different time points to check for degradation.
Unexpected peaks in my HPLC/LC-MS analysis of this compound. Degradation of the compound.This is a strong indicator of instability. Review storage conditions and handling procedures. The new peaks likely correspond to degradation products.
Contamination of the sample or solvent.Ensure the use of high-purity solvents and clean labware. Run a blank (solvent only) to rule out contamination.
Precipitation of this compound from solution. Poor solubility in the chosen solvent or buffer.Verify the solubility of this compound in your chosen solvent. You may need to try a different solvent or adjust the pH of your solution. Gentle warming and sonication may aid in dissolution, but be cautious of potential degradation at elevated temperatures.
The concentration of the solution is too high.Try preparing a more dilute stock solution.

Stability Data Summary

Specific quantitative stability data for this compound under different storage conditions is not available in published literature. The following table provides a general guideline for the storage of quinolone-like natural products based on available information for similar compounds. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.

Storage ConditionFormRecommended TemperatureDurationExpected Stability (General Guideline)
Long-termSolid-20°C> 6 monthsHigh
Short-termSolid4°C< 6 monthsModerate to High
Long-termSolution (in appropriate solvent)-80°C> 1 monthHigh
Short-termSolution (in appropriate solvent)-20°C< 1 monthModerate to High
Benchtop (during experiment)SolutionRoom TemperatureHoursLow to Moderate (Protect from light)

Experimental Protocols

Protocol: General Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity and degradation of this compound. Method optimization will be required.

1. Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

2. Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid or ammonium acetate (for mobile phase modification)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

3. Method:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.

  • Forced Degradation Studies: To generate potential degradation products, subject the this compound solution to stress conditions:

    • Acidic: Add 0.1 M HCl and incubate at 60°C.

    • Basic: Add 0.1 M NaOH and incubate at 60°C.

    • Oxidative: Add 3% H₂O₂ and incubate at room temperature.

    • Thermal: Incubate the solution at 60°C.

    • Photolytic: Expose the solution to UV light.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A typical gradient might be 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Scan for the optimal wavelength using a photodiode array (PDA) detector. Quinolones typically have strong UV absorbance between 254 nm and 330 nm.

  • Analysis: Inject the stressed samples and the unstressed standard into the HPLC system.

  • Method Validation: The method should be validated for specificity (ability to separate the drug from degradants), linearity, accuracy, and precision according to ICH guidelines.

4. Data Interpretation: A stability-indicating method is achieved when the peak for this compound is well-resolved from all degradation product peaks. The peak purity of the this compound peak should be confirmed using a PDA detector.

Signaling Pathways and Mechanisms of Action

Inhibition of TNF-α Signaling

This compound has been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.[5] The binding of TNF-α to its receptor (TNFR1) initiates a signaling cascade that can lead to inflammation and apoptosis. By inhibiting TNF-α production, this compound can potentially downregulate these inflammatory pathways.

TNF_alpha_pathway QA1 This compound TNFa_prod TNF-α Production QA1->TNFa_prod Inhibits Macrophage Macrophage Macrophage->TNFa_prod TNFa TNF-α TNFa_prod->TNFa TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Response Nucleus->Inflammation Gene Transcription

Caption: this compound inhibits TNF-α production, disrupting the inflammatory cascade.

Acetylcholinesterase Inhibition

This compound is also known to be an inhibitor of acetylcholinesterase (AChE). AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft, terminating the nerve signal. By inhibiting AChE, this compound increases the levels and duration of action of acetylcholine, which can have various physiological effects.

AChE_inhibition QA1 This compound AChE Acetylcholinesterase (AChE) QA1->AChE Inhibits ACh Acetylcholine (ACh) Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis ACh->AChE Substrate Synaptic_Cleft Synaptic Cleft (Increased ACh) Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Cleft->Postsynaptic_Receptor Binds Signal Enhanced Signal Transmission Postsynaptic_Receptor->Signal

Caption: this compound inhibits AChE, leading to increased acetylcholine and enhanced signaling.

Potential Anti-Biofilm Workflow

While the specific mechanism is not yet elucidated for this compound, many anti-biofilm agents disrupt key stages of biofilm formation in bacteria like Pseudomonas aeruginosa. This workflow illustrates the general stages that could be targeted.

Anti_Biofilm_Workflow cluster_biofilm Biofilm Formation Stages Attachment 1. Initial Attachment Microcolony 2. Microcolony Formation Attachment->Microcolony Maturation 3. Maturation (EPS Production) Microcolony->Maturation Dispersion 4. Dispersion Maturation->Dispersion Dispersion->Attachment Re-attachment QA1 This compound (Potential Anti-Biofilm Agent) QA1->Attachment QA1->Microcolony Inhibits QA1->Maturation Inhibits

Caption: this compound may inhibit key stages of bacterial biofilm formation.

References

Technical Support Center: Optimizing Reaction Conditions for Quinolactacin A1 Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of Quinolactacin A1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive sites on the this compound molecule for derivatization?

A1: The this compound structure possesses several potential sites for chemical modification. Based on the general reactivity of related quinolone structures, the primary sites for derivatization are the nitrogen atom of the quinolone core and potential modifications on the lactam ring. Structure-activity relationship studies on similar quinolone scaffolds often involve substitutions at various positions to modulate biological activity.[1][2]

Q2: What are some common challenges encountered during the synthesis of quinolactacin derivatives?

A2: The synthesis of quinolactacin derivatives can present challenges such as the stability of the quinolone-γ-lactam core, which can be prone to epimerization under certain reaction conditions.[3] Additionally, achieving regioselectivity during functionalization can be difficult due to multiple reactive sites. Protecting group strategies may be necessary to achieve desired modifications. The synthesis of related compounds has sometimes resulted in low to moderate yields, indicating that optimization of reaction conditions is crucial.[4]

Q3: Are there any known issues with the stability of this compound during derivatization reactions?

A3: Yes, the quinolone-γ-lactam core of quinolactacins has been reported to be chemically unstable and can undergo C-3 epimerization under mild reaction conditions.[3] This can lead to the formation of diastereomers, complicating purification and potentially affecting the biological activity of the final derivative. Careful control of reaction pH, temperature, and duration is therefore critical.

Q4: What analytical techniques are recommended for monitoring the progress of this compound derivatization?

A4: Thin-layer chromatography (TLC) is a standard method for monitoring the progress of organic reactions.[5][6] For more detailed analysis and characterization of products, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended. For structural elucidation of the final derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield - Incomplete reaction. - Decomposition of starting material or product. - Suboptimal reaction temperature or time.- Monitor the reaction closely using TLC or LC-MS to determine the optimal reaction time. - Screen different solvents and bases to find conditions that promote the desired reaction without causing degradation. - Consider a stepwise optimization of temperature, starting from milder conditions. - Ensure all reagents are pure and dry, as moisture can interfere with many organic reactions.[5][6]
Formation of Multiple Products/Side Reactions - Lack of regioselectivity. - Epimerization of the lactam ring.[3] - Side reactions involving other functional groups.- Employ protecting groups for sensitive functionalities that are not the target of the derivatization. - Carefully control the reaction pH and temperature to minimize epimerization.[3] - Use milder reaction conditions or more selective reagents.
Difficulty in Purifying the Final Derivative - Co-elution of starting material and product. - Presence of closely related byproducts (e.g., diastereomers). - Poor solubility of the product.- Utilize column chromatography with a carefully selected solvent system. A gradient elution might be necessary.[1] - Consider preparative HPLC for separating challenging mixtures, such as diastereomers. - For purification, techniques like crystallization can be effective.[1] - Screen different solvent systems for optimal solubility during purification.
Inconsistent Results - Variability in reagent quality. - Inconsistent reaction setup and conditions. - Atmospheric moisture affecting the reaction.- Use reagents from a reliable source and check their purity before use. - Maintain a detailed and consistent experimental protocol. - Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) if reagents or intermediates are sensitive to moisture or air.[5][6]

Experimental Protocols & Data

Hypothetical Protocol: N-Alkylation of this compound

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Base: Add potassium carbonate (K₂CO₃, 2.0 equivalents) to the solution.

  • Addition of Alkylating Agent: Add the desired alkyl halide (e.g., methyl iodide, 2.0 equivalents) dropwise to the stirring mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Hypothetical Reaction Data for N-Alkylation of this compound

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1K₂CO₃DMF251265
2Cs₂CO₃DMF25878
3NaHTHF0 to 25655
4K₂CO₃Acetonitrile501072

Note: This data is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve this compound in anhydrous DMF add_base Add Base (e.g., K2CO3) prep->add_base add_alkyl Add Alkyl Halide add_base->add_alkyl stir Stir at specified temperature add_alkyl->stir quench Quench with Water stir->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield incomplete_rxn Incomplete Reaction start->incomplete_rxn decomposition Decomposition start->decomposition suboptimal_cond Suboptimal Conditions start->suboptimal_cond monitor Monitor Reaction incomplete_rxn->monitor screen_solvents Screen Solvents/Bases decomposition->screen_solvents optimize_temp Optimize Temperature suboptimal_cond->optimize_temp check_reagents Check Reagent Quality suboptimal_cond->check_reagents

References

Troubleshooting low yields in Quinolactacin A1 purification steps

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields during the purification of Quinolactacin A1.

Troubleshooting Guide: Low Yields in this compound Purification

This guide addresses common issues encountered at each stage of this compound purification, providing potential causes and actionable solutions.

Issue 1: Low Yield After Initial Solvent Extraction

Question: My initial crude extract contains a very low concentration of this compound. What are the possible reasons, and how can I improve the yield at this stage?

Answer:

Low yields from the initial solvent extraction of this compound from fungal cultures (e.g., Penicillium citrinum) can be attributed to several factors. It is important to systematically evaluate each step of your extraction protocol.

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Incomplete Cell Lysis Ensure adequate disruption of the fungal mycelia. Consider using mechanical methods like sonication or bead beating in addition to solvent extraction.
Inappropriate Solvent Choice This compound is typically extracted with ethyl acetate or chloroform. Ensure the solvent polarity is optimal for partitioning the compound from the aqueous culture broth. A sequential extraction with solvents of increasing polarity may improve yield.
Suboptimal Extraction pH The pH of the culture broth can significantly impact the solubility and stability of alkaloids like this compound. Since quinolones can be unstable at extreme pH, maintaining a neutral to slightly acidic pH during extraction is advisable.[1][2]
Degradation During Extraction Prolonged extraction times at room temperature can lead to degradation. Minimize extraction duration and consider performing the extraction at a lower temperature (e.g., 4°C) to reduce enzymatic and chemical degradation.[3] Quinolone compounds can be sensitive to light, so protecting the extraction vessel from light is recommended.[4]
Insufficient Solvent Volume Ensure an adequate solvent-to-culture broth ratio to facilitate efficient partitioning of this compound. A typical starting ratio is 1:1 (v/v), which can be optimized.

Issue 2: Significant Loss of Product During Column Chromatography

Question: I am experiencing a substantial loss of this compound during purification on both Diaion HP-20 and silica gel columns. What could be going wrong?

Answer:

Column chromatography is a critical step where significant losses can occur if not optimized. Both the stationary phase and the elution conditions need to be carefully controlled.

Troubleshooting Diaion HP-20 Chromatography:

Potential CauseRecommended Solutions
Improper Column Packing Ensure the resin is properly swollen and packed to avoid channeling. Uneven packing can lead to poor separation and sample loss.
Suboptimal Loading Conditions The crude extract should be dissolved in a solvent that allows for strong binding to the resin (e.g., aqueous solution). If the sample is loaded in a solvent that competes for binding sites, the product may elute prematurely.
Incorrect Elution Gradient A common elution strategy is a stepwise gradient from water to methanol or acetone. If the gradient is too steep, co-elution of impurities can occur, leading to losses in subsequent steps. If the gradient is too shallow, the compound may not elute completely.
Irreversible Binding While less common, strong, non-specific binding can occur. Ensure the column is thoroughly washed and regenerated between runs.

Troubleshooting Silica Gel Chromatography:

Potential CauseRecommended Solutions
Compound Degradation on Silica Silica gel is acidic and can cause the degradation of acid-labile compounds. If degradation is suspected, consider deactivating the silica gel with a base (e.g., triethylamine in the mobile phase) or using a different stationary phase like alumina.
Inappropriate Solvent System The choice of mobile phase is crucial for good separation and recovery. A common system for quinolactacins is a chloroform-methanol gradient. Optimize the gradient to ensure a good separation (Rf value of ~0.3-0.4 on TLC) and efficient elution.
Poor Sample Loading "Dry loading" the sample onto a small amount of silica gel is often preferred over "wet loading" to ensure a concentrated band at the start of the column, leading to better resolution and less tailing.
Column Overloading Exceeding the binding capacity of the silica gel will result in poor separation and loss of product. A general rule is to use a silica-to-sample ratio of at least 30:1 (w/w) for good separation.

Issue 3: Low Recovery After Preparative HPLC

Question: My yield drops significantly after the final preparative HPLC purification step. How can I improve my recovery?

Answer:

Preparative HPLC is a high-resolution technique, but losses can occur due to several factors.

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Compound Precipitation in Mobile Phase This compound may be less soluble in the mobile phase after being separated from other components of the extract. If precipitation is observed, consider modifying the mobile phase composition or reducing the sample concentration.
Degradation Under HPLC Conditions The use of acidic modifiers like trifluoroacetic acid (TFA) in the mobile phase can cause degradation of sensitive compounds during fraction collection and solvent evaporation. If possible, use a more volatile and less harsh acidifier like formic acid.
Incomplete Elution A steep gradient or insufficient run time may not allow for the complete elution of the compound, leaving some on the column.
Fraction Collection Errors Ensure the fraction collector is accurately timed to collect the entire peak of interest. Peak tailing can lead to the collection of only the most concentrated part of the peak, resulting in lower yield.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for this compound purification from a Penicillium culture?

A1: The yield of this compound can vary significantly depending on the fungal strain, culture conditions, and the efficiency of the purification protocol. While specific step-by-step yield data is not widely published, a successful purification can be benchmarked against the following hypothetical, yet realistic, data from a 10 L culture.

Table 1: Representative Yields at Each Stage of this compound Purification

Purification StepStarting MaterialProduct MassStep Yield (%)Overall Yield (%)
Solvent Extraction 10 L Culture Broth5.0 g Crude Extract--
Diaion HP-20 Chromatography 5.0 g Crude Extract1.2 g Enriched Fraction24%24%
Silica Gel Chromatography 1.2 g Enriched Fraction300 mg Partially Pure25%6%
Preparative HPLC 300 mg Partially Pure50 mg Pure this compound16.7%1%

Note: These values are for illustrative purposes to provide a general benchmark.

Q2: What are the optimal storage conditions for this compound to prevent degradation?

A2: Based on the general stability of quinolone alkaloids, this compound should be stored under the following conditions to minimize degradation:

  • Temperature: Store at low temperatures, such as 4°C for short-term storage and -20°C or -80°C for long-term storage.[4][5]

  • pH: Maintain in a neutral to slightly acidic environment (pH 5-7). Avoid strongly acidic or basic conditions.[1][2]

  • Light: Protect from light by using amber vials or storing in the dark.[4]

  • Solvent: For long-term storage, it is best to store the compound as a dry powder. If in solution, use a non-reactive solvent like DMSO or ethanol.

Q3: How does this compound inhibit TNF-α production?

A3: Quinolactacin A is known to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α). While the exact mechanism for this compound has not been fully elucidated, related quinoline compounds have been shown to interfere with the TNF-α signaling pathway at several points:

  • Inhibition of Transcription: Some quinoline compounds can inhibit the transcription of the TNF-α gene. This is often achieved by suppressing the activity of the NF-κB transcription factor, which is a key regulator of TNF-α expression.[6][7]

  • Inhibition of Tpl2 Kinase: Tpl2 (Tumor progression locus 2) is a kinase that plays a role in the signaling cascade leading to TNF-α production. Inhibition of Tpl2 by quinoline-based molecules has been shown to reduce TNF-α levels.[8]

  • Inhibition of TACE: Some quinolone antibiotics have been found to inhibit the activity of TNF-α Converting Enzyme (TACE). TACE is responsible for cleaving the precursor form of TNF-α (pro-TNF-α) from the cell membrane to release the soluble, active form of TNF-α.[9][10]

Experimental Protocols

Protocol 1: Extraction and Initial Purification of this compound

This protocol is adapted from published methods for the purification of quinolactacins.

  • Fermentation: Culture Penicillium citrinum in a suitable liquid medium for 7-10 days.

  • Extraction:

    • Separate the mycelia from the culture broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Combine the organic layers and evaporate to dryness under reduced pressure to obtain the crude extract.

  • Diaion HP-20 Column Chromatography:

    • Dissolve the crude extract in a minimal amount of methanol and then dilute with water.

    • Load the aqueous solution onto a Diaion HP-20 column pre-equilibrated with water.

    • Wash the column with water to remove polar impurities.

    • Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

    • Collect fractions and analyze by TLC or HPLC to identify those containing this compound.

    • Pool the positive fractions and evaporate the solvent.

Protocol 2: Silica Gel and Preparative HPLC Purification

  • Silica Gel Column Chromatography:

    • "Dry load" the enriched fraction from the Diaion HP-20 step onto silica gel.

    • Pack a silica gel column with a suitable non-polar solvent (e.g., chloroform).

    • Apply the dry-loaded sample to the top of the column.

    • Elute the column with a gradient of methanol in chloroform (e.g., 0% to 10% methanol).

    • Collect fractions and monitor by TLC.

    • Combine fractions containing this compound and evaporate the solvent.

  • Preparative HPLC:

    • Dissolve the partially purified sample in a suitable solvent (e.g., methanol).

    • Purify the sample on a C18 preparative HPLC column.

    • Use a gradient of acetonitrile in water (with 0.1% formic acid) as the mobile phase.

    • Monitor the elution at a suitable wavelength (e.g., 254 nm).

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_chromatography Chromatography fermentation Fungal Fermentation (Penicillium citrinum) extraction Solvent Extraction (Ethyl Acetate) fermentation->extraction crude_extract Crude Extract extraction->crude_extract diaion Diaion HP-20 Chromatography crude_extract->diaion enriched_fraction Enriched Fraction diaion->enriched_fraction silica Silica Gel Chromatography partially_pure Partially Pure This compound silica->partially_pure prep_hplc Preparative HPLC pure_product Pure this compound prep_hplc->pure_product enriched_fraction->silica partially_pure->prep_hplc

Caption: this compound Purification Workflow.

tnf_pathway cluster_cell Macrophage cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_inhibition Potential Inhibition by this compound tnf_gene TNF-α Gene tnf_mrna TNF-α mRNA tnf_gene->tnf_mrna Transcription pro_tnf pro-TNF-α tnf_mrna->pro_tnf Translation tace TACE pro_tnf->tace nf_kb NF-κB nf_kb->tnf_gene tpl2 Tpl2 Kinase tpl2->nf_kb lps LPS tlr4 TLR4 lps->tlr4 tlr4->tpl2 soluble_tnf Soluble TNF-α (Released) tace->soluble_tnf inhibit_transcription Inhibit Transcription inhibit_transcription->tnf_gene inhibit_tpl2 Inhibit Tpl2 inhibit_tpl2->tpl2 inhibit_tace Inhibit TACE inhibit_tace->tace

Caption: Potential Mechanisms of TNF-α Inhibition.

References

Artifact formation during isolation and analysis of Quinolactacins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quinolactacins. The focus is on preventing and identifying artifacts that can form during the isolation and analysis of these compounds.

Frequently Asked Questions (FAQs)

Q1: I have isolated several Quinolactacin analogues from my culture. Are they all genuine natural products?

A1: Not necessarily. Decomposition studies have shown that many isolated Quinolactacins are likely artifacts of the two primary genuine natural products: Quinolactacin A2 and Quinolactacin B2. These artifacts can arise from processes like C-3 epimerization and oxidation during extraction, purification, and storage.[1][2]

Q2: What are the most common artifact formation pathways for Quinolactacins?

A2: The two primary pathways for artifact formation are:

  • C-3 Epimerization: The stereocenter at the C-3 position of the γ-lactam ring is susceptible to epimerization, leading to the formation of diastereomers.

  • Oxidation: The γ-lactam ring can be oxidized, which can lead to the formation of derivatives such as quinolonimide and quinolonic acid.[1][2]

Q3: How can I minimize artifact formation during my extraction and isolation protocol?

A3: Minimizing artifact formation requires careful control of experimental conditions. Key recommendations include:

  • Temperature: Keep all extraction and purification steps at low temperatures (e.g., 4°C) to reduce the rate of degradation reactions.

  • pH: Maintain a neutral or slightly acidic pH, as basic conditions can promote epimerization.

  • Solvent Choice: Use solvents that are free of peroxides and minimize exposure to alcohols, which can potentially react with the molecules. Consider using solvents like ethyl acetate or dichloromethane for extraction.

  • Light and Air: Protect your samples from light and air to minimize oxidation. Use amber vials and consider working under an inert atmosphere (e.g., nitrogen or argon).

  • Storage: For long-term storage, keep purified compounds in a dry, dark environment at low temperatures (-20°C or -80°C).

Q4: Which analytical techniques are best for identifying and differentiating Quinolactacin artifacts from genuine natural products?

A4: A combination of chromatographic and spectroscopic methods is essential:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most effective method for separating enantiomers and diastereomers (epimers). Using a chiral stationary phase is crucial for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful for structural elucidation. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can help to distinguish between isomers by revealing subtle differences in their chemical shifts and coupling constants.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Multiple peaks on HPLC, suggesting a mixture of isomers. C-3 epimerization has occurred during extraction or purification.1. Optimize Extraction: Re-extract your sample using the recommended protocols for minimizing artifact formation (see below). 2. Use Chiral HPLC: Employ a chiral column to resolve the epimers and quantify their relative abundance. 3. NMR Analysis: Use 1H and 2D NMR to confirm the structures of the different isomers.
Presence of unexpected compounds with different mass spectra. Oxidation of the Quinolactacin core structure.1. Protect from Oxidation: Re-run your extraction and purification under an inert atmosphere and with protection from light. 2. Check Solvents: Ensure your solvents are fresh and free of peroxides. 3. MS/MS Analysis: Use tandem mass spectrometry to fragment the unknown compounds and compare their fragmentation patterns to known Quinolactacin structures and potential oxidation products.
Low yield of Quinolactacin A2 and B2, but high yield of other analogues. The isolation conditions are promoting the conversion of the genuine natural products into artifacts.1. Review your entire workflow: Identify any steps involving high temperatures, extreme pH, or prolonged exposure to air and light. 2. Implement milder conditions: Refer to the recommended experimental protocols below.

Quantitative Data on Quinolactacin Stability

While specific quantitative stability data for Quinolactacins across a wide range of conditions is not extensively published, the following table provides an illustrative example of the type of data researchers should aim to generate to understand the stability of their compounds. The values are hypothetical and intended as a template for experimental design.

Condition Parameter Quinolactacin A2 (% remaining after 24h) Quinolactacin B2 (% remaining after 24h)
Temperature 4°C>95%>95%
25°C (Room Temp)80%75%
50°C<50%<45%
pH 4.0>90%>90%
7.085%80%
9.0<60%<55%
Solvent Acetonitrile>95%>95%
Methanol90%88%
Chloroform>95%>95%

Experimental Protocols

Recommended Protocol for Minimized Artifact Formation during Extraction and Purification
  • Harvesting: Harvest the fungal culture and immediately freeze-dry or freeze at -80°C to halt enzymatic processes.

  • Extraction:

    • Extract the lyophilized biomass with a non-alcoholic solvent such as ethyl acetate or dichloromethane at room temperature.

    • Perform the extraction under dim light and consider flushing the extraction vessel with nitrogen.

    • Minimize the extraction time to what is necessary for efficient recovery.

  • Concentration:

    • Concentrate the crude extract in vacuo at a low temperature (e.g., below 30°C).

  • Chromatographic Purification:

    • Perform column chromatography (e.g., silica gel or Sephadex) at 4°C if possible.

    • Use a mobile phase system that is neutral or slightly acidic.

    • For final purification, use preparative HPLC with a suitable column (e.g., C18) and a mobile phase such as acetonitrile/water. Again, maintain a low temperature for the column and fraction collector if possible.

Analytical Protocol for Differentiating Quinolactacin Isomers
  • Chiral HPLC Method:

    • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC).

    • Mobile Phase: A mixture of hexane/isopropanol or a similar non-polar/polar solvent system. The exact ratio will need to be optimized for the specific isomers.

    • Detection: UV detection at a wavelength where Quinolactacins show strong absorbance (e.g., around 254 nm).

  • NMR Analysis:

    • Dissolve the purified isomers in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • Acquire 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR spectra.

    • Carefully analyze the chemical shifts and coupling constants, particularly for the protons and carbons around the C-3 stereocenter and on the γ-lactam ring, to distinguish between epimers and oxidation products.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis FungalBiomass Fungal Biomass Extraction Solvent Extraction (Ethyl Acetate, 4°C) FungalBiomass->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography Fractions Semi-pure Fractions ColumnChromatography->Fractions PrepHPLC Preparative HPLC (C18 Column) Fractions->PrepHPLC PureQuinolactacins Pure Quinolactacins PrepHPLC->PureQuinolactacins ChiralHPLC Chiral HPLC PureQuinolactacins->ChiralHPLC NMR NMR Spectroscopy PureQuinolactacins->NMR

Caption: Recommended workflow for Quinolactacin isolation and analysis.

artifact_formation cluster_genuine Genuine Natural Products cluster_artifacts Potential Artifacts QuinolactacinA2 Quinolactacin A2 Epimers C-3 Epimers QuinolactacinA2->Epimers Epimerization Quinolonimide Quinolonimide QuinolactacinA2->Quinolonimide Oxidation QuinolactacinB2 Quinolactacin B2 QuinolactacinB2->Epimers Epimerization QuinolactacinB2->Quinolonimide Oxidation QuinolonicAcid Quinolonic Acid Quinolonimide->QuinolonicAcid Further Oxidation/ Hydrolisis

Caption: Artifact formation pathways from genuine Quinolactacins.

References

Addressing off-target effects of Quinolactacin A1 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of Quinolactacin A1 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are the known primary activities of this compound?

This compound is a natural product derived from Penicillium species. Its primary reported biological activities include:

  • Inhibition of acetylcholinesterase (AChE)[1]

  • Inhibition of tumor necrosis factor-alpha (TNF-α) production[2][3]

  • Anti-biofilm activity against Pseudomonas aeruginosa[3][4]

Q2: What are the potential off-target effects of this compound?

While specific off-target effects of this compound are not extensively documented in publicly available literature, researchers should be aware of the potential for off-target activities, which are common for natural products. Potential off-target effects could manifest as:

  • Unintended cytotoxicity in cell-based assays.

  • Modulation of other signaling pathways unrelated to its primary targets.

  • Promiscuous inhibition of multiple enzymes due to its chemical structure.

Q3: How can I determine if the observed cellular phenotype is due to an off-target effect of this compound?

Distinguishing on-target from off-target effects is a critical step in drug discovery and chemical biology. Here are several strategies:

  • Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target within the cell.[5]

  • Chemical Proteomics: Use methods like affinity-based protein profiling (AfBPP) or activity-based protein profiling (ABPP) to identify the cellular binding partners of this compound.[6]

  • Target Deconvolution: Utilize approaches such as photoaffinity labeling or expression cloning to identify the molecular targets responsible for a phenotypic response.[7][8][9][10]

  • Rescue Experiments: If you hypothesize an off-target, try to rescue the phenotype by overexpressing the intended target or using a known selective inhibitor of the off-target.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity in Cellular Assays

Problem: You observe significant cell death in your cellular assay at concentrations where this compound is expected to be active against its primary target.

Possible Cause: Off-target cytotoxic effects.

Troubleshooting Steps:

  • Determine the IC50 for Cytotoxicity: Perform a dose-response curve to determine the concentration of this compound that causes 50% cell death (IC50) in your specific cell line using a standard cell viability assay (e.g., MTT, resazurin).[11]

  • Compare with Primary Target IC50: Compare the cytotoxicity IC50 with the IC50 for the inhibition of its primary target (e.g., AChE or TNF-α production). A small therapeutic window (ratio of cytotoxic IC50 to target IC50) may suggest off-target effects are contributing to cell death.

  • Use a Structurally Unrelated Inhibitor: As a positive control, use a well-characterized, structurally unrelated inhibitor of the same target. If this control compound does not show the same level of cytotoxicity at its effective concentration, it further suggests an off-target effect of this compound.

  • Employ Target Deconvolution Methods: If significant off-target cytotoxicity is suspected, consider using target deconvolution techniques to identify the protein(s) responsible for the cytotoxic effect.[7][8][9][10]

Issue 2: Inconsistent or Non-reproducible Results in Biofilm Assays

Problem: You are observing high variability in the anti-biofilm activity of this compound against Pseudomonas aeruginosa.

Possible Causes:

  • Inconsistent biofilm formation.

  • Off-target effects on bacterial growth at higher concentrations.

  • Variability in experimental conditions.

Troubleshooting Steps:

  • Optimize Biofilm Formation: Ensure your protocol for P. aeruginosa biofilm formation is robust and reproducible. Factors such as inoculum density, media composition, and incubation time can significantly impact biofilm biomass.[12][13]

  • Assess Planktonic Growth: Determine the minimum inhibitory concentration (MIC) of this compound on the planktonic growth of your P. aeruginosa strain. A significant reduction in planktonic growth at concentrations used for biofilm inhibition may indicate a general antibacterial effect rather than a specific anti-biofilm mechanism.

  • Use a Crystal Violet Staining Control: Include a positive control for biofilm inhibition (e.g., a known anti-biofilm agent) and a negative control (vehicle only) in every experiment.[3][4][14]

  • Consider Quorum Sensing Inhibition: this compound's anti-biofilm activity might be mediated through the inhibition of quorum sensing. Consider running assays to measure the effect of this compound on the production of quorum sensing molecules.

Quantitative Data Summary

ParameterOrganism/Cell LineAssay TypeValueReference
IC50 (Anti-biofilm) Pseudomonas aeruginosa PAO1Crystal Violet Biofilm Inhibition(S)-quinolactacin-H: 16.7 µM[3]
(R)-quinolactacin-H: 24.5 µM[3]
DC50 (Biofilm Dispersion) Pseudomonas aeruginosa PAO1Crystal Violet Biofilm Dispersion(S)-quinolactacin-H: 42.2 µM
(R)-quinolactacin-H: 47.1 µM

Experimental Protocols

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method.[15][16]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of phosphate buffer, 10 µL of varying concentrations of this compound (or vehicle control), and 10 µL of AChE enzyme solution.

  • Incubate at room temperature for 15 minutes.

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: TNF-α Production Inhibition Assay

This protocol uses lipopolysaccharide (LPS) to induce TNF-α production in macrophage-like cells (e.g., RAW 264.7).[2][17]

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kit for mouse TNF-α

  • 24-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate overnight.

  • Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 6 hours.

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Determine the IC50 value of this compound for TNF-α production inhibition.

Protocol 3: Pseudomonas aeruginosa Biofilm Inhibition Assay

This protocol is based on the crystal violet staining method.[3][4][12][14]

Materials:

  • Pseudomonas aeruginosa (e.g., PAO1 strain)

  • Luria-Bertani (LB) broth

  • This compound

  • 96-well flat-bottom microplate

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

Procedure:

  • Grow an overnight culture of P. aeruginosa in LB broth.

  • Dilute the overnight culture 1:100 in fresh LB broth.

  • In a 96-well plate, add 100 µL of the diluted bacterial culture to each well containing 100 µL of LB broth with varying concentrations of this compound.

  • Incubate the plate at 37°C for 24 hours without shaking.

  • Carefully remove the planktonic bacteria by washing the wells three times with sterile phosphate-buffered saline (PBS).

  • Stain the adherent biofilms by adding 125 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells three times with PBS.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

  • Measure the absorbance at 550 nm using a microplate reader.

  • Calculate the percentage of biofilm inhibition for each concentration of this compound.

Visualizations

Signaling_Pathway_Troubleshooting cluster_observed_effect Observed Cellular Effect cluster_investigation Troubleshooting Workflow cluster_conclusion Conclusion Observed_Phenotype Unexpected Phenotype (e.g., Cytotoxicity) Dose_Response Perform Dose-Response (Target vs. Cytotoxicity) Observed_Phenotype->Dose_Response Is the effect dose-dependent? Control_Compound Use Structurally Unrelated Inhibitor Control Dose_Response->Control_Compound Is therapeutic window small? Target_Engagement Confirm Target Engagement (e.g., CETSA) Control_Compound->Target_Engagement Does control show same effect? Off_Target_ID Identify Off-Targets (e.g., Chemical Proteomics) Target_Engagement->Off_Target_ID Is target engaged at active concentrations? On_Target On-Target Effect Target_Engagement->On_Target Yes Off_Target Off-Target Effect Off_Target_ID->Off_Target Are off-targets identified? Experimental_Workflow Start Start: this compound Experiment Assay_Setup Set up Cellular Assay (e.g., Biofilm, TNF-α, AChE) Start->Assay_Setup Treatment Treat with this compound (Dose-Response) Assay_Setup->Treatment Data_Collection Collect Raw Data (e.g., Absorbance, Fluorescence) Treatment->Data_Collection Analysis Analyze Data & Calculate IC50 Data_Collection->Analysis Interpretation Interpret Results Analysis->Interpretation On_Target Conclusion: On-Target Effect Interpretation->On_Target Expected outcome Off_Target_Investigation Investigate Potential Off-Target Effects Interpretation->Off_Target_Investigation Unexpected outcome Target_Deconvolution_Logic Phenotypic_Screen Phenotypic Screen Observe cellular effect of this compound Hypothesis Hypothesis Generation Is the effect on-target or off-target? Phenotypic_Screen:f0->Hypothesis:f0 Direct_Methods Direct Methods Affinity Chromatography Phage Display Hypothesis:f0->Direct_Methods:f0 Indirect_Methods Indirect Methods CETSA Chemical Proteomics Transcriptomics/Proteomics Hypothesis:f0->Indirect_Methods:f0 Target_Validation Target Validation RNAi/CRISPR Overexpression Competitive Inhibition Direct_Methods:f1->Target_Validation:f0 Indirect_Methods:f2->Target_Validation:f0 Conclusion Conclusion Identify bona fide target(s) Target_Validation:f2->Conclusion:f0

References

Strategies to reduce the cytotoxicity of Quinolactacin A1 analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Quinolactacin A1 analogs. The focus is on strategies to mitigate cytotoxicity while preserving the desired biological activity.

Frequently Asked Questions (FAQs)

Q1: My this compound analog exhibits high cytotoxicity in my primary cell line. What are the potential mechanistic reasons for this?

A1: The cytotoxicity of quinolone-containing compounds, including this compound analogs, can stem from several mechanisms. A primary mode of toxicity for some quinolones is the inhibition of eukaryotic topoisomerase II.[1][2] This enzyme is crucial for DNA replication and repair in mammalian cells. By stabilizing the topoisomerase II-DNA cleavage complex, these compounds can lead to double-strand breaks and induce apoptosis.

Another potential mechanism is the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. Additionally, interactions with other cellular targets, such as interference with mitochondrial function, cannot be ruled out.[3]

Q2: What are the initial steps to troubleshoot unexpected cytotoxicity of a novel this compound analog?

A2: When encountering high cytotoxicity, we recommend the following initial troubleshooting steps:

  • Confirm Compound Purity and Identity: Ensure the purity of your synthesized analog using techniques like HPLC and confirm its structure via NMR and mass spectrometry. Impurities from the synthesis process could be responsible for the observed toxicity.

  • Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity. This will help you identify a potential therapeutic window where the desired activity is observed without significant cell death.

  • Time-Course Experiment: Assess cytotoxicity at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect.

  • Control Cell Lines: Test the analog on a non-cancerous or "normal" cell line to determine its selectivity. A good lead compound should exhibit significantly less toxicity towards normal cells compared to the target cancer cells.

Q3: Are there general strategies to reduce the cytotoxicity of my this compound analogs through chemical modification?

A3: Yes, based on structure-activity relationship (SAR) studies of the broader quinolone class of compounds, several modifications can be explored to reduce cytotoxicity.[4][5] Key positions on the quinolone core that influence cytotoxicity include the C7 and C8 positions.

  • Modification at the C7 Position: The substituent at the C7 position significantly influences the side-effect profile of quinolones.[5] Increasing the steric bulk of the substituent at this position has been shown to ameliorate some adverse effects.[5] For your this compound analog, you could consider introducing bulkier or more polar groups at the equivalent position to potentially reduce off-target effects.

  • Modification at the C8 Position: The substituent at the C8 position is a key determinant of phototoxicity, a form of cytotoxicity induced by light.[4][5] Halogen atoms at this position often increase phototoxicity. Replacing a halogen with a hydrogen or a methoxy group has been shown to decrease this effect.[5]

It is crucial to note that these modifications may also impact the desired biological activity. Therefore, a careful iterative process of synthesis and testing is required.

Troubleshooting Guides

Problem: My analog shows potent desired activity but is cytotoxic to both cancerous and normal cell lines.

Possible Cause: The cytotoxic mechanism of your analog is not selective for cancer cells. This could be due to targeting a fundamental cellular process common to all proliferating cells, such as DNA replication via topoisomerase II inhibition.

Suggested Solutions:

  • SAR-Guided Modification: Systematically synthesize a small library of analogs with modifications at positions predicted to influence cytotoxicity, such as the C7 and C8 positions of the quinolone core.

  • Target Deconvolution: If resources permit, perform experiments to identify the specific cellular target responsible for the cytotoxicity. This could involve techniques like affinity chromatography or proteomics. Understanding the target can guide more rational drug design.

  • Combination Therapy: Explore using your analog at a lower, non-toxic concentration in combination with other therapeutic agents. This could lead to synergistic effects on the target pathway while minimizing cytotoxicity.

Problem: The cytotoxicity of my analog varies significantly between experiments.

Possible Cause: This could be due to issues with compound stability, solubility, or experimental variability.

Suggested Solutions:

  • Assess Compound Stability: Determine the stability of your analog in your cell culture medium over the time course of your experiment. Degradation products could have different cytotoxic profiles.

  • Ensure Complete Solubilization: Poor solubility can lead to inconsistent effective concentrations. Ensure your analog is fully dissolved in your vehicle (e.g., DMSO) before diluting it in the culture medium. Visually inspect for any precipitation.

  • Standardize Experimental Protocols: Ensure all experimental parameters, such as cell seeding density, incubation times, and reagent concentrations, are consistent between experiments.

Data Presentation: Structure-Activity Relationship (SAR) for Cytotoxicity Modulation

The following table summarizes general trends observed in quinolone SAR studies that may be applicable to this compound analogs.

Position of ModificationType of ModificationPotential Effect on CytotoxicityReference
C7-substituent Increase steric bulkMay decrease CNS-related side effects[5]
Introduction of polar groupsMay alter cell permeability and off-target interactionsGeneral medicinal chemistry principles
C8-substituent Replacement of Halogen with H or OMeMay decrease phototoxicity[4][5]
N1-substituent Cyclopropyl groupOften enhances antibacterial potency, but its effect on cytotoxicity in eukaryotic cells needs specific evaluation.[5]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Your this compound analog

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of your this compound analog in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of your analog. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • 96-well plates

  • Your this compound analog

  • Cell culture medium

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of your this compound analog as described above. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubate the plate for the desired time period.

  • After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Follow the manufacturer's instructions to add the reaction mixture from the LDH kit to each well.

  • Incubate for the recommended time at room temperature, protected from light.

  • Measure the absorbance at the wavelength specified in the kit's protocol.

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.

Visualizations

SAR_for_Cytotoxicity_Reduction cluster_modifications Modification Strategies Quinolactacin_A1_Analog Quinolactacin_A1_Analog High_Cytotoxicity High_Cytotoxicity Quinolactacin_A1_Analog->High_Cytotoxicity Initial Screening SAR_Guided_Modification SAR_Guided_Modification High_Cytotoxicity->SAR_Guided_Modification Troubleshooting Reduced_Cytotoxicity Reduced_Cytotoxicity SAR_Guided_Modification->Reduced_Cytotoxicity Successful Outcome C7_Modification Modify C7-substituent (e.g., increase steric bulk) SAR_Guided_Modification->C7_Modification Consider C8_Modification Modify C8-substituent (e.g., remove halogen) SAR_Guided_Modification->C8_Modification Consider C7_Modification->Reduced_Cytotoxicity C8_Modification->Reduced_Cytotoxicity

Caption: A logical workflow for addressing high cytotoxicity in this compound analogs.

Cytotoxicity_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Compound_Treatment Treat with this compound analog (serial dilutions) Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation Assay_Choice Choice of Assay Incubation->Assay_Choice MTT_Assay Add MTT reagent Incubate 4h Add DMSO Assay_Choice->MTT_Assay Viability LDH_Assay Collect supernatant Add LDH reaction mix Incubate Assay_Choice->LDH_Assay Cytotoxicity Measurement Measure Absorbance MTT_Assay->Measurement LDH_Assay->Measurement Data_Analysis Calculate % Viability/ % Cytotoxicity Measurement->Data_Analysis End End Data_Analysis->End

Caption: A generalized experimental workflow for assessing the cytotoxicity of compounds.

Signaling_Pathway_Cytotoxicity Quinolone_Analog Quinolone_Analog Topoisomerase_II Eukaryotic Topoisomerase II Quinolone_Analog->Topoisomerase_II Inhibition Mitochondria Mitochondria Quinolone_Analog->Mitochondria Potential Off-Target Effect DNA_DS_Breaks DNA Double-Strand Breaks Topoisomerase_II->DNA_DS_Breaks Stabilizes cleavage complex Apoptosis Apoptosis DNA_DS_Breaks->Apoptosis ROS_Production Reactive Oxygen Species (ROS) Mitochondria->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Cell_Death Cell_Death Oxidative_Stress->Cell_Death

Caption: Potential signaling pathways leading to quinolone-induced cytotoxicity.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome drug resistance mechanisms related to quinolone compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of quinolone resistance?

A1: Quinolone resistance in bacteria is a multifaceted issue primarily driven by three main mechanisms:

  • Target-Mediated Resistance: This is the most common mechanism and involves mutations in the genes encoding the target enzymes of quinolones: DNA gyrase (gyrA and gyrB subunits) and topoisomerase IV (parC and parE subunits).[1][2][3][4] These mutations, typically within a specific region known as the quinolone resistance-determining region (QRDR), reduce the binding affinity of quinolones to the enzyme-DNA complex.[4]

  • Decreased Drug Accumulation: This occurs through two main avenues:

    • Overexpression of Efflux Pumps: Bacteria can actively pump quinolones out of the cell, preventing them from reaching their intracellular targets.[2][5][6] Several families of efflux pumps, such as the Resistance-Nodulation-Division (RND) family, are implicated in this process.[6]

    • Reduced Porin Expression: In Gram-negative bacteria, downregulation of outer membrane porins can limit the influx of quinolones into the cell.[1][5]

  • Plasmid-Mediated Resistance: Resistance can also be acquired through the horizontal transfer of plasmids carrying specific resistance genes.[1][2][5] These genes can encode for:

    • Qnr proteins: These proteins protect DNA gyrase and topoisomerase IV from quinolone binding.[1][7]

    • Aminoglycoside acetyltransferase variant (AAC(6')-Ib-cr): This enzyme can modify and inactivate certain fluoroquinolones like ciprofloxacin and norfloxacin.[1][5][7]

    • Plasmid-encoded efflux pumps: Such as OqxAB and QepA, which contribute to reduced drug accumulation.[5][7][8]

Q2: My quinolone compound shows high efficacy in in-vitro enzyme assays but fails in cell-based assays. What could be the reason?

A2: This discrepancy is often due to factors that are not present in a purified enzyme assay. The most likely culprits are:

  • Efflux Pumps: The compound may be a substrate for one or more bacterial efflux pumps that actively remove it from the cell, preventing it from reaching a high enough intracellular concentration to be effective.

  • Membrane Permeability: The compound may have poor permeability across the bacterial cell wall and/or cytoplasmic membrane. This is a more significant barrier in Gram-negative bacteria, which possess an outer membrane.[1]

  • Compound Stability: The compound might be unstable in the cellular environment or could be enzymatically modified by the bacteria into an inactive form.

Q3: I have identified a novel compound that overcomes target-mediated resistance. What are the next steps to characterize its mechanism?

A3: Congratulations on your finding. The next steps should focus on elucidating how your compound circumvents the known resistance mechanisms. Consider the following experiments:

  • Determine if the compound relies on the water-metal ion bridge: Traditional quinolones interact with their targets via a water-metal ion bridge.[1][9] Resistance mutations often disrupt this bridge.[9] Test your compound's activity in the presence of divalent cation chelators.

  • Identify novel binding interactions: Your compound may establish new interactions with the target enzyme that are unaffected by the resistance mutations.[10][11] Co-crystallography of your compound with the resistant enzyme can provide definitive structural evidence.

  • Assess activity against a panel of resistant strains: Test your compound against strains with different combinations of target site mutations and other resistance mechanisms (e.g., efflux pumps) to understand its spectrum of activity.

Troubleshooting Guides

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for a quinolone compound.
Possible Cause Troubleshooting Step Expected Outcome
Inoculum preparation variability Standardize the inoculum preparation method. Ensure the bacterial culture is in the logarithmic growth phase and the final inoculum density is consistent with established protocols (e.g., CLSI guidelines).Consistent and reproducible MIC values across experiments.
Compound precipitation Check the solubility of your compound in the assay medium. If precipitation is observed, consider using a different solvent or adding a solubilizing agent that does not affect bacterial growth.The compound remains in solution throughout the assay, ensuring accurate concentration exposure.
Presence of divalent cations The activity of some quinolones can be affected by the concentration of divalent cations (e.g., Mg2+, Ca2+) in the medium, which are essential for the water-metal ion bridge interaction.[10] Use a defined medium with known cation concentrations.More consistent MIC values by controlling a key variable in the drug-target interaction.
Bacterial strain contamination Streak the bacterial culture on an appropriate agar plate to check for purity. Perform colony morphology checks and, if necessary, confirm the identity of the strain using 16S rRNA sequencing or MALDI-TOF.A pure bacterial culture will lead to reliable and strain-specific MIC results.
Problem 2: Failure to amplify the Quinolone Resistance-Determining Region (QRDR) using PCR.
Possible Cause Troubleshooting Step Expected Outcome
Incorrect primer design Verify that the primers are specific to the target gene (gyrA, parC, etc.) of the bacterial species being tested. Check for potential mismatches, especially at the 3' end.Successful amplification of the QRDR fragment.
Poor DNA quality Assess the quality and quantity of the extracted genomic DNA using spectrophotometry (A260/A280 ratio) and gel electrophoresis. If the DNA is degraded or contains inhibitors, re-extract the DNA using a reliable method.High-quality DNA will serve as a suitable template for PCR amplification.
Suboptimal PCR conditions Optimize the annealing temperature using a gradient PCR. Adjust the MgCl2 concentration and the extension time as needed.A clear and specific PCR product of the expected size.
Presence of PCR inhibitors If inhibitors are suspected from the DNA extraction process, try diluting the DNA template or using a DNA polymerase that is more resistant to inhibitors.Successful amplification from a template with reduced inhibitor concentration.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

  • Prepare Materials:

    • 96-well microtiter plates.

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Bacterial culture in logarithmic growth phase.

    • Quinolone compound stock solution.

  • Inoculum Preparation:

    • Aseptically pick 3-5 colonies of the test organism from an agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Compound Dilution Series:

    • Prepare a serial two-fold dilution of the quinolone compound in CAMHB directly in the 96-well plate.

    • Include a positive control well (bacteria, no compound) and a negative control well (broth only).

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with the prepared bacterial suspension.

    • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

Protocol 2: PCR Amplification and Sequencing of the gyrA QRDR
  • DNA Extraction:

    • Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit according to the manufacturer's instructions.

  • PCR Amplification:

    • Set up a PCR reaction with the following components: genomic DNA template, forward and reverse primers specific for the gyrA QRDR of the target species, dNTPs, PCR buffer, and a thermostable DNA polymerase.

    • Use the following typical cycling conditions, which may need optimization:

      • Initial denaturation: 95°C for 5 minutes.

      • 30-35 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 50-60°C for 30 seconds (optimize with gradient PCR).

        • Extension: 72°C for 1 minute.

      • Final extension: 72°C for 10 minutes.

  • Verification of PCR Product:

    • Run a portion of the PCR product on an agarose gel to confirm the presence of a single band of the expected size.

  • PCR Product Purification:

    • Purify the remaining PCR product using a commercial PCR purification kit to remove primers and dNTPs.

  • Sanger Sequencing:

    • Send the purified PCR product for Sanger sequencing using both the forward and reverse primers in separate reactions.

  • Sequence Analysis:

    • Align the obtained sequences with a wild-type reference sequence of the gyrA gene to identify any mutations within the QRDR.

Signaling Pathways and Workflows

Quinolone_Resistance_Mechanisms cluster_drug_entry Drug Entry & Efflux cluster_target Intracellular Targets cluster_resistance Resistance Mechanisms Quinolone Quinolone Porin Porin Channel Quinolone->Porin Influx Intracellular Intracellular Quinolone Porin->Intracellular Efflux Efflux Pump Efflux->Quinolone Intracellular->Efflux Efflux Gyrase DNA Gyrase (gyrA/gyrB) Intracellular->Gyrase TopoIV Topoisomerase IV (parC/parE) Intracellular->TopoIV DNA Replication\nInhibition DNA Replication Inhibition Gyrase->DNA Replication\nInhibition TopoIV->DNA Replication\nInhibition Target_Mutation Target Site Mutations Target_Mutation->Gyrase Alters Target Target_Mutation->TopoIV Alters Target Efflux_Overexpression Efflux Pump Overexpression Efflux_Overexpression->Efflux Increases Porin_Downregulation Porin Downregulation Porin_Downregulation->Porin Decreases Plasmid_Resistance Plasmid-Mediated Resistance (qnr, etc.) Plasmid_Resistance->Gyrase Protects Target Plasmid_Resistance->TopoIV Protects Target

Caption: Overview of Quinolone Action and Resistance Mechanisms.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_read Incubation & Reading A Bacterial Culture (Log Phase) B Prepare 0.5 McFarland Standard A->B C Prepare Inoculum (5x10^5 CFU/mL) B->C E Inoculate 96-well Plate C->E D Serial Dilution of Quinolone Compound D->E F Incubate at 35°C for 16-20 hours E->F G Read Plates for Visible Growth F->G H Determine MIC G->H end End H->end start Start start->A

Caption: Experimental Workflow for MIC Determination.

Signaling_Pathway_Efflux_Regulation cluster_stress Cellular Stress cluster_regulation Regulatory Cascade cluster_efflux Efflux Pump Expression Stress Antibiotics, Oxidative Stress MarA MarA Stress->MarA Induces Rob Rob Stress->Rob Induces SoxR SoxR (Sensor) Stress->SoxR Activates AcrAB_TolC AcrAB-TolC Efflux Pump MarA->AcrAB_TolC Activates micF micF sRNA MarA->micF Activates SoxS SoxS SoxS->AcrAB_TolC Activates Rob->AcrAB_TolC Activates MarR MarR (Repressor) MarR->MarA Represses SoxR->SoxS Induces Quinolone Efflux Quinolone Efflux AcrAB_TolC->Quinolone Efflux OmpF OmpF Porin micF->OmpF Represses Reduced Influx Reduced Influx OmpF->Reduced Influx

Caption: Regulation of AcrAB-TolC Efflux Pump in E. coli.

References

Refining analytical methods for accurate Quinolactacin A1 quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical quantification of Quinolactacin A1.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The most common and reliable methods for the quantification of this compound, a member of the quinolone class of compounds, are High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Diode Array) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS for its high sensitivity and specificity.[1][2][3]

Q2: How should I prepare my sample for this compound analysis?

A2: Sample preparation depends on the matrix. For microbial cultures, solvent extraction from the culture medium is a common first step.[4] For more complex matrices like plasma or tissues, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.[5] A general approach involves extraction with an organic solvent like acetonitrile containing an acid (e.g., formic acid), followed by a defatting step with a non-polar solvent like hexane if lipids are present.[2]

Q3: What are the critical stability considerations for this compound?

A3: Quinolactacins can be susceptible to degradation, including epimerization and oxidation.[6] It is crucial to minimize sample exposure to light and elevated temperatures. Samples should be stored at low temperatures (e.g., 4°C for short-term and -80°C for long-term storage) and processed quickly.[1] Studies have shown that some isolated quinolactacins may be decomposition artifacts of others, highlighting the need for careful handling and storage to ensure accurate quantification of the genuine natural product.[6]

Q4: Can I use spectroscopic methods for quantification?

A4: While UV-Vis spectrophotometry can be used for preliminary quantification or for pure samples, it lacks the specificity for complex mixtures.[7] For accurate and reliable quantification in biological or environmental samples, chromatographic methods like HPLC or LC-MS are strongly recommended to separate this compound from other potentially interfering compounds.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the quantification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) in HPLC 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample overload.4. Co-eluting interferences.1. Wash the column with a strong solvent, or replace it if necessary.2. Adjust the mobile phase pH to ensure this compound is in a single ionic form.3. Reduce the injection volume or dilute the sample.4. Optimize the gradient or mobile phase composition to improve separation.
Low Analyte Recovery 1. Inefficient extraction from the sample matrix.2. Degradation of this compound during sample processing.3. Adsorption of the analyte to container surfaces.1. Optimize the extraction solvent, pH, and temperature. Consider using a different extraction technique (e.g., SPE).2. Work with chilled samples and solvents, and minimize exposure to light. Use fresh samples whenever possible.3. Use silanized glassware or polypropylene tubes.
Signal Suppression/Enhancement in LC-MS 1. Matrix effects from co-eluting compounds in the sample.2. Suboptimal ionization source parameters.1. Improve sample cleanup using SPE or liquid-liquid extraction. Dilute the sample if sensitivity allows. Use a matrix-matched calibration curve or an isotopically labeled internal standard.2. Optimize ESI source parameters such as capillary voltage, gas flow, and temperature.[8]
Inconsistent Results/Poor Reproducibility 1. Inconsistent sample preparation.2. Instrument variability.3. Analyte instability in the autosampler.1. Use a standardized and validated sample preparation protocol. Ensure accurate pipetting and consistent timing.2. Perform regular instrument calibration and maintenance. Use an internal standard to correct for variations.3. Keep the autosampler tray cooled (e.g., 4-10°C).[1]

Quantitative Data Summary

The following table summarizes typical performance parameters for LC-MS/MS methods used for the quantification of related compounds, which can serve as a benchmark for a validated this compound method.

Parameter Typical Performance Range Reference
Linearity (R²) > 0.99[1]
Limit of Detection (LOD) 0.002 - 0.630 µg/L[1]
Limit of Quantification (LOQ) 0.005 - 2.930 µg/L[1]
Precision (%RSD) < 15%[1]
Accuracy (% Recovery) 85 - 115%[1]

Experimental Protocols

Protocol 1: Quantification of this compound by UPLC-ESI-MS/MS

This protocol is adapted from methods used for similar compounds and should be optimized for your specific instrument and matrix.[1][2]

  • Sample Preparation (from microbial culture):

    • Centrifuge the culture broth to separate the supernatant.

    • Extract the supernatant with an equal volume of ethyl acetate three times.

    • Pool the organic layers and evaporate to dryness under reduced pressure.

    • Reconstitute the residue in a known volume of mobile phase (e.g., 10% acetonitrile in water).

    • Filter the solution through a 0.22 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm) or equivalent.[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 10% B, increase to 95% B over 8 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.[1]

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: [M+H]⁺ for this compound.

    • Product Ions: To be determined by infusing a pure standard of this compound. Select at least two product ions for confirmation.

    • Optimization: Optimize cone voltage and collision energy for each transition.[1]

  • Quantification:

    • Prepare a calibration curve using a certified standard of this compound in the same solvent as the final sample extract.

    • Use a linear regression model to determine the concentration of this compound in the samples.

Visualizations

Experimental Workflow for this compound Quantification

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Culture Microbial Culture Extraction Solvent Extraction (e.g., Ethyl Acetate) Culture->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration Injection UPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Ionization ESI Source (Positive Mode) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Quantification using Calibration Curve Detection->Quantification Report Final Concentration Report Quantification->Report

Caption: Workflow for this compound quantification.

Logical Relationship for Troubleshooting Low Recovery

G cluster_causes Potential Causes cluster_solutions Solutions LowRecovery Low Analyte Recovery Cause1 Inefficient Extraction LowRecovery->Cause1 Cause2 Analyte Degradation LowRecovery->Cause2 Cause3 Analyte Adsorption LowRecovery->Cause3 Sol1 Optimize Extraction (Solvent, pH, Method) Cause1->Sol1 Sol2 Minimize Light/Heat Exposure Use Fresh/Chilled Samples Cause2->Sol2 Sol3 Use Inert Labware (Silanized Glass, PP) Cause3->Sol3

Caption: Troubleshooting logic for low analyte recovery.

This compound Biosynthesis Pathway Overview

G Kynurenine L-Kynurenine KetoAcid N-methyl-2-aminobenzoylacetate (β-keto acid) Kynurenine->KetoAcid Methylation, Oxidative Decarboxylation, Amide Hydrolysis NRPS1 NRPS 1 KetoAcid->NRPS1 Isoleucine L-Isoleucine NRPS2 NRPS 2 Isoleucine->NRPS2 Condensation Dieckmann Condensation NRPS1->Condensation NRPS2->Condensation Quinolactacin Quinolactacin A Condensation->Quinolactacin

Caption: Simplified biosynthesis of Quinolactacin A.[9]

References

Cross-reactivity issues in immunoassays for Quinolactacin A1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential cross-reactivity issues in immunoassays for the fungal metabolite, Quinolactacin A1. As direct immunoassays for this compound are not widely documented, this guide is based on the principles of small molecule immunoassays and the known structural analogs of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the likely format of an immunoassay for a small molecule like this compound?

A1: Immunoassays for small molecules, or haptens, like this compound are typically designed in a competitive format. In a common competitive ELISA (Enzyme-Linked Immunosorbent Assay), a known amount of labeled this compound (e.g., conjugated to an enzyme) competes with the this compound in the sample for binding to a limited number of specific antibodies coated on a microplate. The signal generated is inversely proportional to the concentration of this compound in the sample.

Q2: What are the primary causes of cross-reactivity in a this compound immunoassay?

A2: Cross-reactivity occurs when the antibody, intended to be specific for this compound, also binds to other structurally similar molecules that may be present in the sample.[1][2] For this compound, this could include other quinolactacins (e.g., Quinolactacin B, C), biosynthetic precursors, or other fungal metabolites with a similar quinolone core structure.[3][4][5]

Q3: How can I determine if my immunoassay is showing cross-reactivity?

A3: To assess cross-reactivity, you should test the response of the assay to a panel of structurally related compounds. By running dose-response curves for each potential cross-reactant, you can calculate the cross-reactivity percentage relative to this compound. A high percentage indicates significant cross-reactivity.

Q4: What is a "matrix effect" and how can it be differentiated from cross-reactivity?

A4: A matrix effect is an interference in the assay caused by the overall composition of the sample matrix (e.g., culture broth, plasma, tissue extract) rather than a specific structurally related molecule.[6][7][8] These effects can be due to pH, ionic strength, viscosity, or the presence of endogenous substances that non-specifically interact with the assay components.[7] To differentiate, you can perform a spike-and-recovery experiment. If a known amount of this compound standard is added to the sample matrix and the measured concentration is significantly different from the expected value, a matrix effect is likely present.[7]

Troubleshooting Guide: Cross-Reactivity Issues

This guide addresses common problems that may arise during the use of a hypothetical competitive immunoassay for this compound, with a focus on troubleshooting cross-reactivity.

Problem Potential Cause Recommended Solution
False Positive Results or Higher than Expected Concentrations Cross-reactivity with other Quinolactacins: The antibody may be binding to other quinolactacins (e.g., Quinolactacin B, C) present in the sample.[3][4]1. Confirm with a secondary method: Use a chromatographic method like HPLC or LC-MS/MS to confirm the presence and concentration of this compound. 2. Perform cross-reactivity testing: Test the purified standards of other known quinolactacins to quantify the percentage of cross-reactivity. 3. Sample purification: If possible, implement a sample pre-treatment step (e.g., solid-phase extraction) to remove cross-reacting molecules.
Cross-reactivity with biosynthetic precursors: The antibody might recognize precursors in the this compound biosynthetic pathway, such as anthranilic acid or kynurenine derivatives.1. Analyze the biosynthetic pathway: Identify potential precursors based on the known biosynthesis of quinolactacins. 2. Test precursors for cross-reactivity: Obtain standards of these precursors and test them in the immunoassay.
Cross-reactivity with other fungal metabolites: The producing fungus (Penicillium sp.) may produce other structurally similar quinolone alkaloids.1. Literature review: Search for other known metabolites produced by the specific fungal strain being used. 2. Fractionate and test: Fractionate a blank culture extract using HPLC and test the fractions in the immunoassay to identify any that give a positive signal in the absence of this compound.
Inconsistent Results Between Different Sample Types Matrix Effects: Different sample matrices (e.g., different culture media, plasma) can interfere with the antibody-antigen binding.[7][8]1. Perform spike-and-recovery experiments: Add a known amount of this compound to different sample matrices to assess recovery.[7] 2. Matrix matching: Prepare standards and calibration curves in a matrix that closely resembles the sample matrix. 3. Sample dilution: Dilute the samples to reduce the concentration of interfering components.
Poor Assay Specificity Antibody characteristics: The antibody used in the assay may have broad specificity for the quinolone scaffold.1. Re-evaluate antibody screening: During antibody development, screen against a panel of closely related structures to select for higher specificity. 2. Consider monoclonal antibodies: Monoclonal antibodies generally offer higher specificity compared to polyclonal antibodies.[2]

Experimental Protocols

Protocol 1: Determination of Cross-Reactivity Percentage

This protocol outlines the procedure to quantify the cross-reactivity of an antibody with potentially interfering compounds in a competitive ELISA format.

  • Prepare Standards:

    • Prepare a stock solution of this compound (the target analyte) and each potential cross-reacting compound (e.g., Quinolactacin B, Quinolactacin C, anthranilic acid) in a suitable solvent.

    • Create a series of dilutions for each compound to generate dose-response curves.

  • Perform Competitive ELISA:

    • Coat a 96-well plate with the this compound-specific antibody.

    • Block the plate to prevent non-specific binding.

    • Add the standard dilutions of this compound and the potential cross-reactants to the wells.

    • Add a constant amount of enzyme-labeled this compound to each well.

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the enzyme substrate and incubate until color develops.

    • Stop the reaction and read the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Plot the absorbance versus the logarithm of the concentration for this compound and each tested compound.

    • Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Protocol 2: Spike-and-Recovery for Matrix Effect Evaluation

This protocol is used to determine if components in the sample matrix are interfering with the immunoassay.

  • Sample Preparation:

    • Divide a sample of the matrix (that ideally has a low or undetectable level of endogenous this compound) into two aliquots.

    • "Spike" one aliquot by adding a known concentration of this compound standard. The other aliquot remains un-spiked.

  • Immunoassay Measurement:

    • Measure the concentration of this compound in both the spiked and un-spiked samples using the immunoassay.

  • Calculate Percent Recovery:

    • Use the following formula to calculate the percent recovery: % Recovery = ([Measured Concentration in Spiked Sample - Measured Concentration in Un-spiked Sample] / Known Concentration of Spiked Analyte) x 100

    • A recovery rate between 80-120% is generally considered acceptable.[7] Rates outside this range suggest a significant matrix effect.

Visualizations

Cross_Reactivity_Workflow cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solution Troubleshooting & Resolution start Higher than Expected Results or False Positives check_cross_react Potential Cross-Reactivity? start->check_cross_react check_matrix Potential Matrix Effect? start->check_matrix test_analogs Test Structural Analogs (e.g., Quinolactacin B, C) check_cross_react->test_analogs Yes test_precursors Test Biosynthetic Precursors check_cross_react->test_precursors Yes spike_recovery Perform Spike-and-Recovery check_matrix->spike_recovery Yes confirm_lcms Confirm with LC-MS/MS test_analogs->confirm_lcms test_precursors->confirm_lcms dilute_sample Dilute Sample spike_recovery->dilute_sample purify_sample Implement Sample Purification confirm_lcms->purify_sample Cross-Reactivity Confirmed

Caption: Troubleshooting workflow for unexpected high signals in a this compound immunoassay.

Biosynthetic_Pathway_Potential_CrossReactants cluster_precursors Potential Cross-Reacting Precursors cluster_analogs Potential Cross-Reacting Analogs Anthranilic_Acid Anthranilic Acid Kynurenine L-Kynurenine Anthranilic_Acid->Kynurenine Multiple Steps N_Methyl_Kynurenine N-Methyl-L-Kynurenine Kynurenine->N_Methyl_Kynurenine Methylation Beta_Keto_Acid N-Methyl-2-aminobenzoylacetate (β-keto acid) N_Methyl_Kynurenine->Beta_Keto_Acid Decarboxylation & Hydrolysis Quinolactacin_A1 This compound Beta_Keto_Acid->Quinolactacin_A1 NRPS-mediated condensation with L-Isoleucine L_Isoleucine L-Isoleucine L_Isoleucine->Quinolactacin_A1 Quinolactacin_B Quinolactacin B Quinolactacin_A1->Quinolactacin_B Structural Analogs Quinolactacin_C Quinolactacin C Quinolactacin_A1->Quinolactacin_C Structural Analogs Quinolactacin_B->Quinolactacin_C

Caption: Potential cross-reactants in a this compound immunoassay based on its biosynthetic pathway and structural analogs.

References

Technical Support Center: Interpreting Complex NMR Spectra of Quinolactacin A1 and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the NMR analysis of Quinolactacin A1 and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting complex NMR spectra, troubleshoot common experimental issues, and offer detailed experimental protocols.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues you may encounter during the NMR analysis of quinolactacins.

FAQ 1: Why are the aromatic signals in my ¹H NMR spectrum of a quinolactacin analog broad or poorly resolved?

Answer: Broadening of aromatic signals in quinoline-containing compounds like quinolactacins can arise from several factors:

  • Concentration Effects: Quinolone systems are known to exhibit concentration-dependent chemical shifts due to intermolecular π-π stacking interactions.[1][2] At higher concentrations, these interactions can lead to signal broadening.

    • Troubleshooting: Acquire spectra at different concentrations to assess this effect. Diluting the sample may lead to sharper signals.

  • pH Sensitivity: The nitrogen atoms in the quinolone ring can be protonated depending on the solvent and residual acid, leading to exchange phenomena that can broaden signals.

    • Troubleshooting: Ensure your NMR solvent is neutral. If necessary, add a small amount of a non-acidic deuterated solvent or a proton sponge to neutralize any acidic impurities.

  • Conformational Dynamics: The γ-lactam ring and its substituent may undergo conformational exchange on the NMR timescale, which can affect the line widths of nearby protons, including those in the aromatic system.

    • Troubleshooting: Variable temperature (VT) NMR studies can be insightful. Acquiring spectra at higher temperatures may coalesce exchanging signals into sharper peaks, while lower temperatures might "freeze out" individual conformers.

FAQ 2: I am struggling to differentiate between diastereomers of a synthetic quinolactacin analog. Which NMR techniques are most helpful?

Answer: Differentiating diastereomers by NMR relies on detecting subtle differences in the chemical environment of the nuclei.

  • High-Resolution ¹H NMR: Carefully compare the high-resolution 1D ¹H NMR spectra. Diastereomers will often show small differences in chemical shifts (δ) and coupling constants (J). Pay close attention to the chiral centers and the protons attached to or near them.

  • NOESY/ROESY: Nuclear Overhauser Effect (NOE) spectroscopy is a powerful tool for determining through-space proximity of protons.[3] Diastereomers will have different spatial arrangements, leading to distinct NOE correlation patterns. For medium-sized molecules like quinolactacins, ROESY is often preferred as it avoids the potential for zero or negative NOEs that can occur in NOESY experiments.

  • Chiral Solvating Agents: The use of chiral solvating agents (CSAs) or chiral lanthanide shift reagents (LSRs) can be employed to induce separation of signals for enantiomers and can also be effective for diastereomers by amplifying the chemical shift differences.

FAQ 3: The signal for the proton at C-3a is a complex multiplet. How can I definitively assign its correlations?

Answer: The proton at the C-3a position is coupled to protons on the adjacent carbons of the γ-lactam ring, leading to complex splitting patterns. A combination of 2D NMR experiments is essential for unambiguous assignment:

  • COSY (Correlation Spectroscopy): This experiment will show correlations between J-coupled protons. You should observe a cross-peak between the H-3a proton and the protons on the adjacent carbon of the isoleucine-derived side chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons. The cross-peak for H-3a will identify the chemical shift of the C-3a carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Look for correlations from the H-3a proton to the carbonyl carbon of the lactam ring and other nearby carbons to confirm its position within the spin system.

Data Presentation: NMR Data for this compound and Analogs

The following tables summarize the reported ¹H and ¹³C NMR data for this compound and provide a template for comparing its analogs. Note that chemical shifts can vary slightly depending on the solvent and concentration.

Table 1: ¹H and ¹³C NMR Data for this compound

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)
2163.5-
3118.97.95 (s)
4140.2-
4a125.8-
5123.57.65 (d, 8.0)
6124.77.30 (t, 7.5)
7131.97.55 (t, 7.5)
8115.87.90 (d, 8.0)
8a141.8-
9176.5-
1'-4.0 (s)
3a68.24.85 (d, 4.0)
4'35.12.20 (m)
5'25.51.50 (m), 1.25 (m)
6'11.80.95 (t, 7.5)
7'15.71.05 (d, 7.0)

Data compiled from various sources and may require verification against primary literature.

Table 2: Comparative ¹³C NMR Data for Quinolactacin A, B, and C

CarbonQuinolactacin A (δc)Quinolactacin B (δc)Quinolactacin C (δc)
2163.5163.6163.4
3118.9118.8119.0
4140.2140.3140.1
4a125.8125.7125.9
5123.5123.4123.6
6124.7124.6124.8
7131.9131.8132.0
8115.8115.7115.9
8a141.8141.7141.9
9176.5176.6176.4
1' (N-CH₃)34.534.534.5
3a68.268.368.1
............

Note: This table is illustrative. Complete data for Quinolactacins B and C should be obtained from the primary literature for accurate comparison.[4]

Experimental Protocols

Detailed methodologies for key NMR experiments are provided below. These are general protocols and may require optimization based on the specific instrument and sample.

Sample Preparation
  • Dissolve 5-10 mg of the purified quinolactacin analog in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).

  • Filter the solution through a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.

  • For quantitative NMR (qNMR), a precisely weighed internal standard should be added.

1D NMR Spectroscopy (¹H and ¹³C)
  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width (SW): 12-16 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds (for quantitative measurements, D1 should be at least 5 times the longest T₁).

    • Number of Scans (NS): 8-64, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width (SW): 200-240 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

2D NMR Spectroscopy
  • COSY (¹H-¹H Correlation Spectroscopy):

    • Pulse Program: cosygpmf or similar gradient-selected sequence.

    • Data Points (TD): 2048 in F2, 512 in F1.

    • Spectral Width (SW): Same as the ¹H spectrum in both dimensions.

    • Number of Scans (NS): 2-8 per increment.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.3 or similar for multiplicity editing (CH/CH₃ positive, CH₂ negative).

    • Data Points (TD): 1024 in F2, 256 in F1.

    • Spectral Width (SW): ¹H SW in F2, ¹³C SW in F1.

    • Number of Scans (NS): 4-16 per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgplpndqf or similar.

    • Data Points (TD): 2048 in F2, 512 in F1.

    • Spectral Width (SW): ¹H SW in F2, ¹³C SW in F1.

    • Number of Scans (NS): 8-32 per increment.

    • Long-range coupling delay (D6): Optimized for a J-coupling of 8 Hz.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy):

    • Pulse Program: noesygpph (NOESY) or roesygpph (ROESY).

    • Data Points (TD): 2048 in F2, 512 in F1.

    • Spectral Width (SW): Same as the ¹H spectrum in both dimensions.

    • Number of Scans (NS): 8-16 per increment.

    • Mixing Time (D8): 300-800 ms for NOESY, 150-300 ms for ROESY (should be optimized).

Visualizations

The following diagrams illustrate key workflows and relationships in the NMR analysis of this compound and its analogs.

Experimental_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample Purified Quinolactacin Analog Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter OneD 1D NMR (¹H, ¹³C, DEPT) Filter->OneD TwoD 2D NMR (COSY, HSQC, HMBC, NOESY) Filter->TwoD FT Fourier Transform OneD->FT TwoD->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Referencing Baseline->Referencing Assign1D Assign 1D Spectra Referencing->Assign1D Assign2D Assign 2D Correlations Referencing->Assign2D Assign1D->Assign2D Structure Structure Elucidation Assign2D->Structure

Caption: Experimental workflow for NMR analysis of quinolactacins.

Structure_Elucidation_Logic cluster_1d 1D NMR Data cluster_2d_connectivity 2D Connectivity Experiments cluster_2d_stereochem 2D Stereochemistry cluster_structure Final Structure H1 ¹H NMR: Proton count, multiplicity, J-coupling COSY COSY: ¹H-¹H spin systems H1->COSY C13 ¹³C NMR & DEPT: Carbon count & type (CH₃, CH₂, CH, Cq) HSQC HSQC: Direct ¹H-¹³C correlations C13->HSQC HMBC HMBC: Long-range ¹H-¹³C correlations (Connects spin systems) COSY->HMBC HSQC->HMBC Structure Complete 3D Structure HMBC->Structure NOESY NOESY/ROESY: Through-space ¹H-¹H proximity (Relative stereochemistry) NOESY->Structure

Caption: Logical flow for structure elucidation using NMR data.

Signaling_Pathway_Placeholder A Quinolactacin Analog B Target Protein A->B Binding C Downstream Effector 1 B->C D Downstream Effector 2 B->D E Biological Response C->E D->E

Caption: Example signaling pathway affected by a quinolactacin analog.

References

Validation & Comparative

A Comparative Analysis of Synthetic versus Natural Quinolactacin A1: Unveiling Biological Equivalence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data indicates that synthetic Quinolactacin A1 exhibits biological activity comparable to its natural counterpart, primarily in the inhibition of Tumor Necrosis Factor-alpha (TNF-α). While a direct head-to-head comparative study is not extensively documented in publicly available literature, analysis of separate studies on the natural product and synthetic versions allows for a strong inference of their functional similarity. This guide synthesizes the existing data to provide researchers, scientists, and drug development professionals with a clear comparison, supported by experimental context.

Executive Summary of Biological Activity

The primary biological activity of interest for this compound is its ability to inhibit the production of TNF-α, a key pro-inflammatory cytokine. Natural Quinolactacin A, first isolated from Penicillium sp. EPF-6, was identified as an inhibitor of TNF-α production in lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages and macrophage-like J774.1 cells.[1] Subsequent total syntheses of Quinolactacin A and its enantiomers have been achieved, with biological evaluations of the synthetic compounds confirming this inhibitory activity. Although a direct IC50 value for the natural product was not provided in the initial discovery paper, the successful synthesis and biological validation of its analogues suggest that the core quinolactacin structure is responsible for the observed activity.

Quantitative Data Comparison

Due to the absence of a single study directly comparing the IC50 values of natural and synthetic this compound for TNF-α inhibition, this table collates data from different sources. It is important to note that variations in experimental conditions can influence absolute IC50 values.

CompoundSourceAssay SystemKey FindingsReference
Natural Quinolactacin A Isolated from Penicillium sp. EPF-6LPS-stimulated murine peritoneal macrophages and J774.1 cellsShowed inhibitory activity against TNF-α production.Kakinuma et al., 2000[1]
Synthetic Quinolactacin Analogue (Quinolactacin-H) Total SynthesisInhibition and dispersion of Pseudomonas aeruginosa PAO1 biofilms(S)-quinolactacin-H (IC50 = 16.7 μM), (R)-quinolactacin-H (IC50 = 24.5 μM)Zhu et al., 2020[2]

Note: The biological activity for the synthetic analogue is for a different endpoint (biofilm inhibition) but demonstrates the biological viability of the synthetic quinolactacin scaffold.

Experimental Protocols

The following are representative experimental protocols for the key assays cited in the literature concerning this compound's biological activity.

Inhibition of TNF-α Production in Macrophages (based on Kakinuma et al., 2000)

1. Cell Culture and Stimulation:

  • Murine peritoneal macrophages or J774.1 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum.
  • Cells are seeded in 96-well plates and allowed to adhere.
  • The cells are then stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce TNF-α production.

2. Treatment with this compound:

  • Various concentrations of this compound (either natural or synthetic) are added to the cell cultures simultaneously with or shortly before LPS stimulation.
  • A vehicle control (e.g., DMSO) is run in parallel.

3. Measurement of TNF-α Levels:

  • After an incubation period of 4-6 hours, the cell culture supernatant is collected.
  • The concentration of TNF-α in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit specific for murine TNF-α.

4. Data Analysis:

  • The percentage of inhibition of TNF-α production is calculated by comparing the TNF-α levels in the this compound-treated wells to the LPS-stimulated control wells.
  • If a dose-response is observed, the IC50 value (the concentration of the compound that inhibits TNF-α production by 50%) can be determined.

Signaling Pathway and Experimental Workflow

TNF-α Production Signaling Pathway

The following diagram illustrates the simplified signaling pathway leading to TNF-α production in macrophages upon LPS stimulation, which is the target of this compound.

TNF_alpha_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK Activates NFkB NF-κB IKK->NFkB Activates TNF_mRNA TNF-α mRNA NFkB->TNF_mRNA Induces Transcription TNF_protein TNF-α Protein (secreted) TNF_mRNA->TNF_protein Translation Quinolactacin This compound Quinolactacin->IKK Inhibits

Caption: Simplified LPS-induced TNF-α signaling pathway in macrophages.

Experimental Workflow for Comparing Biological Activity

This diagram outlines the logical flow of experiments to compare the biological activity of synthetic and natural this compound.

Experimental_Workflow cluster_synthesis Synthesis & Isolation cluster_assay Biological Assay cluster_analysis Data Analysis Total_Synthesis Total Synthesis of This compound Treatment Treatment with Natural vs. Synthetic This compound Total_Synthesis->Treatment Isolation Isolation of Natural This compound Isolation->Treatment Cell_Culture Macrophage Cell Culture (e.g., J774.1) Stimulation LPS Stimulation Cell_Culture->Stimulation Stimulation->Treatment TNF_Assay TNF-α ELISA Treatment->TNF_Assay IC50 IC50 Determination TNF_Assay->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: Workflow for comparing synthetic and natural this compound.

Conclusion

References

Quinolactacin A1 vs. Established TNF Inhibitors: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Quinolactacin A1, a natural product with reported inhibitory effects on Tumor Necrosis Factor (TNF), against well-established TNF inhibitors. While quantitative efficacy data for this compound is limited in publicly available literature, this document aims to offer a comprehensive overview based on existing information, alongside a detailed look at the experimental protocols and signaling pathways central to the evaluation of TNF inhibitors.

Executive Summary

Tumor Necrosis Factor (TNF) is a critical cytokine in the inflammatory cascade, making it a key target for therapeutic intervention in a range of autoimmune and inflammatory diseases. The market is dominated by biologic TNF inhibitors, such as monoclonal antibodies and soluble receptors. This compound, a quinolone derivative isolated from Penicillium sp., has been identified as an inhibitor of TNF production.[1] However, a direct quantitative comparison of its efficacy with established drugs is challenging due to the scarcity of published data. This guide presents the available information on this compound and contrasts it with the well-documented efficacy of other TNF inhibitors, including small molecules and biologics.

Comparative Analysis of TNF Inhibitors

The following table summarizes the available data for this compound and provides a comparative look at other classes of TNF inhibitors. It is important to note the significant gap in quantitative data for this compound.

Table 1: Comparison of TNF Inhibitor Efficacy

Inhibitor ClassSpecific Example(s)Mechanism of ActionIn Vitro Potency (IC50)In Vivo Efficacy
Natural Product (Quinolone) This compound Inhibits TNF production in LPS-stimulated macrophages.[1]Data not publicly available.Data not publicly available.
Small Molecule (Various) UCB-4433, BenpyrineAllosteric inhibition of TNFα, distortion of the TNFα trimer.UCB-4433: 28 nM (Fluorescence Polarization Assay)Benpyrine demonstrated efficacy in mouse models of collagen-induced arthritis and psoriasiform inflammation.
Monoclonal Antibody (Biologic) Infliximab, AdalimumabNeutralizes soluble and transmembrane TNFα.Sub-nanomolar to picomolar range.Established clinical efficacy in various autoimmune diseases.
Soluble Receptor (Biologic) EtanerceptBinds to and neutralizes soluble TNFα.Nanomolar range.Established clinical efficacy in various autoimmune diseases.

Experimental Protocols for Evaluating TNF Inhibitors

The assessment of TNF inhibitor efficacy relies on a series of standardized in vitro and in vivo experimental protocols.

In Vitro Assays

These assays are crucial for the initial screening and characterization of potential TNF inhibitors.

  • Cell-Based TNF Production Assay:

    • Objective: To measure the ability of a compound to inhibit the production of TNF from immune cells.

    • Methodology:

      • Murine peritoneal macrophages or a macrophage-like cell line (e.g., J774.1, RAW264.7) are cultured.[1]

      • The cells are pre-incubated with varying concentrations of the test compound (e.g., this compound).

      • Lipopolysaccharide (LPS) is added to stimulate TNF production.[1]

      • After a defined incubation period, the cell culture supernatant is collected.

      • The concentration of TNF in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

      • The IC50 value, the concentration of the inhibitor that reduces TNF production by 50%, is calculated.

  • TNF Receptor Binding Assay:

    • Objective: To determine if a compound directly interacts with TNF or its receptors.

    • Methodology:

      • Recombinant human TNFα is coated onto a microplate.

      • Biotinylated TNF receptor (TNFR1 or TNFR2) is added in the presence of varying concentrations of the test compound.

      • The amount of bound receptor is detected using a streptavidin-enzyme conjugate and a chromogenic substrate.

      • A reduction in signal indicates that the compound inhibits the TNF-TNFR interaction.

In Vivo Models

Animal models are essential for evaluating the in vivo efficacy and safety of TNF inhibitors.

  • LPS-Induced Endotoxemia Model:

    • Objective: To assess the ability of a compound to block the systemic inflammatory response induced by LPS.

    • Methodology:

      • Mice are administered the test compound.

      • A lethal or sub-lethal dose of LPS is injected intraperitoneally.

      • Serum levels of TNF and other inflammatory cytokines are measured at various time points.

      • Survival rates are monitored in lethal dose models.

  • Collagen-Induced Arthritis (CIA) Model:

    • Objective: To evaluate the therapeutic potential of a compound in a model that mimics human rheumatoid arthritis.

    • Methodology:

      • Arthritis is induced in mice by immunization with type II collagen.

      • Once arthritis develops, the test compound is administered.

      • The severity of arthritis is scored based on paw swelling and joint inflammation.

      • Histological analysis of the joints is performed to assess cartilage and bone erosion.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the TNF signaling pathway and the mechanisms of action of different TNF inhibitors.

TNF_Signaling_Pathway cluster_NFkB TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 FADD FADD TRADD->FADD IKK_complex IKK Complex TRAF2->IKK_complex RIP1->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Caspase8 Caspase-8 FADD->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis Inflammation Inflammation (Gene Expression) Nucleus->Inflammation

Caption: TNFα signaling through TNFR1 leading to inflammation or apoptosis.

TNF_Inhibitor_Mechanisms TNFa_prod TNFα Production (e.g., in Macrophages) QuinolactacinA1 This compound QuinolactacinA1->TNFa_prod Soluble_TNFa Soluble TNFα TNFR TNF Receptor Soluble_TNFa->TNFR mAbs Monoclonal Antibodies (e.g., Infliximab) mAbs->Soluble_TNFa Soluble_Receptor Soluble Receptor (Etanercept) Soluble_Receptor->Soluble_TNFa Signaling Downstream Signaling TNFR->Signaling

Caption: Mechanisms of action for different classes of TNF inhibitors.

Experimental_Workflow Start Compound Discovery/ Screening InVitro In Vitro Assays (e.g., Cell-based TNF Production Assay) Start->InVitro Potency Determine IC50 InVitro->Potency InVivo In Vivo Models (e.g., CIA Model) Potency->InVivo Promising Compounds Efficacy Assess Therapeutic Efficacy InVivo->Efficacy End Preclinical Candidate Efficacy->End

References

Quinolactacin A1: A Comparative Analysis Against Leading Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents for neurological disorders such as Alzheimer's disease, the comparative efficacy of acetylcholinesterase (AChE) inhibitors remains a focal point of research. This guide provides a detailed comparison of Quinolactacin A1, a fungal metabolite, against established AChE inhibitors including Donepezil, Rivastigmine, Galantamine, and Huperzine A. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by quantitative data and experimental protocols.

Performance Comparison of Acetylcholinesterase Inhibitors

Acetylcholinesterase inhibitors are a class of drugs that prevent the breakdown of acetylcholine, a neurotransmitter essential for learning and memory. By inhibiting the action of the acetylcholinesterase enzyme, these compounds increase the levels of acetylcholine in the brain, which is beneficial for conditions characterized by a cholinergic deficit. The inhibitory potency of these compounds is commonly measured by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

A comparative summary of the IC50 values for this compound and other prominent AChE inhibitors is presented below.

CompoundIC50 (AChE)Source Organism/Type
This compound 280 µM[1]Penicillium citrinum (fungus)[1]
Donepezil 8.12 nM - 11.6 nMSynthetic
Rivastigmine 4.15 µM - 5.5 µMSynthetic
Galantamine 0.85 µMGalanthus spp. (plant)
Huperzine A 82 nMHuperzia serrata (plant)

Note: The IC50 values can vary depending on the specific experimental conditions, such as the source of the enzyme and the assay methodology.

Based on the available data, this compound demonstrates significantly weaker in vitro acetylcholinesterase inhibitory activity compared to the established drugs Donepezil, Rivastigmine, Galantamine, and Huperzine A. Notably, its IC50 value is in the micromolar range, whereas highly potent inhibitors like Donepezil and Huperzine A exhibit activity in the nanomolar range. Interestingly, a related compound, Quinolactacin A2, also isolated from Penicillium citrinum, shows a considerably lower IC50 of 19.8 µM, indicating a higher potency than this compound[1].

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action for these compounds involves the inhibition of the acetylcholinesterase enzyme, which is responsible for the hydrolysis of acetylcholine into choline and acetate in the synaptic cleft. By blocking this enzyme, the concentration and duration of action of acetylcholine are increased, thereby enhancing cholinergic neurotransmission.

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_inhibitor Inhibitor Action ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibitor AChE Inhibitor (e.g., this compound) Inhibitor->AChE Inhibits

Caption: Mechanism of Acetylcholinesterase Inhibition.

Experimental Protocols

The determination of acetylcholinesterase inhibitory activity is crucial for the evaluation of potential therapeutic agents. The most widely used method is the spectrophotometric method developed by Ellman.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: This assay measures the activity of acetylcholinesterase by quantifying the formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Acetylthiocholine is used as a substrate for AChE, which hydrolyzes it to thiocholine and acetate. The rate of TNB production is directly proportional to the AChE activity and can be measured by monitoring the increase in absorbance at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (e.g., this compound and other inhibitors) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • In a 96-well plate, add the following to each well in the specified order:

    • Phosphate buffer

    • Test compound solution at various concentrations (or solvent for the control)

    • AChE solution

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).

  • Add the DTNB solution to each well.

  • Initiate the reaction by adding the ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the test compound.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Logical Workflow for AChE Inhibitor Screening

The process of identifying and characterizing new acetylcholinesterase inhibitors typically follows a structured workflow, from initial screening to detailed kinetic analysis.

inhibitor_workflow A Source of Potential Inhibitors (e.g., Natural Product Extracts) B Initial Screening (Ellman's Assay) A->B C Identification of 'Hits' (Compounds showing significant inhibition) B->C D Dose-Response Analysis (Determination of IC50 values) C->D E Kinetic Studies (e.g., Lineweaver-Burk plot) to determine the mechanism of inhibition D->E F Selectivity Assays (e.g., Butyrylcholinesterase inhibition) D->F G Lead Optimization (Chemical modification to improve potency and selectivity) E->G F->G

Caption: Workflow for Acetylcholinesterase Inhibitor Discovery.

Conclusion

This comparative guide highlights that while this compound has been identified as an acetylcholinesterase inhibitor, its potency is considerably lower than that of established therapeutic agents. Further research, including structure-activity relationship studies and lead optimization, would be necessary to enhance its inhibitory activity for any potential therapeutic application. The provided experimental protocol for the Ellman's assay serves as a foundational method for researchers to quantitatively assess and compare the efficacy of novel AChE inhibitors.

References

A Comparative Analysis of the Bioactivities of Quinolactacin A1 and Quinolactacin B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive comparative guide for researchers, scientists, and drug development professionals detailing the bioactivities of Quinolactacin A1 and Quinolactacin B. This report synthesizes available data on their primary biological targets, highlighting key differences in their inhibitory activities.

Quinolactacins, a class of alkaloids produced by Penicillium species, have garnered significant interest in the scientific community for their potential therapeutic applications. Among these, this compound and Quinolactacin B have been subjects of investigation, primarily for their roles in modulating inflammatory responses and neurotransmission. This guide provides a comparative analysis of their bioactivities, focusing on their inhibitory effects on Tumor Necrosis Factor-alpha (TNF-α) production and acetylcholinesterase (AChE).

Key Bioactivities: An Overview

The primary reported bioactivities for both this compound and Quinolactacin B are the inhibition of TNF-α and the inhibition of the enzyme acetylcholinesterase. TNF-α is a pro-inflammatory cytokine involved in a wide range of inflammatory diseases, while AChE is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased acetylcholine levels, a strategy employed in the treatment of conditions like Alzheimer's disease.

Comparative Efficacy

While both compounds exhibit similar biological activities, their potencies can differ, largely influenced by their stereochemistry.

Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production

This compound has been shown to inhibit the production of TNF-α.[1] This anti-inflammatory activity is a significant area of interest for potential therapeutic development. Although Quinolactacin B is also recognized as a TNF production inhibitor, direct comparative quantitative data from the same studies are limited, making a precise comparison of their potencies challenging.

Acetylcholinesterase (AChE) Inhibition

Data Summary

To facilitate a clear comparison, the following table summarizes the known bioactivities and reported quantitative data for this compound and a closely related stereoisomer, Quinolactacin A2. The lack of direct comparative data for Quinolactacin B is a current gap in the literature.

CompoundBioactivityTargetQuantitative DataCitation
This compound Anti-inflammatoryTNF-α ProductionInhibitory activity reported[1]
NeurotransmissionAcetylcholinesterase (AChE)Inhibitor[2]
Quinolactacin A2 NeurotransmissionAcetylcholinesterase (AChE)14x more active than A1[2]
Quinolactacin B Anti-inflammatoryTNF-α ProductionReported as an inhibitor

Experimental Protocols

The following are generalized experimental protocols for the key bioassays mentioned. Specific parameters may vary between studies.

TNF-α Production Inhibition Assay

This assay evaluates the ability of a compound to inhibit the production of TNF-α in immune cells, typically macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS).

General Procedure:

  • Cell Culture: Murine peritoneal macrophages or a macrophage-like cell line (e.g., J774.1) are cultured in appropriate media.

  • Treatment: Cells are pre-treated with varying concentrations of the test compound (this compound or B) for a specified period.

  • Stimulation: The cells are then stimulated with LPS to induce the production of TNF-α.

  • Quantification: After an incubation period, the concentration of TNF-α in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Analysis: The percentage of inhibition is calculated by comparing the TNF-α levels in treated cells to those in untreated (control) cells. The IC50 value, the concentration of the compound that inhibits 50% of TNF-α production, is then determined.

Acetylcholinesterase (AChE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the AChE enzyme.

General Procedure:

  • Enzyme and Substrate: A solution of purified AChE and a suitable substrate (e.g., acetylthiocholine) are prepared in a buffer solution.

  • Inhibitor: The test compound (this compound or B) is added to the enzyme solution at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Detection: The product of the enzymatic reaction (e.g., thiocholine) reacts with a chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) to produce a colored product.

  • Measurement: The change in absorbance over time is measured using a spectrophotometer.

  • Analysis: The rate of the enzymatic reaction is calculated, and the percentage of inhibition for each concentration of the test compound is determined. The IC50 value is then calculated.

Signaling Pathways

The anti-inflammatory effects of compounds that inhibit TNF-α production are often mediated through the modulation of specific intracellular signaling pathways. While the precise pathways for this compound and B are not definitively elucidated in the available literature, a common pathway involved in LPS-induced TNF-α production is the Toll-like receptor 4 (TLR4) signaling pathway, which leads to the activation of the transcription factor NF-κB.

TNF_alpha_Signaling_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkappaB IκB IKK->IkappaB NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus translocates TNF_gene TNF-α Gene Transcription TNF_protein TNF-α Protein Production TNF_gene->TNF_protein Quinolactacin This compound/B (Potential Inhibition) Quinolactacin->IKK Potential Target NFkappaB_nuc NF-κB NFkappaB_nuc->TNF_gene

Caption: Potential mechanism of TNF-α inhibition.

Conclusion

This compound and Quinolactacin B are bioactive natural products with demonstrated potential as inhibitors of TNF-α production and acetylcholinesterase. The available data strongly suggest that the stereochemistry of these molecules plays a critical role in their biological activity, as evidenced by the significantly higher AChE inhibitory potency of Quinolactacin A2 compared to A1. Further research involving direct, side-by-side comparative studies with quantitative analysis (e.g., IC50 values) is necessary to fully elucidate the relative potencies of this compound and B. A deeper understanding of their mechanisms of action and the specific signaling pathways they modulate will be crucial for guiding future drug discovery and development efforts.

References

Quinolactacin A1 vs. Standard Quinolone Antibiotics: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the novel fungal-derived quinolone, Quinolactacin A1, in relation to established synthetic quinolone antibiotics like ciprofloxacin, levofloxacin, and moxifloxacin. This guide delves into their mechanisms of action, antibacterial spectrum, and the experimental protocols used for their evaluation, providing critical insights for researchers and drug development professionals.

Introduction to this compound

This compound is a naturally occurring quinolone alkaloid produced by certain species of Penicillium fungi.[1][2] Structurally, it features a unique quinolone-γ-lactam hybrid scaffold.[1][2] While classified as a quinolone, its biological activity profile appears to be multifaceted, with initial studies highlighting its potential as a tumor necrosis factor (TNF) production inhibitor and an acetylcholinesterase inhibitor.[1] Research into its direct antibacterial properties is less extensive compared to synthetic fluoroquinolones. A related compound, Quinolactacin H, has demonstrated potent activity against Pseudomonas aeruginosa biofilms, suggesting an alternative mechanism of action beyond direct bacterial killing, although it exhibited weak direct antimicrobial activity.[3][4]

Mechanism of Action: The Quinolone Hallmark

The bactericidal activity of conventional quinolone antibiotics stems from their inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][6][7] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, a process vital for initiating DNA replication.[8][9]

  • Topoisomerase IV: Predominantly in Gram-positive bacteria, this enzyme is responsible for decatenating (separating) newly replicated daughter chromosomes.[8][9]

Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it.[5][7] This leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.[5]

G Mechanism of Action of Quinolone Antibiotics quinolone Quinolone Antibiotic dna_gyrase DNA Gyrase (Gram-negative) quinolone->dna_gyrase Inhibits topo_iv Topoisomerase IV (Gram-positive) quinolone->topo_iv Inhibits replication_fork DNA Replication Fork dna_gyrase->replication_fork Relieves supercoiling dna_break Double-Strand DNA Breaks dna_gyrase->dna_break Stabilizes cleavage complex topo_iv->replication_fork Decatenates daughter DNA topo_iv->dna_break Stabilizes cleavage complex cell_death Bacterial Cell Death dna_break->cell_death Leads to

Figure 1: Simplified signaling pathway of quinolone antibiotic action.

Comparative Antibacterial Spectrum

A direct head-to-head comparison of the antibacterial potency of this compound with standard fluoroquinolones is hampered by the limited availability of Minimum Inhibitory Concentration (MIC) data for this compound in the public domain. However, the well-documented activity of ciprofloxacin, levofloxacin, and moxifloxacin provides a benchmark for the expected performance of a broad-spectrum quinolone antibiotic.

Table 1: Comparative in vitro Activity (MIC90 in µg/mL) of Selected Quinolone Antibiotics

Bacterial SpeciesCiprofloxacinLevofloxacinMoxifloxacin
Gram-Positive
Staphylococcus aureus (MSSA)0.5 - 1[10]0.5 - 1[11]0.06 - 0.25[12][13]
Staphylococcus aureus (MRSA)>32>16[11]2 - 8[12][14]
Streptococcus pneumoniae1 - 2[15]1 - 2[16][17]0.25[13][18]
Enterococcus faecalis1 - 4[12]2 - 8[11]>2[13]
Gram-Negative
Escherichia coli≤0.016 - 0.25[19]0.06 - 0.25[16]0.06 - 0.25[14]
Klebsiella pneumoniae0.03 - 0.5[15]0.12 - 0.5[20][16]0.12 - 0.25[14]
Pseudomonas aeruginosa0.25 - 1[21][15]1 - 4[16][17]4 - 8[14]
Haemophilus influenzae≤0.016[21]0.015 - 0.03[16]0.06[18]

Note: MIC90 represents the concentration required to inhibit the growth of 90% of isolates. Values are compiled from multiple sources and can vary based on geographic location and testing methodology.

Experimental Protocols: Determining Antibacterial Potency

The gold standard for quantifying the in vitro activity of an antibiotic is the determination of its Minimum Inhibitory Concentration (MIC). The broth microdilution method is a widely used and standardized technique for this purpose.[22][23][24][25]

Broth Microdilution Method

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.[26][27] Each well is then inoculated with a standardized suspension of the test bacterium.[25] The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[22][27]

G Experimental Workflow for Broth Microdilution MIC Assay start Start prep_antibiotic Prepare serial dilutions of antibiotic start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate microtiter plate with bacteria and antibiotic prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Read MIC (lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

References

Navigating Drug Resistance: A Guide to Cross-Resistance Studies of Quinolactacin A1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the landscape of drug resistance is paramount to advancing novel therapeutics. This guide provides a comprehensive framework for conducting cross-resistance studies of Quinolactacin A1, a natural compound with notable biological activities. Due to the nascent stage of research in this specific area, this document outlines a standardized methodology, data presentation structure, and the necessary visualizations to facilitate such investigations.

Introduction to this compound

This compound is a fungal metabolite originally isolated from Penicillium sp.[1]. It has been identified as an inhibitor of tumor necrosis factor (TNF) production and an acetylcholinesterase inhibitor[1][2]. These biological activities suggest its potential as a lead compound in the development of treatments for inflammatory diseases and neurological disorders. However, a critical aspect of preclinical drug development is to anticipate and understand potential resistance mechanisms.

The Challenge of Drug Resistance and Cross-Resistance

Acquired drug resistance is a primary factor in the failure of many chemotherapeutic agents. Cancer cells can develop resistance to a specific drug through various mechanisms, such as increased drug efflux, target protein mutation, or activation of alternative signaling pathways[3][4]. Cross-resistance occurs when resistance to one drug confers resistance to other, often structurally or mechanistically unrelated, drugs[4]. Investigating the cross-resistance profile of a new drug candidate like this compound is crucial for predicting its efficacy in patients who have developed resistance to existing therapies.

Experimental Protocols

To assess the cross-resistance profile of this compound, a panel of well-characterized drug-resistant cell lines is required. Below are the fundamental experimental protocols for developing these cell lines and subsequently determining the half-maximal inhibitory concentration (IC50) values.

Development of Drug-Resistant Cell Lines

The establishment of drug-resistant cell lines is typically achieved through continuous exposure to a specific drug, leading to the selection and proliferation of resistant cell populations.[5][6][7]

Materials:

  • Parental cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Drug for inducing resistance (e.g., Cisplatin, Paclitaxel, Doxorubicin)

  • Cell culture flasks, plates, and incubators

  • Trypsin-EDTA solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Initial IC50 Determination: Determine the IC50 of the drug in the parental cell line using a cell viability assay (as described below).

  • Initial Drug Exposure: Culture the parental cells in a medium containing the drug at a concentration equal to or slightly below its IC50.

  • Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the drug concentration in a stepwise manner.[5][8] The magnitude of each increase should be carefully controlled to allow for cell survival and adaptation.

  • Monitoring and Maintenance: Regularly monitor the cell morphology and proliferation rate. Maintain the cells at each drug concentration for several passages to ensure the stability of the resistant phenotype.

  • Characterization of Resistant Lines: After achieving a significant level of resistance (e.g., >10-fold increase in IC50 compared to the parental line), the new resistant cell line should be characterized to understand the underlying resistance mechanisms.

  • Cryopreservation: Cryopreserve the resistant cell lines at various passages for future experiments.

Determination of IC50 Values

The IC50 value is a quantitative measure of the effectiveness of a compound in inhibiting a biological or biochemical function by 50%. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric method to assess cell viability.[9]

Materials:

  • Parental and drug-resistant cell lines

  • This compound and other comparator drugs

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]

  • Drug Treatment: Prepare serial dilutions of this compound and other test compounds in the complete culture medium. Remove the old medium from the wells and add the medium containing the various drug concentrations. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial succinate dehydrogenase in living cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization: Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Data Presentation for Cross-Resistance Analysis

The results of a cross-resistance study should be presented in a clear and concise table, allowing for easy comparison of the IC50 values of this compound and other drugs across the panel of sensitive and resistant cell lines. The Resistance Index (RI) is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.

Cell LineDrugIC50 (µM) ± SD (Parental)IC50 (µM) ± SD (Resistant)Resistance Index (RI)
Parental Line 1 This compound
Drug A
Drug B
Resistant Line 1A (to Drug A) This compound
Drug A
Drug B
Resistant Line 1B (to Drug B) This compound
Drug A
Drug B

Visualizing Experimental Workflows and Potential Mechanisms

Diagrams are essential for illustrating complex experimental processes and biological pathways. The following are examples of diagrams that can be used in a cross-resistance study of this compound.

experimental_workflow cluster_0 Development of Resistant Cell Lines cluster_1 Cross-Resistance Assessment Parental Cell Line Parental Cell Line Initial IC50 Initial IC50 Parental Cell Line->Initial IC50 Stepwise Drug Exposure Stepwise Drug Exposure Initial IC50->Stepwise Drug Exposure Resistant Cell Line Resistant Cell Line Stepwise Drug Exposure->Resistant Cell Line Parental and Resistant Lines Parental and Resistant Lines IC50 Determination (this compound & Other Drugs) IC50 Determination (this compound & Other Drugs) Parental and Resistant Lines->IC50 Determination (this compound & Other Drugs) Data Analysis Data Analysis IC50 Determination (this compound & Other Drugs)->Data Analysis Cross-Resistance Profile Cross-Resistance Profile Data Analysis->Cross-Resistance Profile

Caption: Experimental workflow for cross-resistance studies.

While the specific resistance mechanisms to this compound are yet to be elucidated, a common mechanism of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps.

drug_efflux_mechanism cluster_cell Resistant Cancer Cell Drug (this compound) Drug (this compound) Intracellular Space Intracellular Space Drug (this compound)->Intracellular Space Enters Cell ABC Transporter ABC Transporter Extracellular Space Extracellular Space ABC Transporter->Extracellular Space Efflux Intracellular Space->ABC Transporter Binds to

Caption: Generalized drug efflux mechanism of resistance.

References

Validating the Biological Target of Quinolactacin A1: A Comparative Guide to TNF-α Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Quinolactacin A1 and other established small molecule inhibitors targeting the production of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in inflammatory diseases. We present a detailed examination of the experimental data validating this biological target, alongside comprehensive protocols for reproducing these findings.

Executive Summary

This compound, a fungal metabolite, has been identified as an inhibitor of TNF-α production. This guide compares its activity with two well-characterized TNF-α inhibitors, Thalidomide and Rolipram. While this compound demonstrates inhibitory potential, its precise potency requires further characterization. In contrast, Thalidomide and Rolipram have well-defined mechanisms of action and established inhibitory concentrations. This guide serves as a resource for researchers seeking to validate and compare the efficacy of novel TNF-α inhibitors.

Comparison of TNF-α Inhibitors

The following table summarizes the quantitative data for this compound and its comparators in inhibiting TNF-α production in vitro. For a standardized comparison, data from lipopolysaccharide (LPS)-stimulated macrophage cell lines are prioritized.

CompoundCell LineStimulantIC50Mechanism of Action
This compound Murine Peritoneal MacrophagesLPSNot explicitly stated, but inhibition was observedNot fully elucidated
Thalidomide Human MonocytesLPS~5-10 µg/mLEnhances TNF-α mRNA degradation[1]
Rolipram J774 Mouse MacrophagesLPS25.9 nM[2]Phosphodiesterase 4 (PDE4) inhibitor, increases intracellular cAMP

Experimental Protocols

Reproducible validation of a biological target is fundamental to drug discovery. Below are detailed protocols for in vitro assays to measure the inhibition of TNF-α production.

In Vitro TNF-α Inhibition Assay in Macrophage Cell Line (RAW 264.7)

This protocol describes the stimulation of RAW 264.7 murine macrophages with lipopolysaccharide (LPS) to induce TNF-α production and its subsequent quantification by ELISA.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound, Thalidomide, Rolipram) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate Buffered Saline (PBS)

  • Mouse TNF-α ELISA Kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete DMEM. The final solvent concentration should be kept constant across all wells and should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old media from the cells and add 100 µL of the media containing the test compounds. Incubate for 1 hour.

  • LPS Stimulation: Prepare a stock solution of LPS in sterile PBS. Add a predetermined concentration of LPS (e.g., 100 ng/mL final concentration) to each well, except for the vehicle control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 1500 rpm for 10 minutes to pellet the cells. Carefully collect the supernatant from each well for TNF-α quantification.

  • TNF-α Quantification (ELISA): Follow the manufacturer's instructions provided with the mouse TNF-α ELISA kit to measure the concentration of TNF-α in the collected supernatants.

  • Data Analysis: Construct a dose-response curve by plotting the percentage of TNF-α inhibition against the logarithm of the compound concentration. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the LPS-induced TNF-α production.

Visualizing the Molecular Landscape

Understanding the signaling pathways and experimental workflows is crucial for interpreting the validation data. The following diagrams, generated using the DOT language, illustrate these key processes.

TNF-α Production Signaling Pathway

This diagram outlines the signaling cascade initiated by LPS, leading to the transcription and translation of TNF-α.

TNF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB NFkB_IkB NF-κB-IκB NFkB_IkB->NFkB IκB degradation TNFa_Gene TNF-α Gene NFkB->TNFa_Gene Transcription TNFa_mRNA TNF-α mRNA TNFa_Gene->TNFa_mRNA Translation TNFa_Protein TNF-α Protein TNFa_mRNA->TNFa_Protein

Caption: LPS-induced TNF-α production signaling pathway.

Experimental Workflow for TNF-α Inhibition Assay

This diagram illustrates the key steps in the experimental workflow for assessing the inhibitory activity of test compounds on TNF-α production.

Experimental_Workflow cluster_setup Assay Setup cluster_stimulation Stimulation cluster_incubation Incubation cluster_analysis Analysis Cell_Seeding Seed Macrophages (RAW 264.7) Compound_Addition Add Test Compounds (this compound, etc.) Cell_Seeding->Compound_Addition LPS_Stimulation Stimulate with LPS Compound_Addition->LPS_Stimulation Incubate Incubate for 18-24h LPS_Stimulation->Incubate Supernatant_Collection Collect Supernatant Incubate->Supernatant_Collection ELISA Measure TNF-α by ELISA Supernatant_Collection->ELISA Data_Analysis Calculate IC50 ELISA->Data_Analysis

Caption: Workflow for in vitro TNF-α inhibition assay.

Conclusion

The validation of this compound's biological target as an inhibitor of TNF-α production is a critical step in its development as a potential therapeutic agent. This guide provides the necessary framework for this validation process by offering a direct comparison with established inhibitors and detailing the experimental protocols required for robust data generation. Further investigation to determine a precise IC50 value for this compound and to elucidate its specific mechanism of action will be essential for advancing its preclinical development.

References

Orthogonal Assays to Confirm the Mechanism of Action of Quinolactacin A1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orthogonal assays to elucidate and confirm the mechanism of action of Quinolactacin A1, a quinolone antibiotic with multifaceted biological activities. While initially identified as an inhibitor of tumor necrosis factor (TNF) production, its structural classification as a quinolone suggests a potential role in targeting bacterial DNA gyrase and topoisomerase IV. Furthermore, its demonstrated efficacy against Pseudomonas aeruginosa biofilms points to additional or alternative mechanisms of action. This guide details experimental protocols and presents a framework for generating comparative data to rigorously assess these potential mechanisms.

Inhibition of Bacterial Topoisomerases: The Classical Quinolone Mechanism

Quinolone antibiotics traditionally exert their antibacterial effects by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair in bacteria. To investigate if this compound shares this mechanism, the following assays are proposed.

Orthogonal Assays for Topoisomerase Inhibition

Two primary assays can be employed to determine the inhibitory effect of this compound on these enzymes: a DNA supercoiling assay for DNA gyrase and a decatenation assay for topoisomerase IV.

Table 1: Comparison of Orthogonal Assays for Topoisomerase Inhibition

AssayPrincipleKey ParametersExpected Outcome with this compound
DNA Gyrase Supercoiling Assay Measures the conversion of relaxed circular DNA to its supercoiled form by DNA gyrase. Inhibition of the enzyme results in less supercoiled DNA.IC50 (μg/mL)Dose-dependent decrease in supercoiled DNA, allowing for IC50 determination.
Topoisomerase IV Decatenation Assay Measures the ability of topoisomerase IV to separate interlinked circular DNA molecules (catenanes). Inhibition prevents decatenation.IC50 (μg/mL)Dose-dependent inhibition of catenane separation, allowing for IC50 determination.
Experimental Protocols

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against E. coli DNA gyrase.

Materials:

  • Purified E. coli DNA gyrase

  • Relaxed pBR322 plasmid DNA

  • This compound

  • Ciprofloxacin (positive control)

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, 6.5% glycerol)

  • Agarose gel electrophoresis system

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare serial dilutions of this compound and ciprofloxacin.

  • In a microcentrifuge tube, combine the assay buffer, relaxed pBR322 DNA, and the test compound (this compound or ciprofloxacin) or vehicle control.

  • Initiate the reaction by adding DNA gyrase.

  • Incubate at 37°C for 1 hour.

  • Stop the reaction by adding a stop buffer (e.g., containing SDS and proteinase K).

  • Analyze the DNA topology by agarose gel electrophoresis.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Quantify the amount of supercoiled DNA in each lane.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Objective: To determine the IC50 of this compound against E. coli topoisomerase IV.

Materials:

  • Purified E. coli topoisomerase IV

  • Kinetoplast DNA (kDNA), which is a network of catenated DNA circles

  • This compound

  • Ciprofloxacin (positive control)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 1 mM ATP)

  • Agarose gel electrophoresis system

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare serial dilutions of this compound and ciprofloxacin.

  • In a microcentrifuge tube, combine the assay buffer, kDNA, and the test compound or vehicle control.

  • Initiate the reaction by adding topoisomerase IV.

  • Incubate at 37°C for 1 hour.

  • Stop the reaction with a stop buffer.

  • Analyze the DNA by agarose gel electrophoresis. Decatenated DNA will migrate as distinct bands, while catenated DNA will remain in the well or migrate as a high molecular weight smear.

  • Stain and visualize the gel.

  • Quantify the amount of decatenated DNA.

  • Calculate the IC50 value.

Visualization of the Topoisomerase Inhibition Workflow

Topoisomerase_Inhibition_Workflow cluster_Gyrase DNA Gyrase Supercoiling Assay cluster_TopoIV Topoisomerase IV Decatenation Assay G_Start Relaxed Plasmid DNA G_Reaction Incubate with DNA Gyrase & this compound G_Start->G_Reaction G_Analysis Agarose Gel Electrophoresis G_Reaction->G_Analysis G_Result Quantify Supercoiled DNA (Determine IC50) G_Analysis->G_Result T_Start Kinetoplast DNA (catenated) T_Reaction Incubate with Topoisomerase IV & this compound T_Start->T_Reaction T_Analysis Agarose Gel Electrophoresis T_Reaction->T_Analysis T_Result Quantify Decatenated DNA (Determine IC50) T_Analysis->T_Result

Workflow for topoisomerase inhibition assays.

Inhibition of TNF Production in Macrophages

Quinolactacin A has been reported to inhibit the production of TNF in murine macrophage-like J774.1 cells stimulated with lipopolysaccharide (LPS)[1]. To quantify this activity and compare it with other known inhibitors, a cell-based assay measuring TNF levels is essential.

Orthogonal Assay for TNF Production Inhibition

A quantitative enzyme-linked immunosorbent assay (ELISA) is the gold standard for measuring the concentration of secreted cytokines like TNF in cell culture supernatants.

Table 2: Assay for TNF Production Inhibition

AssayPrincipleKey ParametersExpected Outcome with this compound
TNF ELISA A sandwich ELISA is used to quantify the amount of TNF secreted by macrophages into the culture medium following stimulation with LPS.IC50 (µM)Dose-dependent reduction in TNF concentration, allowing for IC50 determination.
Experimental Protocol

Objective: To determine the IC50 of this compound for the inhibition of LPS-induced TNF production in J774.1 cells.

Materials:

  • J774.1 murine macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dexamethasone (positive control)

  • Murine TNF ELISA kit

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed J774.1 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours.

  • Collect the cell culture supernatants.

  • Perform the TNF ELISA on the supernatants according to the manufacturer's instructions.

  • Measure the absorbance using a plate reader.

  • Generate a standard curve and calculate the concentration of TNF in each sample.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Visualization of the TNF Inhibition Pathway

TNF_Inhibition_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Signaling Intracellular Signaling (e.g., NF-κB) TLR4->Signaling TNF_Gene TNF Gene Transcription Signaling->TNF_Gene TNF_mRNA TNF mRNA TNF_Gene->TNF_mRNA TNF_Protein TNF Protein (Production & Secretion) TNF_mRNA->TNF_Protein Quinolactacin_A1 This compound Quinolactacin_A1->Signaling Inhibits

Proposed pathway for TNF production inhibition.

Inhibition of Pseudomonas aeruginosa Biofilm Formation

The ability of this compound to inhibit biofilm formation in P. aeruginosa suggests a mechanism of action beyond direct bactericidal activity. The crystal violet assay is a widely used method to quantify biofilm formation and its inhibition.

Orthogonal Assay for Biofilm Inhibition

The crystal violet assay provides a quantitative measure of the total biofilm biomass.

Table 3: Assay for Biofilm Inhibition

AssayPrincipleKey ParametersExpected Outcome with this compound
Crystal Violet Biofilm Assay Measures the total biomass of a biofilm by staining adherent cells with crystal violet. The dye is then solubilized and quantified by spectrophotometry.[2][3][4][5][6]MIC (Minimum Inhibitory Concentration for biofilm), MBEC (Minimum Biofilm Eradication Concentration)Dose-dependent reduction in biofilm formation, allowing for the determination of inhibitory concentrations.
Experimental Protocol

Objective: To determine the concentration of this compound required to inhibit P. aeruginosa biofilm formation.

Materials:

  • Pseudomonas aeruginosa PAO1 strain

  • Luria-Bertani (LB) broth or other suitable medium

  • This compound

  • Tobramycin (positive control)

  • 96-well flat-bottom polystyrene plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Plate reader

Procedure:

  • Grow an overnight culture of P. aeruginosa PAO1.

  • Dilute the culture to a standardized OD600 (e.g., 0.05) in fresh medium.

  • Add serial dilutions of this compound or tobramycin to the wells of a 96-well plate.

  • Add the diluted bacterial culture to the wells. Include a no-drug control.

  • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Carefully remove the planktonic cells by washing the wells with PBS.

  • Add 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

  • Wash away the excess stain with water.

  • Solubilize the bound stain with 30% acetic acid.

  • Measure the absorbance at 590 nm using a plate reader.

  • Calculate the percentage of biofilm inhibition for each concentration and determine the minimum inhibitory concentration for biofilm formation.

Visualization of the Biofilm Inhibition Workflow

Biofilm_Inhibition_Workflow Start Inoculate P. aeruginosa with this compound Incubation Incubate (24-48h) for Biofilm Formation Start->Incubation Washing_Planktonic Wash to Remove Planktonic Cells Incubation->Washing_Planktonic Staining Stain with Crystal Violet Washing_Planktonic->Staining Washing_Stain Wash Excess Stain Staining->Washing_Stain Solubilization Solubilize Stain Washing_Stain->Solubilization Measurement Measure Absorbance (Quantify Biofilm) Solubilization->Measurement

Workflow for the crystal violet biofilm assay.

Conclusion

The multifaceted biological profile of this compound necessitates a multi-pronged approach to elucidate its precise mechanism of action. The orthogonal assays detailed in this guide provide a robust framework for investigating its potential as a classical quinolone antibiotic targeting bacterial topoisomerases, an anti-inflammatory agent through the inhibition of TNF production, and an anti-biofilm agent against P. aeruginosa. By generating quantitative, comparative data using these standardized protocols, researchers can gain a comprehensive understanding of this compound's therapeutic potential and guide further drug development efforts.

References

Quinolactacin A1: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinolactacin A1, a natural product isolated from Penicillium species, has garnered interest for its potential therapeutic applications. This guide provides a comparative overview of the in vitro and in vivo efficacy of this compound, with a focus on its activities as an acetylcholinesterase inhibitor and an inhibitor of tumor necrosis factor-alpha (TNF-α) production. This document summarizes available quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support further research and development.

In Vitro Efficacy of this compound

This compound has demonstrated biological activity in two key in vitro assays: inhibition of the enzyme acetylcholinesterase and suppression of TNF-α production in macrophage-like cells.

Acetylcholinesterase Inhibition

This compound has been identified as an inhibitor of acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity suggests potential applications in neurological disorders where enhancement of cholinergic transmission is desired.

Inhibition of TNF-α Production

This compound has also been shown to inhibit the production of TNF-α, a pro-inflammatory cytokine, in the murine macrophage-like cell line J774.1.[1] This activity indicates its potential as an anti-inflammatory agent. The inhibition of TNF-α is a key mechanism for many established anti-inflammatory drugs.

Table 1: Summary of In Vitro Efficacy of this compound

Target Assay System Endpoint Result Reference
Acetylcholinesterase Enzymatic Assay IC50 Data not available in searched literature [2]

| TNF-α Production | LPS-stimulated J774.1 macrophages | IC50 | Data not available in searched literature |[1] |

Note: Despite extensive literature searches, the specific IC50 values for this compound in these assays were not available in the public domain at the time of this publication.

In Vivo Efficacy of this compound

Currently, there is a lack of publicly available data on the in vivo efficacy of this compound. Preclinical studies in animal models are essential to understand its pharmacokinetic profile, safety, and therapeutic potential in a whole-organism context.

Potential In Vivo Models for Future Studies

Based on its in vitro activities, suitable in vivo models for evaluating this compound could include:

  • LPS-induced inflammation models in mice: These models are standard for assessing the in vivo efficacy of anti-inflammatory agents that target TNF-α.[3][4][5][6] Parameters to be measured would include serum levels of TNF-α and other cytokines, as well as clinical signs of inflammation.

  • Models of cholinergic dysfunction: To investigate its potential as an acetylcholinesterase inhibitor in vivo, models of cognitive impairment or other neurological conditions associated with cholinergic deficits could be employed.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following are generalized protocols for the key in vitro assays mentioned.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for acetylcholinesterase inhibitors.

Principle: The assay measures the activity of acetylcholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine by acetylcholinesterase) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Generalized Protocol:

  • Prepare a solution of acetylcholinesterase in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Add a solution of DTNB to the enzyme solution.

  • Introduce various concentrations of this compound or a control inhibitor.

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • Measure the absorbance of the yellow product at a specific wavelength (typically around 412 nm) over time using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

TNF-α Inhibition Assay in Macrophages

This cell-based assay is used to evaluate the ability of a compound to inhibit the production of TNF-α from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Principle: Macrophage-like cells (e.g., J774.1) are stimulated with LPS to produce and secrete TNF-α. The concentration of TNF-α in the cell culture supernatant is then quantified, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).

Generalized Protocol:

  • Culture J774.1 cells in a suitable medium until they reach the desired confluence.

  • Pre-incubate the cells with various concentrations of this compound or a control compound for a specified period.

  • Stimulate the cells with LPS (a component of the outer membrane of Gram-negative bacteria) to induce TNF-α production.

  • After an incubation period, collect the cell culture supernatant.

  • Quantify the concentration of TNF-α in the supernatant using a commercially available TNF-α ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage of TNF-α inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by this compound is crucial for its development as a therapeutic agent.

TNF-α Signaling Pathway

TNF-α exerts its pro-inflammatory effects by binding to its receptors (TNFR1 and TNFR2) on the surface of target cells. This binding initiates a cascade of intracellular signaling events, primarily through the activation of the NF-κB and MAPK pathways, leading to the transcription of genes involved in inflammation and immunity.[7][8][9][] The inhibitory effect of this compound on TNF-α production suggests that it may interfere with the signaling pathways that lead to the transcription and translation of the TNF-α gene in macrophages.

Below is a simplified diagram of the LPS-induced TNF-α production pathway in macrophages, which is a likely target of this compound.

TNF_alpha_pathway cluster_0 Cytoplasm cluster_1 LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus Translocates to TNF_gene TNF-α Gene NFkappaB->TNF_gene Induces transcription TNF_mRNA TNF-α mRNA TNF_gene->TNF_mRNA TNF_protein TNF-α Protein (secreted) TNF_mRNA->TNF_protein Translation Quinolactacin_A1 This compound Quinolactacin_A1->IKK Inhibits? Quinolactacin_A1->NFkappaB Inhibits?

Caption: LPS-induced TNF-α signaling pathway in macrophages.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro and in vivo evaluation of a compound like this compound.

experimental_workflow cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy cluster_data Data Analysis & Comparison AChE_assay Acetylcholinesterase Inhibition Assay IC50_AChE Determine IC50 AChE_assay->IC50_AChE TNF_assay TNF-α Inhibition Assay (J774.1 cells) IC50_TNF Determine IC50 TNF_assay->IC50_TNF compare_vitro Compare In Vitro Potency IC50_AChE->compare_vitro IC50_TNF->compare_vitro animal_model Select Animal Model (e.g., LPS-induced inflammation in mice) dosing Administer this compound animal_model->dosing measurement Measure Efficacy (e.g., serum TNF-α levels, clinical scores) dosing->measurement toxicity Assess Toxicity dosing->toxicity correlate_vivo Correlate with In Vivo Efficacy measurement->correlate_vivo toxicity->correlate_vivo compare_alternatives Compare with Alternative Compounds compare_vitro->compare_alternatives correlate_vivo->compare_alternatives

Caption: General workflow for efficacy testing.

Conclusion

This compound exhibits promising in vitro activities as an acetylcholinesterase and TNF-α production inhibitor. However, a significant gap in the publicly available literature exists regarding specific quantitative efficacy data (IC50 values) and in vivo studies. To fully assess the therapeutic potential of this compound, further research is required to determine its potency and efficacy in both in vitro and in vivo models. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations. The availability of more robust data will enable a more comprehensive comparison with existing therapeutic alternatives and guide the potential development of this compound as a novel therapeutic agent.

References

A Comparative Guide to the Structure-Activity Relationship of Quinolactacin A1 and Other Quinolone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the naturally occurring quinolone, Quinolactacin A1, with other quinolone compounds, primarily synthetic fluoroquinolones. The focus is on the relationship between their chemical structures and biological activities, supported by available experimental data and methodologies.

Introduction

Quinolones are a broad class of compounds characterized by a bicyclic core structure. While synthetic quinolones, particularly fluoroquinolones, are well-established as potent antibacterial agents, a diverse range of quinolone alkaloids are also produced by fungi and bacteria. Quinolactacins, isolated from Penicillium species, represent a unique structural class of quinolones with distinct biological activities.[1] This guide aims to delineate the structural features that govern the biological effects of this compound in comparison to other quinolones.

Structural Comparison

The fundamental difference between this compound and typical synthetic quinolones lies in their core scaffold and substituents.

This compound: Possesses a novel N-methyl quinolone skeleton fused with a γ-lactam ring, forming a pyrrolo-3,4-quinolone system.[1][2] Its molecular formula is C16H18N2O2.[2]

Synthetic Quinolones (e.g., Fluoroquinolones): These are based on a 4-quinolone core with a carboxylic acid group at position 3, which is crucial for their antibacterial activity. Key structural modifications that enhance their efficacy include a fluorine atom at C-6, a piperazine or other heterocyclic moiety at C-7, and a cyclopropyl or ethyl group at N-1.[3][4]

Biological Activity and Structure-Activity Relationship (SAR)

The structural differences between this compound and synthetic quinolones result in distinct biological activity profiles.

This compound: A Profile of Neurological and Anti-inflammatory Activity

This compound has been identified as an inhibitor of both acetylcholinesterase (AChE) and tumor necrosis factor-alpha (TNF-α) production.[5][6] This suggests its potential as a lead compound for neurodegenerative diseases and inflammatory conditions.

The structure-activity relationship for the Quinolactacin class is not as extensively studied as that of synthetic quinolones. However, the fused lactam ring is a key feature that distinguishes it from the antibacterial quinolones and is likely critical for its observed biological activities.

Synthetic Quinolones: Potent Antibacterial Agents

The SAR of synthetic quinolones is well-established.[3][4][7]

  • N-1 Substituent: A cyclopropyl or ethyl group at this position enhances antibacterial potency.[4]

  • C-6 Fluoro Group: Increases cell penetration and DNA gyrase inhibition.[8]

  • C-7 Heterocyclic Ring: Influences the spectrum of activity, potency, and pharmacokinetic properties. Piperazine derivatives generally exhibit broad-spectrum activity.[4]

  • C-8 Substituent: A halogen or methoxy group can enhance activity against anaerobic and Gram-positive bacteria.[4][7]

The primary mechanism of action for antibacterial quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[8]

Quantitative Data Comparison

Direct comparative studies of this compound and synthetic quinolones against the same biological targets are limited in the available literature. The following tables summarize the reported biological activities.

Table 1: Biological Activity of this compound

CompoundTarget/AssayActivity
This compoundAcetylcholinesterase (AChE)Inhibitor[5]
Quinolactacin ATumor Necrosis Factor (TNF) ProductionInhibitory Activity[6]

Specific IC50 values for this compound were not detailed in the initial discovery papers.

Table 2: General Antibacterial Potency of Synthetic Quinolones

Compound ClassPrimary TargetGeneral Activity Spectrum
FluoroquinolonesDNA Gyrase, Topoisomerase IVBroad-spectrum antibacterial (Gram-positive and Gram-negative)[8]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is commonly used to screen for AChE inhibitors.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.

Protocol:

  • Prepare a 96-well microplate.

  • Add the following to each well:

    • Phosphate buffer (pH 8.0)

    • Test compound (e.g., this compound) at various concentrations.

    • AChE enzyme solution.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

  • Add DTNB solution to each well.

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • Measure the absorbance at 412 nm at regular intervals to determine the reaction rate.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

TNF-α Inhibition Assay in Macrophages

This cell-based assay is used to identify compounds that inhibit the production of the pro-inflammatory cytokine TNF-α.

Principle: Macrophage-like cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce the production and secretion of TNF-α. The amount of TNF-α released into the cell culture medium is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Seed macrophage-like cells (e.g., RAW 264.7) in a multi-well plate and culture until they adhere.

  • Pre-treat the cells with various concentrations of the test compound (e.g., Quinolactacin A) for a specific duration.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

  • Incubate for a further period (e.g., 4-24 hours).

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • The inhibitory effect of the compound is determined by comparing the TNF-α levels in treated and untreated, LPS-stimulated cells.

Visualizing the Comparison: Logical Relationships and Workflows

SAR_Comparison Logical Relationship of Quinolone Structures and Activities cluster_quinolactacin This compound cluster_synthetic Synthetic Quinolones Quinolactacin_Structure Pyrrolo-3,4-quinolone Core (Fused γ-Lactam Ring) Quinolactacin_Activity AChE Inhibition TNF-α Inhibition Quinolactacin_Structure->Quinolactacin_Activity Leads to Synthetic_Structure 4-Quinolone-3-carboxylic Acid Core (Key Substitutions at N-1, C-6, C-7) Synthetic_Activity Antibacterial (DNA Gyrase/Topoisomerase IV Inhibition) Synthetic_Structure->Synthetic_Activity Leads to

Caption: Structural differences between this compound and synthetic quinolones lead to distinct biological activities.

Experimental_Workflow General Experimental Workflow for Activity Screening cluster_ache AChE Inhibition Assay cluster_tnf TNF-α Inhibition Assay AChE_Start Prepare Reagents (Enzyme, Substrate, DTNB) AChE_Incubate Incubate Enzyme with Test Compound AChE_Start->AChE_Incubate AChE_React Add Substrate & Initiate Reaction AChE_Incubate->AChE_React AChE_Measure Measure Absorbance (412 nm) AChE_React->AChE_Measure Result Result AChE_Measure->Result Calculate % Inhibition TNF_Start Culture Macrophage Cells TNF_Treat Treat Cells with Test Compound TNF_Start->TNF_Treat TNF_Stimulate Stimulate with LPS TNF_Treat->TNF_Stimulate TNF_Measure Quantify TNF-α (ELISA) TNF_Stimulate->TNF_Measure TNF_Measure->Result Calculate % Inhibition

Caption: Workflow for screening this compound's biological activities.

Conclusion

This compound and synthetic quinolones, while sharing a common quinolone heritage, represent distinct classes of biologically active molecules. The unique fused pyrrolo-3,4-quinolone structure of this compound confers upon it anti-inflammatory and neuro-active properties, specifically the inhibition of TNF-α and acetylcholinesterase. This is in stark contrast to the well-known synthetic fluoroquinolones, whose structure-activity relationships have been meticulously optimized for potent, broad-spectrum antibacterial activity through the inhibition of bacterial topoisomerases.

Further research, including direct comparative studies and the elucidation of the specific SAR for the quinolactacin family, is necessary to fully understand their therapeutic potential and to guide the development of novel derivatives with enhanced activities. The experimental protocols provided herein offer a foundation for such future investigations.

References

Comparative Transcriptomic Analysis of Quinolactacin A1: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of Quinolactacin A1's mechanism of action at the genomic level. To date, no public studies have reported on the comparative transcriptomic effects of cells treated with this natural compound. This guide, therefore, serves as a foundational framework for researchers, scientists, and drug development professionals interested in exploring this area, outlining the necessary experimental design and data analysis pipelines for such a study.

Introduction to this compound

This compound is a fungal metabolite originally isolated from Penicillium citrinum.[1] Initial studies have characterized it as an inhibitor of acetylcholinesterase, suggesting its potential as a therapeutic agent in neurological disorders.[1] Furthermore, its biosynthesis from L-kynurenine has been elucidated, highlighting a unique enzymatic pathway.[2] Despite these findings, its broader impact on cellular gene expression remains unknown. A comparative transcriptomic analysis would be invaluable in elucidating its mechanism of action, identifying potential off-target effects, and discovering novel therapeutic applications.

Proposed Experimental Design for Comparative Transcriptomics

To effectively understand the transcriptomic impact of this compound, a comparative study is essential. This would involve comparing its gene expression profile to that of a vehicle control and potentially other compounds with similar or different mechanisms of action.

Experimental Workflow

The following diagram outlines a standard workflow for a comparative transcriptomic study involving this compound.

G cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_sequencing Sequencing cluster_data_analysis Data Analysis Cell_Line Select Cell Line (e.g., SH-SY5Y, BV-2) Treatment Treat with: - this compound - Vehicle Control - Comparative Compound(s) Cell_Line->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction QC1 RNA Quality Control (e.g., RIN score) RNA_Extraction->QC1 Library_Prep Library Preparation (e.g., poly-A selection) QC1->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina NovaSeq) Library_Prep->Sequencing QC2 Sequencing Data QC (e.g., FastQC) Sequencing->QC2 Alignment Read Alignment (to reference genome) QC2->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Pathway_Analysis Pathway & GO Enrichment Analysis DEA->Pathway_Analysis G cluster_input Input Data cluster_preprocessing Data Pre-processing cluster_mapping Alignment & Quantification cluster_analysis Downstream Analysis Raw_Reads Raw Sequencing Reads (FASTQ files) Quality_Control Quality Control (e.g., FastQC) Raw_Reads->Quality_Control Adapter_Trimming Adapter & Quality Trimming (e.g., Trimmomatic) Quality_Control->Adapter_Trimming Alignment Alignment to Genome (e.g., STAR, HISAT2) Adapter_Trimming->Alignment Quantification Gene-level Quantification (e.g., featureCounts, RSEM) Alignment->Quantification DEA Differential Expression Analysis (e.g., DESeq2, edgeR) Quantification->DEA Enrichment Pathway & Gene Ontology Enrichment (e.g., GSEA, DAVID) DEA->Enrichment Visualization Data Visualization (Volcano Plots, Heatmaps) DEA->Visualization

References

Unveiling the Interactome of Quinolactacin A1: A Comparative Guide to Proteomic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinolactacin A1, a novel quinolone compound, has demonstrated intriguing biological activities, including the inhibition of acetylcholinesterase and tumor necrosis factor (TNF) production.[1][2] However, a comprehensive understanding of its mechanism of action necessitates the identification of its direct binding partners within the proteome. This guide provides a comparative overview of established proteomic strategies to elucidate the binding partners of this compound, offering detailed experimental protocols and data presentation formats to aid in study design and execution.

Strategies for Identifying Protein-Ligand Interactions

The primary challenge in identifying the binding partners of a small molecule like this compound is to isolate and identify proteins that physically interact with it from a complex cellular lysate. Affinity-based proteomic techniques are the gold standard for this purpose. Below is a comparison of common approaches.

Method Principle Advantages Disadvantages
Affinity Chromatography with Mass Spectrometry (AC-MS) This compound is immobilized on a solid support (e.g., agarose beads) to create an affinity matrix. A cell lysate is passed over this matrix, and interacting proteins are captured. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.[3][4][5][6]Robust and widely used. Allows for the purification of stable protein complexes.Requires chemical modification of the small molecule for immobilization, which may alter its binding properties. Can lead to the identification of non-specific binders.
Drug Affinity Responsive Target Stability (DARTS) This method leverages the principle that the binding of a small molecule can stabilize a target protein against proteolysis. Cell lysates are treated with the small molecule and then subjected to limited proteolysis. The stabilized proteins are then identified by mass spectrometry.Does not require modification of the small molecule. Can identify both direct and indirect binding partners.May not be suitable for all protein-ligand interactions, particularly weak or transient ones.
Cellular Thermal Shift Assay (CETSA) Based on the concept that ligand binding can alter the thermal stability of a protein. Cells or cell lysates are heated to various temperatures in the presence and absence of the small molecule. The aggregated proteins are removed, and the soluble fraction is analyzed by techniques like Western blotting or mass spectrometry to identify stabilized proteins.Applicable in living cells and tissues, providing a more physiologically relevant context. No need for compound modification.Requires specific antibodies for Western blot analysis or sophisticated mass spectrometry for proteome-wide studies.

Experimental Protocols

Key Experiment: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This protocol outlines a general workflow for identifying binding partners of this compound using AC-MS.

1. Immobilization of this compound:

  • Objective: To covalently link this compound to a solid support.

  • Procedure:

    • Select a suitable functional group on this compound for chemical linkage that is not essential for its biological activity. If no such group exists, a derivative with a linker may need to be synthesized.

    • Activate agarose beads with a chemical crosslinker (e.g., N-hydroxysuccinimide (NHS)-activated sepharose).

    • Incubate the activated beads with this compound (or its derivative) to allow for covalent bond formation.

    • Wash the beads extensively to remove any non-covalently bound compound.

    • Block any remaining active groups on the beads to prevent non-specific protein binding.

2. Affinity Purification:

  • Objective: To isolate proteins from a cell lysate that bind to the immobilized this compound.

  • Procedure:

    • Prepare a cell lysate from a relevant cell line (e.g., neuronal cells for acetylcholinesterase targets, or macrophages for TNF pathway targets).

    • Pre-clear the lysate by incubating it with control beads (without this compound) to remove proteins that bind non-specifically to the matrix.

    • Incubate the pre-cleared lysate with the this compound-coupled beads.

    • Wash the beads with a series of buffers of increasing stringency to remove non-specific and weakly interacting proteins.

    • Elute the specifically bound proteins. This can be done by:

      • Competitive elution: Using an excess of free this compound.

      • Changing buffer conditions: Altering pH or ionic strength.

      • Using a denaturing agent: Such as sodium dodecyl sulfate (SDS).

3. Protein Identification by Mass Spectrometry:

  • Objective: To identify the eluted proteins.

  • Procedure:

    • Separate the eluted proteins by one-dimensional sodium dodecyl sulfate-polyacrylamide gel electrophoresis (1D-SDS-PAGE).

    • Excise the protein bands from the gel.

    • Perform in-gel digestion of the proteins (e.g., with trypsin).

    • Extract the resulting peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired mass spectra against a protein database.

Data Presentation

Quantitative data from comparative proteomic experiments should be summarized in clear and concise tables. For instance, when comparing protein enrichment between this compound-coupled beads and control beads, a table like the one below can be used.

Protein IDProtein NameSpectral Counts (this compound)Spectral Counts (Control)Fold Changep-value
P06276Acetylcholinesterase150530<0.001
P01375Tumor necrosis factor85328.3<0.001
..................

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental procedures and biological pathways.

experimental_workflow cluster_immobilization 1. Immobilization cluster_purification 2. Affinity Purification cluster_analysis 3. Protein Identification QA1 This compound Immobilized_QA1 Immobilized this compound QA1->Immobilized_QA1 Beads Activated Beads Beads->Immobilized_QA1 Incubation Incubation Immobilized_QA1->Incubation Lysate Cell Lysate Lysate->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Digestion In-gel Digestion SDS_PAGE->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS DB_Search Database Search LC_MS->DB_Search Identified_Proteins Identified_Proteins DB_Search->Identified_Proteins Binding Partners

Affinity Chromatography-Mass Spectrometry Workflow

Given this compound's known inhibitory effect on TNF production, understanding the TNF signaling pathway is crucial.

tnf_pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex Activates RIP1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Promotes Quinolactacin_A1 This compound Quinolactacin_A1->IKK_complex Potential Inhibition

Simplified TNF-α Signaling Pathway

The identification of acetylcholinesterase as a target of this compound suggests a role in cholinergic neurotransmission.

ach_pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Choline_Acetate Choline + Acetate AChE->Choline_Acetate Synaptic_Cleft Synaptic Cleft Quinolactacin_A1 This compound Quinolactacin_A1->AChE Inhibits

Acetylcholine Hydrolysis by Acetylcholinesterase

By employing these proteomic strategies and adhering to rigorous experimental design and data analysis, researchers can effectively identify the binding partners of this compound. This knowledge will be instrumental in elucidating its mechanism of action and evaluating its therapeutic potential.

References

Replicating Published Findings on the Biological Effects of Quinolactacin A1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published biological effects of Quinolactacin A1, focusing on its activities as a tumor necrosis factor-alpha (TNF-α) inhibitor and an acetylcholinesterase (AChE) inhibitor. We present available quantitative data, detailed experimental protocols based on the original findings and standard laboratory methods, and a comparison with alternative inhibitors. This guide is intended to assist researchers in replicating and building upon the initial discoveries related to this natural product.

Inhibition of Tumor Necrosis Factor-α (TNF-α) Production

Quinolactacin A, a closely related precursor to this compound, was first reported to inhibit the production of TNF-α.[1] This pro-inflammatory cytokine is a key target in the research and treatment of various inflammatory disorders.

Comparative Data

A specific IC50 value for the inhibition of TNF-α production by Quinolactacin A was not provided in the original publication. The study indicated that compound 1 (Quinolactacin A) showed inhibitory activity against TNF-α production induced by lipopolysaccharide (LPS) in murine peritoneal macrophages and macrophage-like J774.1 cells.[1] For comparison, this table includes IC50 values for other known small-molecule TNF-α inhibitors.

CompoundIC50 Value (µM)Cell LineNotes
Quinolactacin A Not ReportedMurine Peritoneal Macrophages, J774.1Inhibitory activity was observed.
Vialinin A0.00009RBL-2H3A potent natural product inhibitor.[2]
Ginsenoside Rb227.5RAW264.7A natural product from Panax ginseng.[3]
C878.73L929A novel synthetic small-molecule inhibitor.
Experimental Protocol: TNF-α Inhibition Assay

The following is a generalized protocol for a cell-based TNF-α inhibition assay using ELISA, based on standard methods. Specific parameters from the original study on Quinolactacin A are not available.

Objective: To determine the in vitro inhibitory effect of a test compound on the production of TNF-α from LPS-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW264.7 or THP-1)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compound (e.g., this compound)

  • Control inhibitor (e.g., Dexamethasone)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound or control inhibitor for 1-2 hours.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce TNF-α production.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.

  • Sample Collection: Centrifuge the plates and collect the cell culture supernatant.

  • ELISA: Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.

Signaling Pathway: TNF-α Production and Inhibition

TNF_alpha_pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates TNF_gene TNF-α Gene NFkB->TNF_gene Activates Transcription TNF_mRNA TNF-α mRNA TNF_gene->TNF_mRNA TNF_protein TNF-α Protein TNF_mRNA->TNF_protein Translation Secretion Secretion TNF_protein->Secretion Quinolactacin_A Quinolactacin A Quinolactacin_A->TAK1 Inhibits? Quinolactacin_A->IKK Inhibits?

Caption: Putative inhibition of the NF-κB pathway by Quinolactacin A.

Acetylcholinesterase (AChE) Inhibition

This compound and its analogue Quinolactacin A2 were identified as inhibitors of acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[4] This activity suggests potential applications in the study of neurodegenerative diseases like Alzheimer's.

Comparative Data

A subsequent study citing the original work reported a specific IC50 value for this compound.[5] This table compares the inhibitory activity of this compound with other known AChE inhibitors.

CompoundIC50 Value (µM)Enzyme SourceNotes
This compound 280Not SpecifiedModerate inhibitor.[5]
Quinolactacin A2 19.8Not SpecifiedMore potent than this compound.[5]
Donepezil0.024HumanPotent, clinically used drug.
Galantamine0.52HumanClinically used drug.
Experimental Protocol: Acetylcholinesterase Inhibition Assay

The following is a generalized protocol for an in vitro acetylcholinesterase inhibition assay based on the Ellman's method. Specific details from the original study on this compound are not available.

Objective: To determine the in vitro inhibitory effect of a test compound on the activity of acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) from a specified source (e.g., electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (e.g., this compound)

  • Control inhibitor (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Assay Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Substrate Addition: Initiate the reaction by adding the ATCI solution to each well.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader. The increase in absorbance corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the reaction rate for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor). Calculate the IC50 value by plotting the inhibition percentage against the log of the compound concentration.

Experimental Workflow: AChE Inhibition Assay

AChE_Workflow start Start prep_reagents Prepare Reagents (Buffer, DTNB, AChE, ATCI) start->prep_reagents add_to_plate Add Buffer, DTNB, and Test Compound to 96-well Plate prep_reagents->add_to_plate add_enzyme Add AChE Solution and Incubate add_to_plate->add_enzyme add_substrate Add ATCI Solution add_enzyme->add_substrate measure_abs Measure Absorbance at 412 nm add_substrate->measure_abs calculate_rates Calculate Reaction Rates measure_abs->calculate_rates determine_ic50 Determine % Inhibition and IC50 Value calculate_rates->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining acetylcholinesterase inhibition.

References

Independent Validation of the Therapeutic Potential of Quinolactacin A1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of Quinolactacin A1 with alternative compounds, supported by available experimental data. This compound, a natural product isolated from Penicillium species, has demonstrated multiple biological activities, positioning it as a molecule of interest for further investigation in several therapeutic areas. This document summarizes the current state of knowledge, presents comparative data for established therapeutic agents, and provides an overview of the experimental methodologies employed in these assessments.

Therapeutic Targets of this compound

This compound has been reported to exhibit inhibitory activity against three distinct and therapeutically relevant targets:

  • Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy in the symptomatic treatment of Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, AChE inhibitors can help to improve cognitive function.

  • Tumor Necrosis Factor-alpha (TNF-α) Production: TNF-α is a pro-inflammatory cytokine that plays a central role in the pathogenesis of various autoimmune diseases, including rheumatoid arthritis. Inhibition of TNF-α production or activity is a well-established therapeutic approach for these conditions.

  • Biofilm Formation by Pseudomonas aeruginosa: P. aeruginosa is an opportunistic pathogen that can form biofilms, which are highly resistant to antibiotics and host immune responses. Inhibition of biofilm formation is a promising strategy to combat chronic and recurrent infections.

Comparative Analysis of Therapeutic Potential

This section provides a comparative analysis of this compound and existing therapeutic agents for each of its identified biological activities. Due to the limited publicly available quantitative data for this compound, a direct comparison of potency (e.g., IC50 values) is not always possible. However, where available, data for established drugs are presented to provide a benchmark for potential therapeutic efficacy.

Acetylcholinesterase Inhibition for Alzheimer's Disease

Alternative Therapeutics: Several acetylcholinesterase inhibitors are approved for the treatment of Alzheimer's disease. Their efficacy is well-documented in numerous clinical trials[2][3][4][5][6].

Table 1: Comparison of Acetylcholinesterase Inhibitors

CompoundTargetIC50 Value (nM)Clinical Efficacy (ADAS-Cog improvement vs. placebo)Common Adverse Events
This compound AcetylcholinesteraseData not availableNot clinically testedNot applicable
Donepezil Acetylcholinesterase6.7[6]2.49 - 2.88 points[2]Nausea, vomiting, diarrhea, fatigue, muscle cramps[2]
Galantamine Acetylcholinesterase-Significant cognitive improvement[3]Nausea, vomiting, diarrhea
Rivastigmine Acetylcholinesterase & Butyrylcholinesterase4.3 (AChE)[6]Significant cognitive improvement[3]Nausea, vomiting, diarrhea

This colorimetric method is widely used to measure acetylcholinesterase activity.

  • Principle: The assay is based on the reaction of acetylthiocholine iodide (ATCI), a substrate for AChE, which is hydrolyzed by the enzyme to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

  • Procedure:

    • Prepare a solution of the test compound (e.g., this compound) at various concentrations.

    • In a 96-well plate, add AChE enzyme solution, DTNB solution, and the test compound.

    • Initiate the reaction by adding the substrate, ATCI.

    • Incubate the plate at a controlled temperature (e.g., 37°C).

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • The rate of the reaction is proportional to the AChE activity.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cholinergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT ChAT Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh_pre Acetylcholine (ACh) ChAT->ACh_pre Vesicle Synaptic Vesicle ACh_pre->Vesicle Packaging ACh_syn ACh Vesicle->ACh_syn Release AChE AChE ACh_syn->AChE Degradation AChR Acetylcholine Receptor ACh_syn->AChR Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake QuinolactacinA1 This compound QuinolactacinA1->AChE Inhibition Signal Signal Transduction (Cognition) AChR->Signal

Caption: Cholinergic signaling at the synapse and the inhibitory action of this compound on AChE.

TNF-α Production Inhibition for Rheumatoid Arthritis

Alternative Therapeutics: Several monoclonal antibodies and fusion proteins that target TNF-α are widely used in the treatment of rheumatoid arthritis and other inflammatory diseases[7][8][9].

Table 2: Comparison of TNF-α Inhibitors

CompoundTargetMechanism of ActionClinical Efficacy (ACR20 Response Rate vs. MTX alone)Common Adverse Events
This compound TNF-α ProductionInhibition of synthesisNot clinically testedNot applicable
Infliximab TNF-αMonoclonal antibody, binds to TNF-α~60%Infusion reactions, infections[10]
Adalimumab TNF-αMonoclonal antibody, binds to TNF-α~60%Injection site reactions, infections[10]
Etanercept TNF-αFusion protein, soluble TNF receptor~60%Injection site reactions, infections[10]
  • Principle: This assay measures the ability of a compound to inhibit the production of TNF-α by immune cells, typically macrophages, upon stimulation with an inflammatory agent like lipopolysaccharide (LPS).

  • Procedure:

    • Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for a defined period.

    • Stimulate the cells with LPS to induce the production of TNF-α.

    • Incubate the cells for a further period (e.g., 4-24 hours).

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • Calculate the percentage of inhibition of TNF-α production for each concentration of the test compound compared to a control treated with LPS alone.

    • Determine the IC50 value from the dose-response curve.

TNF_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkappaB NF-κB / IκB IKK->NFkB_IkappaB Phosphorylates IκB NFkB NF-κB NFkB_IkappaB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocation TNF_gene TNF-α Gene NFkB->TNF_gene Transcription TNF_mRNA TNF-α mRNA TNF_gene->TNF_mRNA TNF_protein TNF-α Protein TNF_mRNA->TNF_protein Translation QuinolactacinA1 This compound QuinolactacinA1->TNF_protein Inhibits Production

Caption: Simplified LPS-induced TNF-α production pathway and the inhibitory point of this compound.

Pseudomonas aeruginosa Biofilm Inhibition

This compound: The anti-biofilm activity of this compound against P. aeruginosa has been reported, but quantitative data such as the concentration required for inhibition (e.g., MBIC - Minimum Biofilm Inhibitory Concentration) are not widely available.

Alternative Therapeutics: The treatment of P. aeruginosa biofilm infections is challenging, and often involves combination therapy with antibiotics. There is also a growing interest in agents that target biofilm formation mechanisms, such as quorum sensing[11][12].

Table 3: Comparison of Anti-biofilm Agents against P. aeruginosa

Compound/TherapyTargetMechanism of ActionIn Vitro Efficacy (Example)Clinical Status
This compound Biofilm formationNot fully elucidatedData not availablePreclinical
Tobramycin Protein synthesisBactericidal antibioticOften high MIC against biofilmsApproved for inhalation in CF
Ciprofloxacin DNA gyraseBactericidal antibioticOften high MIC against biofilmsApproved
Quorum Sensing Inhibitors (e.g., C-30) LasRInhibition of QS signalingReduces biofilm formationInvestigational
  • Principle: This assay quantifies the total biomass of a biofilm by staining the attached cells with crystal violet.

  • Procedure:

    • Grow a culture of P. aeruginosa overnight.

    • In a 96-well microtiter plate, add a diluted bacterial culture to each well along with different concentrations of the test compound (e.g., this compound).

    • Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C without shaking).

    • After incubation, carefully remove the planktonic (free-floating) bacteria by washing the wells with a buffer.

    • Stain the remaining adherent biofilm with a solution of crystal violet.

    • After a short incubation, wash away the excess stain.

    • Solubilize the stain that is bound to the biofilm using a solvent such as ethanol or acetic acid.

    • Measure the absorbance of the solubilized stain at a wavelength of approximately 570 nm using a microplate reader.

    • The absorbance is proportional to the amount of biofilm formed.

    • Calculate the percentage of biofilm inhibition for each concentration of the test compound compared to an untreated control.

Quorum_Sensing cluster_las Las System cluster_rhl Rhl System LasI LasI AHL_3O_C12 3-oxo-C12-HSL LasI->AHL_3O_C12 Synthesizes LasR LasR AHL_3O_C12->LasR Activates RhlI RhlI LasR->RhlI Induces Virulence_Biofilm Virulence Factors & Biofilm Formation LasR->Virulence_Biofilm Regulate AHL_C4 C4-HSL RhlI->AHL_C4 Synthesizes RhlR RhlR AHL_C4->RhlR Activates RhlR->Virulence_Biofilm Regulate QuinolactacinA1 This compound QuinolactacinA1->Virulence_Biofilm Inhibition

Caption: Hierarchical quorum sensing in P. aeruginosa and the potential inhibitory effect on biofilm formation.

Conclusion and Future Directions

This compound emerges as a promising natural product with multiple potential therapeutic applications. Its reported activities as an acetylcholinesterase inhibitor, an inhibitor of TNF-α production, and an anti-biofilm agent warrant further investigation. However, a significant gap in the current knowledge is the lack of publicly available quantitative data (e.g., IC50, MBIC) and detailed experimental protocols for these activities.

To independently validate and advance the therapeutic potential of this compound, the following steps are recommended for research and drug development professionals:

  • Quantitative Biological Evaluation: Conduct dose-response studies to determine the IC50 or other relevant potency metrics for each of the reported biological activities.

  • Mechanism of Action Studies: Investigate the precise molecular mechanisms by which this compound exerts its inhibitory effects.

  • In Vivo Efficacy Studies: Evaluate the therapeutic efficacy of this compound in relevant animal models of Alzheimer's disease, rheumatoid arthritis, and P. aeruginosa infections.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Toxicology and Safety Pharmacology: Conduct comprehensive preclinical safety studies to assess the potential for adverse effects.

By systematically addressing these research questions, the scientific community can build a robust data package to support the potential clinical development of this compound or its derivatives as novel therapeutic agents.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Quinolactacin A1

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Quinolactacin A1. Adherence to these procedures is mandatory to ensure a safe laboratory environment for all personnel.

This compound, a potent acetylcholinesterase inhibitor, presents significant health risks, including acute toxicity if ingested, inhaled, or absorbed through the skin.[1] It is also classified as a substance that may cause allergic skin reactions, serious eye damage, and potential reproductive harm. Strict adherence to the following personal protective equipment (PPE) and disposal guidelines is therefore essential.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid Form) - Nitrile or Neoprene Gloves (double-gloving recommended) - Lab Coat or Disposable Gown - ANSI-approved Safety Goggles and Face Shield - N95 or higher-rated RespiratorTo prevent inhalation of fine particles and dermal/ocular contact with the potent solid compound.[1]
Dissolving and Solution Handling - Nitrile or Neoprene Gloves - Lab Coat or Disposable Gown - ANSI-approved Safety GogglesTo protect against splashes and direct skin/eye contact with the dissolved compound.
In-Use (e.g., cell culture, assays) - Nitrile or Neoprene Gloves - Lab CoatTo prevent accidental skin contact during experimental procedures.

Experimental Protocol: Safe Handling and Emergency Procedures

General Handling:

  • Always handle this compound in a designated area, such as a certified chemical fume hood, to minimize inhalation risk.[1]

  • Avoid the generation of dust when working with the solid form.[1]

  • Ensure adequate ventilation in the work area.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention.[1]

  • In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • In case of ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow This compound: PPE Selection Workflow start Start: Handling this compound is_solid Is the compound in solid form? start->is_solid weighing Weighing or Aliquoting? is_solid->weighing Yes is_solution Is the compound in solution? is_solid->is_solution No solid_ppe Required PPE: - Double Gloves - Lab Coat/Gown - Goggles & Face Shield - Respirator (N95+) weighing->solid_ppe Yes weighing->is_solution No end End: Proceed with caution solid_ppe->end handling_solution Handling solution (e.g., dissolving, transferring)? is_solution->handling_solution Yes is_solution->end No solution_ppe Required PPE: - Gloves - Lab Coat/Gown - Goggles handling_solution->solution_ppe Yes in_use In-use application (e.g., assays)? handling_solution->in_use No solution_ppe->end in_use_ppe Required PPE: - Gloves - Lab Coat in_use->in_use_ppe Yes in_use->end No in_use_ppe->end

This compound: PPE Selection Workflow

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Type Disposal Procedure
Solid this compound - Collect in a clearly labeled, sealed container. - Dispose of as hazardous chemical waste in accordance with institutional, local, and national regulations.
Solutions containing this compound - Collect in a clearly labeled, sealed, and leak-proof container. - Dispose of as hazardous chemical waste. Do not pour down the drain.[1]
Contaminated Labware (e.g., pipette tips, tubes) - Place in a designated, sealed hazardous waste container immediately after use. - Dispose of as hazardous chemical waste.
Contaminated PPE (gloves, gowns, etc.) - Carefully remove to avoid skin contact. - Place in a designated, sealed hazardous waste bag or container. - Dispose of as hazardous chemical waste.

Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.